molecular formula C5H7NO3 B011210 (S)-Methyl 4-oxoazetidine-2-carboxylate CAS No. 100188-44-1

(S)-Methyl 4-oxoazetidine-2-carboxylate

Cat. No.: B011210
CAS No.: 100188-44-1
M. Wt: 129.11 g/mol
InChI Key: WAKVYXZJTFOVKC-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 4-oxoazetidine-2-carboxylate ( 100188-44-1) is a chiral azetidinone derivative of significant value in synthetic organic and medicinal chemistry. This compound serves as a versatile and key synthetic intermediate for the preparation of various biologically active molecules, including antibiotics and other nitrogen-containing heterocycles . Key Research Applications: • Pharmaceutical Intermediate: This compound is a crucial chiral building block for the development of novel pharmaceutical agents, leveraging the azetidine scaffold which is prevalent in drug discovery . • Synthetic Chemistry: It provides a foundational skeleton for the stereoselective synthesis of complex molecules, including its use in the preparation of cis-4-oxoazetidine intermediates and other constrained structures . Chemical Profile: • Molecular Formula: C 5 H 7 NO 3 • Molecular Weight: 129.11 g/mol • SMILES: O=C([C@H]1NC(=O)C1)OC • InChI Key: WAKVYXZJTFOVKC-VKHMYHEASA-N • Storage: Store sealed in a dry environment at 2-8°C . Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

methyl (2S)-4-oxoazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKVYXZJTFOVKC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidinone Core

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the structural and functional heart of penicillin and cephalosporin antibiotics.[1][2][3] Its inherent ring strain makes it a potent acylating agent for bacterial transpeptidases, leading to the disruption of cell wall synthesis. (S)-Methyl 4-oxoazetidine-2-carboxylate is a valuable chiral building block, providing a synthetically versatile scaffold for the development of novel β-lactam antibiotics, enzyme inhibitors, and other advanced therapeutic agents.

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. Understanding this spectroscopic signature is paramount for researchers in synthesis, process development, and quality control.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's connectivity is essential for interpreting spectroscopic data. The structure and conventional atom numbering for NMR analysis are presented below.

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the azetidine ring protons and the methyl ester group. The diastereotopic protons at the C3 position are a key feature.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N-H (N1) 6.5 - 8.0Broad Singlet (br s)-
H2 4.0 - 4.5Doublet of Doublets (dd)JH2-H3a ≈ 5-7, JH2-H3b ≈ 2-3
O-CH₃ (C6) ~3.7Singlet (s)-
H3a (trans to H2) 3.2 - 3.6Doublet of Doublets (dd)JH3a-H3b ≈ 15-17, JH3a-H2 ≈ 5-7
H3b (cis to H2) 2.8 - 3.1Doublet of Doublets (dd)JH3b-H3a ≈ 15-17, JH3b-H2 ≈ 2-3

Expert Insights:

  • The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • The two protons on C3 are diastereotopic, meaning they are in different chemical environments. This results in distinct signals (H3a and H3b) and a large geminal coupling constant (JH3a-H3b).

  • The differing cis and trans coupling constants between H2 and the H3 protons are characteristic of the rigid, four-membered ring system and are crucial for confirming the relative stereochemistry.

Caption: Predicted ¹H-¹H NMR correlations (COSY) for the azetidinone ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule, with two distinct carbonyl signals being a key diagnostic feature.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Ester C=O (C5) 170 - 175
β-Lactam C=O (C4) 165 - 170
C2 55 - 60
O-CH₃ (C6) 51 - 54
C3 40 - 45

Expert Insights:

  • The β-lactam carbonyl (C4) typically appears slightly upfield compared to the ester carbonyl (C5) due to the effects of ring strain and the nitrogen atom.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between the CH (C2), CH₂ (C3), and CH₃ (C6) signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule. The most prominent feature in the IR spectrum of a β-lactam is the high-frequency carbonyl absorption.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch 3200 - 3300Medium
C-H Stretch (sp³) 2850 - 3000Medium
β-Lactam C=O Stretch 1750 - 1785 Strong, Sharp
Ester C=O Stretch 1735 - 1750Strong, Sharp
C-N Stretch 1180 - 1360Medium

Authoritative Grounding: The carbonyl stretching frequency of the β-lactam ring is significantly higher than that of a typical acyclic amide (1650-1680 cm⁻¹)[4]. This increase is a direct consequence of the angle strain in the four-membered ring, which increases the s-character of the C=O bond and shifts its absorption to a higher wavenumber. This is a definitive diagnostic peak for the 2-azetidinone core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation data, which serve as final confirmation of the molecular formula and structural components.

ParameterValueMethod
Molecular Formula C₅H₇NO₃-
Molecular Weight 129.11 g/mol -
Monoisotopic Mass 129.0426 u-
[M+H]⁺ 130.0504ESI-MS (Positive)
[M+Na]⁺ 152.0323ESI-MS (Positive)
[M-H]⁻ 128.0348ESI-MS (Negative)

Expert Insights:

  • Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

  • High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value to provide unambiguous confirmation of the molecular formula C₅H₇NO₃.

  • Common fragmentation pathways in MS/MS analysis would likely involve the loss of the methoxycarbonyl group (-•COOCH₃) or cleavage of the β-lactam ring.

Experimental Protocols: A Self-Validating Workflow

The following protocols represent best practices for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be superior for observing exchangeable protons like N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Acquisition: Record ¹H, ¹³C, DEPT-135, and 2D COSY spectra on a spectrometer operating at a field strength of at least 400 MHz for protons. Causality: Higher field strength provides better signal dispersion and resolution, which is crucial for resolving the complex spin systems of the ring protons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra to the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. Causality: This step is essential to subtract the absorbance of atmospheric CO₂ and H₂O, ensuring that the final spectrum only contains signals from the sample.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the wavenumbers (cm⁻¹) for the key functional group absorptions.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte in positive-ion ESI mode, enhancing the signal for the [M+H]⁺ ion.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

  • HRMS/MS-MS (Optional): For further confirmation, perform analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement. Conduct fragmentation (MS/MS) analysis on the parent ion to validate its structure.

cluster_validation Data Interpretation start Synthesized Compound This compound ir IR Spectroscopy (ATR) start->ir ms Mass Spectrometry (ESI-TOF) start->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr ir_check Confirm Functional Groups (β-Lactam C=O at ~1760 cm⁻¹) ir->ir_check ms_check Confirm Molecular Weight ([M+H]⁺ = 130.0504) ms->ms_check nmr_check Elucidate Connectivity & Stereochemistry nmr->nmr_check final Structure Validated ir_check->final ms_check->final nmr_check->final

Caption: A comprehensive workflow for the spectroscopic validation of the target compound.

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a multi-technique spectroscopic strategy. The characteristic high-frequency β-lactam carbonyl stretch in the IR spectrum, the precise molecular weight confirmation by HRMS, and the detailed connectivity map provided by 1D and 2D NMR experiments together form a self-validating system. This guide provides the foundational data and expert rationale necessary for researchers to confidently synthesize, identify, and utilize this important chiral building block in the advancement of drug discovery and development.

References

  • Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment. (n.d.). PubMed.
  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls.
  • Synthesis and biological study of Azetidinone derivatives. (2019, April 10).
  • SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. (n.d.). IJCRT.org.
  • A REVIEW ON 2-AZETEDINONES. (n.d.).
  • Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3). (n.d.). PubChemLite.

Sources

An In-depth Technical Guide to the Synthesis of (S)-Methyl 4-oxoazetidine-2-carboxylate from L-aspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral β-Lactam Synthon

The azetidin-2-one, or β-lactam, is a privileged scaffold in medicinal chemistry, most notably as the core structure of penicillin and cephalosporin antibiotics. The specific stereochemistry of substituents on the β-lactam ring is critical for biological activity. (S)-Methyl 4-oxoazetidine-2-carboxylate, with its defined stereocenter derived from the naturally abundant and inexpensive chiral pool starting material L-aspartic acid, represents a highly valuable and versatile intermediate for the stereocontrolled synthesis of complex molecules.[1][2] Its utility extends to the creation of NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and orally active β-lactam inhibitors.[1]

This guide will focus on a well-established, multi-step synthesis that leverages fundamental organic reactions, including protection chemistry, amide bond formation, and an intramolecular Dieckmann condensation for the crucial ring-closing step.

Overall Synthetic Strategy

The conversion of L-aspartic acid to this compound can be conceptually broken down into three key stages, as illustrated in the workflow diagram below. This strategic approach ensures the preservation of the inherent stereochemistry of the starting material throughout the synthetic sequence.

Synthesis_Workflow cluster_stage1 Stage 1: Protection & Activation cluster_stage2 Stage 2: Side Chain Modification cluster_stage3 Stage 3: Cyclization & Final Product Formation A L-aspartic acid B (S)-Dimethyl 2-aminosuccinate A->B Esterification C (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)succinate B->C N-Protection (Boc) D (S)-4-(Benzyloxy)-4-oxobutanoic acid derivative C->D Selective Hydrolysis E N-((Benzyloxy)carbonyl)-L-aspartic acid β-benzyl ester D->E Amide Coupling Precursor F Dieckmann Condensation Precursor E->F Activation & Amide Formation G This compound F->G Intramolecular Cyclization

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, complete with experimental details, justifications for the choice of reagents and conditions, and insights into the reaction mechanisms.

Stage 1: Protection and Activation of L-aspartic Acid

The initial steps focus on protecting the two carboxylic acid groups and the amino group of L-aspartic acid to prevent unwanted side reactions in subsequent steps.

Step 1.1: Diamethyl Esterification of L-aspartic Acid

The conversion of both carboxylic acid functionalities to their corresponding methyl esters is a crucial first step. This is typically achieved via Fischer esterification.

  • Protocol:

    • Suspend L-aspartic acid in methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride.

    • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield (S)-Dimethyl 2-aminosuccinate hydrochloride as a crude product, which can be used in the next step after neutralization.

  • Expertise & Experience: The use of thionyl chloride is advantageous as it reacts with methanol to generate HCl in situ, which catalyzes the esterification. The byproduct, sulfur dioxide, and excess HCl are volatile, simplifying the workup.

Step 1.2: N-Protection with a Boc Group

The amino group is protected to prevent its interference in the subsequent base-mediated cyclization. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of conditions and its ease of removal under acidic conditions if required for further derivatization.

  • Protocol:

    • Dissolve (S)-Dimethyl 2-aminosuccinate in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

    • Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and deprotonate the amino group.

    • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete.

    • Perform an aqueous workup to remove water-soluble byproducts and purify the resulting (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)succinate by column chromatography.

  • Trustworthiness: The progress of this reaction can be reliably monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine and the appearance of the higher Rf Boc-protected product.

Stage 2: Selective Deprotection and Amide Bond Preparation

With both carboxyl groups esterified, one must be selectively hydrolyzed to the carboxylic acid to enable subsequent amide bond formation, which is a precursor to the β-lactam.

Step 2.1: Selective Saponification

This step leverages the differential reactivity of the two ester groups. The ester at the α-position is slightly more sterically hindered by the adjacent Boc-protected amine, allowing for preferential saponification of the β-ester under carefully controlled conditions.

  • Protocol:

    • Dissolve the Boc-protected diester in a solvent mixture, typically methanol and water.

    • Cool the solution in an ice bath and add one equivalent of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), dropwise.

    • Monitor the reaction closely by TLC or HPLC to maximize the yield of the mono-acid.

    • Once the reaction is complete, carefully acidify the mixture to protonate the carboxylate and extract the product into an organic solvent.

  • Authoritative Grounding: The principle of selective saponification in differentially substituted diesters is a well-established method in organic synthesis for achieving regioselectivity.

Stage 3: Intramolecular Cyclization and Final Product Formation

This final stage involves the formation of the key four-membered β-lactam ring.

Step 3.1: Activation and Intramolecular Amide Bond Formation (Dieckmann Condensation)

The crucial ring-closing step is an intramolecular Dieckmann condensation.[3] This reaction involves the deprotonation of the α-carbon to one of the ester groups, which then attacks the other ester carbonyl to form the four-membered ring.

  • Protocol:

    • The mono-acid from the previous step is first converted to a more reactive species, such as an acid chloride or activated ester, to facilitate cyclization. A common method is treatment with a peptide coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The activated intermediate is then treated with a strong, non-nucleophilic base to effect the intramolecular cyclization. A suitable base for this transformation is lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH).

    • The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.

    • After quenching the reaction, the crude product is purified by column chromatography to yield this compound.

  • Mechanistic Insight: The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters.[3] The driving force for this reaction is the formation of a resonance-stabilized enolate of the resulting β-keto ester.

Dieckmann_Condensation cluster_mechanism Dieckmann Condensation Mechanism start Activated Diester Precursor enolate Enolate Formation (Base Mediated) start->enolate + Base cyclization Intramolecular Nucleophilic Acyl Substitution enolate->cyclization intermediate Tetrahedral Intermediate cyclization->intermediate product_enolate β-Keto Ester Enolate intermediate->product_enolate - OMe product This compound product_enolate->product + H⁺ (Workup)

Caption: Simplified mechanism of the Dieckmann condensation for β-lactam formation.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1.1L-aspartic acidMethanol, Thionyl chloride(S)-Dimethyl 2-aminosuccinate>95
1.2(S)-Dimethyl 2-aminosuccinate(Boc)₂O, Triethylamine(S)-Dimethyl 2-((tert-butoxycarbonyl)amino)succinate85-95
2.1Boc-protected diesterLiOH or NaOHBoc-protected mono-acid70-85
3.1Boc-protected mono-acidDCC/EDC, LiHMDS/NaHThis compound60-75

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR: To verify the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

  • Chiral HPLC: To confirm the enantiomeric purity of the final product.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. Reagents such as thionyl chloride, strong bases (LiHMDS, NaH), and coupling agents (DCC, EDC) are hazardous and should be handled with extreme care according to their Safety Data Sheets (SDS).

Conclusion

The synthesis of this compound from L-aspartic acid is a well-trodden path in organic synthesis that provides reliable access to a valuable chiral building block. By understanding the rationale behind each step—from protection and activation to the key Dieckmann cyclization—researchers can confidently and efficiently produce this important intermediate for applications in drug discovery and development. The methodologies outlined in this guide are robust and can be adapted for scale-up with appropriate process optimization.

References

  • Bach, J. F. (2001). Structure of β-lactam synthetase reveals how to synthesize antibiotics instead of asparagine.
  • Rodriguez-Gacio, M. C., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45385-45417.
  • Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. Organic & Biomolecular Chemistry, 1(1), 1-19.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern zweibasisher Säuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • Singh, G. S. (2004). Synthesis of β-lactams with π electron-withdrawing substituents. Tetrahedron, 60(43), 9539-9570.
  • PubChem. (n.d.). (2S)-4-oxoazetidine-2-carboxylic acid. Retrieved from [Link]

  • Hayashi, T., & Ueyama, K. (2004). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 126(36), 11508-11509.
  • Georg, G. I. (2010). Progress in Asymmetric Organocatalytic Synthesis of β-Lactams. ChemInform, 41(29).
  • Krische, M. J., & Jang, H. Y. (2002). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Organic Letters, 4(18), 3051-3053.
  • Palomo, C., et al. (2000). Stereoselective allylation of 4-oxoazetidine-2-carbaldehydes. Application To the stereocontrolled synthesis of fused tricyclic beta-lactams via intramolecular diels-alder reaction of 2-azetidinone-tethered trienes. The Journal of Organic Chemistry, 65(11), 3310-3321.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3). Retrieved from [Link]

  • Alper, H., & Calet, S. (1988). Enantiospecific and stereospecific rhodium(I)-catalyzed carbonylation and ring expansion of aziridines. Asymmetric synthesis of .beta.-lactams and the kinetic resolution of aziridines. Journal of the American Chemical Society, 110(25), 8543-8544.

Sources

Introduction: The Enduring Significance of the β-Lactam Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Synthesis of 4-Oxoazetidine-2-carboxylate Esters

The 4-oxoazetidine ring, commonly known as the β-lactam, is a privileged scaffold in medicinal chemistry. Its prominence is rooted in the discovery of penicillin, and it remains the cornerstone of the most widely used class of antibiotics. The strained, four-membered ring imparts a high degree of reactivity, enabling it to act as an efficient acylating agent of bacterial transpeptidases, thereby inhibiting cell wall synthesis. Beyond antibiotics, the 4-oxoazetidine-2-carboxylate framework serves as a versatile chiral building block for synthesizing a diverse array of biologically active molecules, including enzyme inhibitors and other therapeutic agents.[1][2][3]

The stereochemistry at the C2 carboxylate and other ring positions is absolutely critical for biological activity. Therefore, the development of robust, efficient, and highly stereoselective methods for accessing enantiopure 4-oxoazetidine-2-carboxylate esters is a paramount objective in synthetic organic chemistry and drug development. This guide provides a detailed overview of the principal strategies for achieving this, focusing on the mechanistic underpinnings and practical considerations that inform experimental design.

Pillar 1: Asymmetric [2+2] Cycloaddition - The Staudinger Reaction

The Staudinger reaction, the cycloaddition of a ketene and an imine, is arguably the most powerful and versatile method for constructing the β-lactam ring.[4][5] The challenge lies in controlling the stereochemistry of the newly formed chiral centers. Modern advancements have transformed this into a highly reliable asymmetric transformation through two primary strategies: chiral catalysts and chiral auxiliaries.

Mechanism and Stereochemical Control

The reaction is generally accepted to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic enolate intermediate. Subsequent conrotatory ring closure yields the β-lactam.[5] This stepwise nature is the key to stereocontrol; the relative orientation of the substituents in the intermediate dictates the final diastereoselectivity of the product.

Catalytic enantioselective variants have emerged as the most elegant approach. Planar-chiral nucleophiles, such as derivatives of 4-(pyrrolidino)pyridine (PPY), have proven to be exceptionally effective catalysts.[1][2][4] The catalyst intercepts the ketene to form a chiral enolate, which then reacts with the imine in a highly organized, face-selective manner, thereby establishing the stereochemistry of the final product.

Staudinger_Workflow cluster_process Reaction Core AcidChloride Acid Chloride (Ketene Precursor) KeteneGen In-situ Ketene Generation AcidChloride->KeteneGen Imine Imine Cycloaddition Asymmetric [2+2] Cycloaddition Imine->Cycloaddition Base Tertiary Amine Base (e.g., Hunig's Base) Base->KeteneGen Dehydrohalogenation Catalyst Chiral Catalyst (e.g., Planar-Chiral PPY) KeteneGen->Catalyst Forms Chiral Enolate Catalyst->Cycloaddition Product Chiral 4-Oxoazetidine- 2-carboxylate Ester Cycloaddition->Product

Caption: General workflow for the catalytic asymmetric Staudinger reaction.

Experimental Protocol: Catalytic Asymmetric Synthesis of a cis-β-Lactam

The following protocol is adapted from the work of Fu and colleagues, demonstrating the use of a planar-chiral catalyst.[2]

  • Catalyst Preparation: A solution of the planar-chiral PPY catalyst (e.g., 0.02 mmol, 0.1 equiv) in anhydrous toluene (5 mL) is prepared in a flame-dried, argon-purged flask.

  • Reactant Addition: The imine (0.20 mmol, 1.0 equiv) is added to the catalyst solution. The mixture is cooled to -78 °C.

  • Ketene Generation: In a separate flask, the acid chloride (0.30 mmol, 1.5 equiv) is dissolved in anhydrous toluene (5 mL). Hünig's base (diisopropylethylamine, 0.32 mmol, 1.6 equiv) is added dropwise at 0 °C to generate the ketene in situ.

  • Cycloaddition: The freshly prepared ketene solution is added slowly via syringe pump over 1 hour to the cold (-78 °C) solution of the imine and catalyst.

  • Reaction Monitoring: The reaction is stirred at -78 °C for an additional 4-6 hours. Progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution. The mixture is warmed to room temperature and extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched β-lactam.

Pillar 2: The Kinugasa Reaction - A Convergent Approach

The Kinugasa reaction is a powerful method for synthesizing β-lactams from nitrones and terminal alkynes, mediated by a copper(I) salt.[6] It is a cascade process that typically proceeds with high cis-diastereoselectivity.[6]

Mechanism and Causality

The accepted mechanism involves several key steps:

  • Copper Acetylide Formation: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This is the active nucleophile.

  • 1,3-Dipolar Cycloaddition: The copper acetylide undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate.[7]

  • Rearrangement: This intermediate then undergoes a series of rearrangements, ultimately leading to the formation of the four-membered β-lactam ring.[6][8]

The choice of copper source, ligands, and base is critical for efficient catalysis and preventing side reactions like the Glaser-type homocoupling of the alkyne.[9] Asymmetric variants can be achieved by using chiral ligands that coordinate to the copper center or by employing a chiral nitrone derived from a chiral aldehyde or amine.

Kinugasa_Mechanism Reactants Terminal Alkyne + Nitrone Cu_Acetylide Copper (I) Acetylide Reactants->Cu_Acetylide Cycloaddition 1,3-Dipolar Cycloaddition Reactants->Cycloaddition Cu_cat Cu(I) Salt + Base Cu_cat->Cu_Acetylide Cu_Acetylide->Cycloaddition Intermediate 5-Membered Ring (Isoxazolidine intermediate) Cycloaddition->Intermediate Rearrangement Rearrangement Cascade Intermediate->Rearrangement Product cis-β-Lactam Rearrangement->Product

Caption: Simplified mechanistic pathway of the Kinugasa reaction.

Pillar 3: Modern Strategies - C-H Functionalization and Enzymatic Methods

While cycloadditions are foundational, newer strategies offer alternative and often more atom-economical routes.

Palladium-Catalyzed Intramolecular C(sp³)–H Amidation

Recent breakthroughs have enabled the direct formation of the β-lactam ring through intramolecular C-H amidation.[10] This strategy involves the activation of a seemingly inert C(sp³)–H bond. In a notable example, a palladium(II) catalyst, in conjunction with a chiral ligand, can effect the cyclization of a β-aryl carboxamide precursor. The reaction proceeds with high enantioselectivity (up to 94% ee) and offers a streamlined route from simple starting materials.[10] The choice of oxidant is a critical parameter in this methodology, as it is required to regenerate the active Pd(II) catalyst.[10]

Enzymatic Kinetic Resolution

For racemic mixtures of 4-oxoazetidine-2-carboxylate esters, enzymatic kinetic resolution (EKR) is a highly effective and environmentally benign strategy for obtaining single enantiomers. This technique leverages the stereoselectivity of enzymes, typically lipases or proteases.

The principle is straightforward: the enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester into its corresponding carboxylic acid, while leaving the other, desired ester enantiomer untouched.[11][12] The resulting mixture of the unreacted ester and the hydrolyzed acid can then be easily separated. The efficiency of the resolution is quantified by the enantiomeric ratio (E), with high E values (>100) being desirable for practical applications.

EKR_Concept Racemate Racemic Ester (R)-Ester + (S)-Ester Lipase Lipase + H₂O Racemate->Lipase Separation Separation (e.g., Extraction) Lipase->Separation Selective hydrolysis S_Acid (S)-Carboxylic Acid Separation->S_Acid R_Ester Enantiopure (R)-Ester Separation->R_Ester

Caption: Conceptual workflow of Enzymatic Kinetic Resolution (EKR).

Data Summary: Comparison of Synthetic Strategies

Synthetic StrategyKey Reaction TypeTypical StereoselectivityCore AdvantagesKey Considerations
Asymmetric Staudinger [2+2] Cycloadditioncis or trans possible; High ee (>95%) with catalystBroad substrate scope, well-established, high reliability.[5]Requires in-situ generation of unstable ketenes.[5]
Kinugasa Reaction [3+2] Cycloaddition -> RearrangementPredominantly cis; High ee with chiral ligandsConvergent, uses stable precursors.[6]Potential for alkyne homocoupling side reactions.[9]
C-H Amidation Intramolecular C-H ActivationHigh ee (>90%) with chiral ligandsHigh atom economy, novel disconnection.[10]Substrate scope may be limited by directing group compatibility.
Enzymatic Resolution Kinetic Resolution (Hydrolysis)Excellent ee (>99%)Mild, "green" conditions, high selectivity.[11][13]Theoretical max yield of 50% for the desired enantiomer.

Conclusion and Future Outlook

The chiral synthesis of 4-oxoazetidine-2-carboxylate esters remains a dynamic field of research, driven by the enduring importance of the β-lactam scaffold in medicine. While classic methods like the Staudinger and Kinugasa reactions continue to be refined and remain workhorses in the field, modern approaches based on C-H functionalization and biocatalysis are providing more efficient and sustainable alternatives. The choice of synthetic strategy depends heavily on the specific target molecule, desired stereochemistry, and scale of the synthesis. Future innovations will likely focus on expanding the scope of catalytic methods, developing novel enzymatic tools, and integrating these powerful synthetic strategies into streamlined, multi-step syntheses of complex pharmaceutical agents.

References

  • Fu, G. C., & Hodous, B. L. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]

  • Doyle, M. P., et al. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Chemical Science. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. PubMed. [Link]

  • Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal. [Link]

  • Chmielewski, M., et al. (2020). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2020). Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. MDPI. [Link]

  • Alcaide, B., & Almendros, P. (2011). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • ACS Publications. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. ACS Catalysis. [Link]

  • Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions. [Link]

  • YouTube. (2022). Kinugasa reaction - Synthesis of β-lactams via [3+2] cycloaddition of alkyne and nitrone! YouTube. [Link]

  • Semantic Scholar. Synthesis of β-Lactams via Enantioselective Allylation of Anilines with Morita–Baylis–Hillman Carbonates. Semantic Scholar. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Organic Chemistry Portal. [Link]

  • DeMong, D. E., & Williams, R. M. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]

  • O'Donnell, M. J., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed. [Link]

  • ResearchGate. (2008). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. ResearchGate. [Link]

  • NIH. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. [Link]

  • RSC Publishing. (1985). Chiral synthesis of 3-[(R)-1-hydroxyethyl]-4-oxoazetidin-2-yl acetate using an asymmetric 1,3-bipolar cycloaddition reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubChem. (2S)-4-oxoazetidine-2-carboxylic acid. PubChem. [Link]

  • NIH. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • RSC Publishing. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology. [Link]

  • MySkinRecipes. (R)-4-Oxoazetidine-2-carboxylicacid. MySkinRecipes. [Link]

  • Zhou, P., et al. (1999). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. PubMed. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Beilstein Journals. (2023). New advances in asymmetric organocatalysis II. Beilstein Journal of Organic Chemistry. [Link]

  • NIH. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

Sources

(S)-Methyl 4-oxoazetidine-2-carboxylate CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-Methyl 4-oxoazetidine-2-carboxylate: A Chiral Building Block for Drug Discovery

Abstract

This compound is a high-value chiral building block, pivotal in the synthesis of a wide array of pharmacologically active compounds. Its strained four-membered β-lactam ring and defined stereochemistry at the C2 position make it an essential precursor for the development of novel antibiotics, enzyme inhibitors, and other therapeutic agents. This guide provides an in-depth analysis of its chemical properties, synthetic utility, and practical applications for researchers and scientists in the field of drug development.

Physicochemical Properties and Identification

The fundamental characteristics of this compound are crucial for its handling, reaction setup, and analytical characterization. The compound is a white to light yellow solid at room temperature.[1]

PropertyValueSource
CAS Number 100188-44-1[2][3]
Molecular Formula C₅H₇NO₃[2][3][4]
Molecular Weight 129.11 g/mol [3]
Melting Point 51 °C[3]
Boiling Point 296.5 ± 33.0 °C (Predicted)[3]
Density 1.276 ± 0.06 g/cm³ (Predicted)[3]
Synonyms Methyl (2S)-4-oxoazetidine-2-carboxylate, (S)-4-Methoxycarbonyl-2-azetidinone[2][5]
InChIKey WAKVYXZJTFOVKC-VKHMYHEASA-N[4]

Significance in Medicinal Chemistry

The azetidin-2-one (β-lactam) core is the defining structural feature of the β-lactam family of antibiotics, including penicillins and cephalosporins. This compound serves as a non-traditional yet highly versatile starting material for creating analogues and novel inhibitors that target bacterial cell wall synthesis or other enzymatic pathways.

Its utility extends beyond antibiotics. It is a key intermediate for synthesizing NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and various orally active β-lactamase inhibitors.[6] The inherent ring strain of the four-membered ring provides a thermodynamic driving force for ring-opening reactions, allowing chemists to introduce diverse functionalities with high regioselectivity. The stereocenter at C2 is critical, as biological targets are chiral and often exhibit stereospecific binding.

Synthetic Workflow: N-Protection of the Azetidinone Core

The secondary amine within the β-lactam ring is a key handle for synthetic elaboration. However, its nucleophilicity and acidity often require protection before performing modifications elsewhere on the molecule. A common and robust protection strategy is the introduction of a tert-butyloxycarbonyl (Boc) group.

Causality Behind Experimental Choices:
  • Reagent Selection: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is electrophilic enough to react with the amine but is generally stable and easy to handle. 4-(Dimethylamino)pyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction, which would otherwise be very slow with the weakly nucleophilic lactam nitrogen.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert, dissolves the starting materials, and is easily removed under reduced pressure.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exotherm and minimize potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Work-up: The aqueous work-up with dilute HCl removes the DMAP catalyst and any unreacted base. The subsequent brine wash helps to remove water from the organic layer before drying.

  • Purification: Silica gel chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from starting material and non-polar byproducts.

Detailed Step-by-Step Protocol:
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and cool the mixture to 0°C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected product.

Workflow Visualization

N_Protection_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Purification Start (S)-Methyl 4-oxoazetidine-2-carboxylate Solvent Anhydrous DCM Cooling Cool to 0°C Solvent->Cooling Inert Atmosphere Reagents Add DMAP (cat.) Add Boc₂O (1.2 eq) Cooling->Reagents Stir Stir at RT (2-4h) Reagents->Stir Warm to RT Workup Aqueous Wash (HCl, NaHCO₃, Brine) Stir->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure N-Boc Protected Product Purify->Product

Caption: Workflow for the N-Boc protection of this compound.

Commercial Availability

This specialized building block is available from several chemical suppliers who cater to the research and development market. When sourcing, it is imperative to verify purity and enantiomeric excess to ensure the integrity of subsequent synthetic steps.

SupplierCountrySource
Alchem Pharmtech, Inc.United States[3]
American Custom Chemicals CorporationUnited States[3]
CHEMLYTE SOLUTIONS CO., LTDChina[2]

Note: Supplier availability may vary by region and time. Researchers should consult supplier catalogs for the most current information.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its unique structural and stereochemical features provide a robust platform for the design and synthesis of next-generation therapeutics. Understanding its properties, handling, and reaction pathways, such as the fundamental N-protection protocol detailed here, is essential for any scientist looking to leverage its synthetic potential in drug discovery programs.

References

  • 100188-44-1_(S)-4-Oxo-2-azetidinecarboxylicacidmethylester标准品 - casstandard.com. [Link]

  • Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3) - PubChemLite. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Intricacies of a Pivotal Chiral Building Block

(S)-Methyl 4-oxoazetidine-2-carboxylate, a chiral cornerstone in the synthesis of numerous β-lactam antibiotics and other pharmacologically active molecules, presents unique challenges in its handling and storage. The inherent strain of its four-membered ring, coupled with the reactivity of the β-lactam and ester functionalities, renders it susceptible to various degradation pathways. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the stability profile of this critical intermediate. By elucidating the principles governing its degradation and outlining robust storage and handling protocols, we aim to empower scientists to ensure the integrity and purity of their starting materials, a prerequisite for reproducible and successful synthetic outcomes.

The Chemical Identity and Significance of this compound

This compound is a synthetic intermediate characterized by a strained azetidin-2-one (β-lactam) ring, a chiral center at the C2 position, and a methyl ester at the C2 carboxylate. Its molecular structure is pivotal, offering a versatile scaffold for the elaboration of complex molecular architectures, particularly in the realm of antibiotic development.

PropertyValue
Molecular Formula C₅H₇NO₃
Molecular Weight 129.11 g/mol
CAS Number 100188-44-1
Appearance White to off-white solid
Chirality (S)-enantiomer

Fundamental Principles of β-Lactam Stability: A Framework for Understanding

The stability of this compound is intrinsically linked to the chemical nature of the β-lactam ring. This four-membered cyclic amide is highly susceptible to nucleophilic attack due to significant ring strain and reduced amide resonance. This inherent reactivity is the basis for the mode of action of β-lactam antibiotics but also dictates the compound's instability. The primary degradation pathways for β-lactam-containing molecules are hydrolysis, thermal decomposition, and photolysis.[1]

Hydrolytic Degradation: The Primary Nemesis

Hydrolysis is the most common degradation pathway for β-lactams, leading to the opening of the strained four-membered ring and loss of biological activity in the case of antibiotics.[1] This process can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the β-lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the amide bond.

For this compound, hydrolysis results in the formation of the corresponding ring-opened amino acid. The methyl ester is also susceptible to hydrolysis, which would yield the parent carboxylic acid, (S)-4-oxoazetidine-2-carboxylic acid. The relative rates of β-lactam and ester hydrolysis are dependent on the specific reaction conditions.

Recommended Storage and Handling Conditions: A Proactive Approach to Preservation

Based on the inherent instability of β-lactam compounds and supplier recommendations for the analogous carboxylic acid, stringent storage conditions are paramount to preserving the purity and integrity of this compound.

Core Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of thermal degradation and potential hydrolytic reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen) Displaces moisture and oxygen, mitigating hydrolytic and oxidative degradation.
Moisture Sealed in a dry environment Water is a key reactant in hydrolytic degradation. The use of desiccants is advised.
Light Protection from light (Amber vial) Prevents potential photolytic degradation pathways.
Handling Protocols: Ensuring Integrity from Vial to Reaction
  • Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

  • Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: For frequent use, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated warming and cooling cycles and exposure of the bulk material.

  • Solvent Purity: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

Potential Degradation Pathways: A Mechanistic Perspective

Proposed Degradation Scheme

G A This compound B (S)-4-Oxoazetidine-2-carboxylic acid A->B Ester Hydrolysis (H₂O/H⁺ or OH⁻) C Methyl (S)-3-aminoglutaconate A->C β-Lactam Hydrolysis (H₂O/H⁺ or OH⁻) D Further Degradation Products B->D Further Degradation C->D Further Degradation

Caption: Predicted major degradation pathways for this compound.

Experimental Protocols for Stability Assessment: A Blueprint for In-House Studies

To rigorously assess the stability of this compound, a comprehensive forced degradation study according to the International Council for Harmonisation (ICH) guidelines (Q1A, Q1B) is recommended.[2][3][4][5] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Protocol

The following protocol outlines a typical forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Incubate at room temperature for various time points, protected from light.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven for a defined period.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5]

    • A control sample should be wrapped in aluminum foil to exclude light.

3. Analytical Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol) is often required.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is typical. For structural elucidation of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Workflow for Stability-Indicating Method Development

G cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Validation A Stress Samples (Acid, Base, Peroxide, Heat, Light) C Develop HPLC Method (Column, Mobile Phase, Gradient) A->C B Untreated Control B->C D Analyze Stressed and Control Samples C->D E Assess Specificity, Linearity, Accuracy, Precision D->E F Peak Purity Analysis (PDA Detector) E->F G Validated Stability-Indicating Method F->G

Caption: Workflow for developing a stability-indicating analytical method.

Conclusion: A Commitment to Quality and Reproducibility

The chemical stability of this compound is a critical parameter that directly impacts its utility in synthetic chemistry and drug development. While specific public data on its degradation is sparse, a thorough understanding of the inherent reactivity of the β-lactam ring provides a strong foundation for establishing appropriate storage and handling procedures. The implementation of stringent environmental controls—namely, refrigeration, exclusion of moisture and light, and the use of an inert atmosphere—is non-negotiable for preserving the integrity of this valuable chiral building block. For critical applications, conducting in-house forced degradation studies is strongly recommended to fully characterize its stability profile and to develop robust analytical methods for quality control. By adhering to these principles, researchers can ensure the reliability of their starting materials, leading to more consistent and successful scientific outcomes.

References

  • Pikal, M. J., Lukes, A. L., & Lang, J. E. (1977). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of Pharmaceutical Sciences, 66(9), 1312–1316.
  • ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1... Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Blake, T. R., Ho, W. C., Turlington, C. R., Zang, X., Huttner, M. A., Wender, P. A., & Waymouth, R. M. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11(11), 2956–2968.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695.
  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Roca, M., Villegas, L., & Castillo, M. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 94(3), 1155–1164.
  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). Frontiers in Chemistry, 9, 732942.
  • Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in w
  • Degradation of beta-lactam antibiotics. (2004).
  • Photostability. (n.d.). IAGIM.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 3046-3056.
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2022). Molbank, 2022(2), M1365.
  • Methyl Esters. (n.d.). Organic Chemistry Portal.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). Molecules, 27(9), 2788.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2003). CHIMIA International Journal for Chemistry, 57(5), 241-244.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5).
  • Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica, 4(2), 614-625.
  • Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products. (2023). Asian Journal of Chemistry, 35(1), 183-190.
  • Azetidinones. (2015). International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3), 38406-38413.
  • Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. (1981).
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (2020). Beilstein Journal of Organic Chemistry, 16, 1894–1904.
  • Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica, 4(2), 614-625.
  • (S)-4-Oxoazetidine-2-carboxylic Acid. (n.d.). CymitQuimica.
  • (2S)-4-oxoazetidine-2-carboxylic acid. (n.d.). PubChem.
  • Stick models of 4-methyl-azetidine-2-carboxylic acid methyl ester... (n.d.).

Sources

Spectroscopic characterization of methyl (2S)-4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Spectroscopic Guide to Methyl (2S)-4-oxoazetidine-2-carboxylate: Structure, Purity, and Chiral Integrity

Introduction

Methyl (2S)-4-oxoazetidine-2-carboxylate is a cornerstone chiral building block in medicinal chemistry. As a strained β-lactam, its structure is central to the synthesis of a vast array of carbapenem and penem antibiotics, which function by inhibiting bacterial cell wall biosynthesis.[1][2] The precise three-dimensional arrangement, or stereochemistry, at the C2 position is paramount, as it dictates the efficacy and biological activity of the resulting therapeutic agents.[3][4]

This technical guide provides a comprehensive exploration of the spectroscopic techniques required for the unambiguous characterization of this vital synthetic intermediate. For researchers and drug development professionals, rigorous analytical verification is not merely a procedural step but a fundamental requirement for ensuring quality, safety, and reproducibility in the synthetic pipeline. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical methods, presenting a holistic workflow for confirming structural integrity, stereochemical fidelity, and sample purity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure and connectivity of methyl (2S)-4-oxoazetidine-2-carboxylate in solution.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms in the molecule. The rigid, four-membered ring structure significantly influences the resulting spectrum.[5]

Causality Behind Experimental Observations: The key feature in the ¹H NMR spectrum is the behavior of the two protons on the C3 carbon (H-3a and H-3b). Due to the presence of the chiral center at C2, these methylene protons are chemically non-equivalent, a phenomenon known as diastereotopicity.[6][7] They reside in different magnetic environments; one is cis to the ester group, and the other is trans. This non-equivalence means they will have different chemical shifts and will couple not only to the H-2 proton but also to each other (geminal coupling).[5] This results in a complex splitting pattern, typically two distinct signals, each being a doublet of doublets.

Predicted ¹H NMR Data:

Proton AssignmentMultiplicityApprox. Chemical Shift (δ) ppmCoupling Constants (J) Hz
H-2dd~4.2 - 4.5J (H2, H3a) ≈ 5-6 Hz, J (H2, H3b) ≈ 2-3 Hz
H-3a (diastereotopic)dd~3.4 - 3.6J (H3a, H3b) ≈ 15-16 Hz, J (H3a, H2) ≈ 5-6 Hz
H-3b (diastereotopic)dd~2.9 - 3.1J (H3b, H3a) ≈ 15-16 Hz, J (H3b, H2) ≈ 2-3 Hz
N-Hbr s~7.5 - 8.5-
O-CH₃s~3.7 - 3.8-

Note: Chemical shifts are solvent-dependent. Data are predicted based on typical values for azetidinone rings.[5]

Caption: Molecular structure with key proton assignments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides information on the number and type of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentApprox. Chemical Shift (δ) ppmRationale
C=O (β-Lactam)~165 - 170Carbonyl in a strained amide system.
C=O (Ester)~170 - 175Typical ester carbonyl chemical shift.
C2~55 - 60Chiral carbon attached to N and C=O group.
C4~45 - 50Methylene carbon adjacent to the lactam carbonyl.
O-CH₃~52 - 54Methyl group of the ester.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of methyl (2S)-4-oxoazetidine-2-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to confirm H-H couplings (e.g., between H-2 and H-3 protons) and HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon atom. This is invaluable for unambiguous assignment.

G M [M+H]⁺ m/z = 130.05 Frag1 [C₄H₈NO₂]⁺ m/z = 102.05 M->Frag1 F1 Frag2 [C₃H₄NO]⁺ m/z = 70.03 M->Frag2 F2 F1 Loss of CO -28 Da F2 Loss of COOCH₃ -59 Da

Caption: A potential ESI-MS/MS fragmentation pathway.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Determine the m/z of the molecular ion peak and compare the exact mass with the theoretical value to confirm the elemental formula.

Section 4: Chiroptical Spectroscopy - Verifying Stereochemical Integrity

For a chiral molecule, confirming the absolute configuration is critical. Chiroptical methods, such as measuring optical rotation, provide this essential information.

Causality Behind Experimental Observations: A chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the molecule's specific enantiomer. The (2S) enantiomer will rotate light in one direction, while its (2R) counterpart would rotate it by an equal amount in the opposite direction. A racemic mixture (50:50 of both) will show no rotation.

Specific Optical Rotation: The specific rotation ([α]D) is a standardized measure of this effect. While a value for the methyl ester is not readily available in the literature, the corresponding (2S)-4-oxoazetidine-2-carboxylic acid has a reported value.

  • [α]²⁰/D = -46° (c = 1 in methanol) for the corresponding carboxylic acid. [8] The methyl ester is expected to have a similar sign and magnitude of rotation, providing a key benchmark for verifying the enantiomeric purity of the sample.

Experimental Protocol: Polarimetry
  • Sample Preparation: Accurately prepare a solution of the compound of known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol).

  • Blank Measurement: Fill the polarimeter cell (of a known path length, l, in dm) with the pure solvent and zero the instrument.

  • Sample Measurement: Rinse and fill the cell with the sample solution and measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) .

  • Comparison: Compare the experimental value to the literature value to confirm the enantiomer and assess enantiomeric excess.

Section 5: Integrated Spectroscopic Analysis - A Holistic Approach

No single technique provides the complete picture. A robust characterization relies on integrating the data from all methods to build an unshakeable confirmation of structure, purity, and stereochemistry.

Caption: Integrated workflow for complete spectroscopic characterization.

This integrated approach ensures that the material being carried forward in a synthesis is of the correct structure and purity. For example, ¹H NMR can identify impurities, HRMS confirms the correct elemental formula, FTIR provides instant confirmation of the key β-lactam ring, and polarimetry validates the critical (2S) stereochemistry. Together, they form a self-validating system essential for modern drug development.

Conclusion

The spectroscopic characterization of methyl (2S)-4-oxoazetidine-2-carboxylate is a multi-faceted process that leverages the strengths of several analytical techniques. From the detailed connectivity map provided by NMR to the definitive molecular formula from HRMS, the functional group fingerprint from FTIR, and the crucial stereochemical validation from polarimetry, each method contributes a vital piece of the puzzle. Adherence to this rigorous, integrated analytical workflow is indispensable for ensuring the quality and integrity of this critical building block, thereby underpinning the success of complex synthetic campaigns in pharmaceutical research and development.

References

  • Effect of the chirality of the β-lactam ring on antimicrobial activity. (2019). PubMed Central (PMC). Available at: [Link]

  • Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. Available at: [Link]

  • (2S)-4-oxoazetidine-2-carboxylic acid. PubChem. Available at: [Link]

  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers. Available at: [Link]

  • C4-Phenylthio beta-lactams: Effect of the chirality of the beta-lactam ring on antimicrobial activity. Drexel University. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. Available at: [Link]

  • FTIR study of five complex β-lactam molecules. ResearchGate. Available at: [Link]

  • NMR Spectroscopy: Homotopic, Enantiotopic, Diastereotopic. University of Puget Sound. Available at: [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • Infrared (IR) Spectroscopy. University of Colorado Boulder. Available at: [Link]

  • How to differentiate diastereotopic protons by NMR in flexible groups? (2016). Chemistry Stack Exchange. Available at: [Link]

  • Carbonyl compounds - IR - spectroscopy. University of Warsaw. Available at: [Link]

  • Methyl (2s)-4-oxoazetidine-2-carboxylate. PubChemLite. Available at: [Link]

  • Methyl (2S,3R)-3-Allyl-4-oxoazetidine-2-carboxylate. SpectraBase. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2022). PubMed Central (PMC). Available at: [Link]

  • β-Lactam. Wikipedia. Available at: [Link]

  • Relation of structural properties of beta-lactam antibiotics to antibacterial activity. (1985). PubMed. Available at: [Link]

  • Overview of Beta-Lactams. MSD Manual Professional Edition. Available at: [Link]

  • Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. Available at: [Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2017). MDPI. Available at: [Link]

  • (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid. PubChem. Available at: [Link]

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.

Sources

The Architectural Core of β-Lactams: A Guide to the Discovery and Synthetic History of 4-Oxoazetidine-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-oxoazetidine-2-carboxylate scaffold represents a cornerstone in medicinal chemistry, most famously as the defining structural feature of the vast family of β-lactam antibiotics. Its inherent ring strain and versatile functional handles make it both a synthetic challenge and a powerful building block for creating compounds with significant biological activity. This guide provides an in-depth exploration of the discovery and the evolution of synthetic strategies for this critical heterocyclic system, offering field-proven insights for professionals in drug development and chemical research.

Early Discovery: From Penicillin's Puzzle to Targeted Synthesis

The story of the 4-oxoazetidine-2-carboxylate core is inextricably linked to the elucidation of the structure of penicillin in the 1940s. The initial challenge was to confirm the presence of the novel, highly strained four-membered β-lactam ring system. One of the pivotal moments in this journey was the total synthesis of a penam derivative, which solidified the structural hypothesis.

Early synthetic efforts were not focused on creating the isolated 4-oxoazetidine-2-carboxylate but rather on building the more complex bicyclic systems seen in penicillin and cephalosporins. However, the need for more versatile and efficient routes to β-lactam antibiotics spurred research into the synthesis of the monocyclic core itself. A significant early approach involved the [2+2] cycloaddition of a ketene and an imine, a method pioneered by Hermann Staudinger in the early 20th century for β-lactam synthesis in general. While groundbreaking, these early methods often lacked stereocontrol, a critical aspect for biological activity.

The Rise of Modern Synthetic Strategies

The demand for novel antibiotics and a deeper understanding of reaction mechanisms led to the development of more refined and controlled synthetic methodologies. These can be broadly categorized into several key approaches.

One of the most robust and widely adopted strategies involves the cyclization of activated L-aspartic acid derivatives. This approach offers excellent stereocontrol, as the stereochemistry of the final product is directly derived from the readily available chiral pool of the starting amino acid.

The core principle involves activating the β-carboxyl group of an N-protected aspartic acid derivative to facilitate nucleophilic attack by the nitrogen atom. The choice of activating group and reaction conditions is critical to favor the formation of the four-membered ring over potential side reactions, such as polymerization or the formation of a five-membered succinimide ring.

Workflow: Cyclization from L-Aspartic Acid

start L-Aspartic Acid Derivative step1 N-Protection & β-Ester Formation start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 α-Carboxyl Activation (e.g., with Grignard Reagent) intermediate1->step2 intermediate2 Activated Intermediate step2->intermediate2 step3 Intramolecular Cyclization (Nucleophilic Attack) intermediate2->step3 product 4-Oxoazetidine-2-carboxylate step3->product

Caption: General workflow for synthesizing the target core from L-aspartic acid.

A common method involves the use of a Grignard reagent, such as ethylmagnesium bromide. The Grignard reagent selectively deprotonates the N-H bond and simultaneously converts the α-ester into a more reactive magnesium enolate, facilitating the intramolecular cyclization.

Featured Protocol: Synthesis of (S)-tert-Butyl 4-oxoazetidine-2-carboxylate

This protocol is adapted from established methodologies demonstrating the cyclization approach.

  • Step 1: Preparation of the Starting Material. L-aspartic acid is converted to its di-tert-butyl ester hydrochloride salt. The amino group is then protected, for example, with a p-toluenesulfonyl (Ts) group.

  • Step 2: Selective Deprotection. The α-tert-butyl ester is selectively cleaved under mild acidic conditions to yield the N-protected mono-ester.

  • Step 3: Cyclization.

    • The N-protected α-amino acid (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under an inert atmosphere (e.g., Argon).

    • A solution of a Grignard reagent, such as phenylmagnesium bromide in THF (2 equivalents), is added dropwise over 30 minutes. The reaction mixture is stirred at this temperature for 1-2 hours.

    • The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford the desired (S)-tert-butyl 4-oxoazetidine-2-carboxylate.

Trustworthiness Note: The success of this reaction is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The stereochemical integrity is typically confirmed by measuring the specific rotation and comparing it to literature values.

Another powerful approach involves the combination of a three-atom component and a one-atom component. A classic example is the reaction of a β-amino ester with a reagent that provides the C4 carbonyl carbon.

Mechanism: [3+1] Cyclization via a Reformatsky-type Reaction

reagents N-Protected β-amino ester Phosgene Equivalent intermediate Isocyanate Intermediate reagents->intermediate Acylation activated Enolate Formation (Base-mediated) intermediate->activated Deprotonation cyclization Intramolecular Nucleophilic Attack activated->cyclization Ring Closure product 4-Oxoazetidine-2-carboxylate cyclization->product Protonation

Caption: A simplified mechanism for the [3+1] synthesis approach.

In these methods, the stereocenter at C2 is typically set from the starting β-amino acid, again leveraging the chiral pool. The choice of the "C1" reagent and the base used to promote cyclization are critical for achieving high yields.

Comparative Analysis of Synthetic Routes

The optimal synthetic route often depends on the desired substitution pattern, scale, and stereochemical requirements.

Method Starting Materials Stereocontrol Key Advantages Potential Challenges
Intramolecular Cyclization L-Aspartic acid or L-glutamic acid derivativesExcellent (derived from starting amino acid)High stereopurity, readily available starting materials.Requires multi-step preparation of the acyclic precursor.
[2+2] Cycloaddition Ketenes and IminesVariable; often requires chiral auxiliaries or catalysts for stereocontrol.Convergent, can create diverse substitution patterns.Can produce diastereomeric mixtures, ketene handling can be difficult.
[3+1] Combination β-Amino estersGood (derived from starting amino acid)Good for specific substitution patterns.Can be sensitive to reaction conditions, potential for side reactions.
Applications in Drug Development

The 4-oxoazetidine-2-carboxylate core is more than just a component of classical antibiotics. It serves as a versatile chiral building block for a wide range of therapeutic agents:

  • β-Lactam Antibiotics: It is the key pharmacophore in penicillins, cephalosporins, carbapenems (e.g., imipenem), and monobactams (e.g., aztreonam).

  • β-Lactamase Inhibitors: Derivatives are designed to inhibit the enzymes that confer bacterial resistance to β-lactam antibiotics. Clavulanic acid and tazobactam are prominent examples that feature this core structure.

  • Antiviral Agents: The constrained ring system is used as a scaffold to mimic peptide turns, leading to the development of protease inhibitors.

  • Cholesterol Absorption Inhibitors: Ezetimibe, a drug used to lower cholesterol levels, contains a related azetidin-2-one ring system, demonstrating the broader utility of this structural class.

Future Outlook

Research in this area continues to evolve, with a focus on developing more efficient, sustainable, and stereoselective synthetic methods. The use of catalytic asymmetric reactions to construct the azetidinone ring is a particularly active area of investigation. As our understanding of biological targets deepens, the 4-oxoazetidine-2-carboxylate scaffold will undoubtedly remain a privileged structure for the design and synthesis of new therapeutic agents. Its rich history provides a solid foundation for future innovation in medicinal chemistry.

References

  • Sheehan, J. C., & Henery-Logan, K. R. (1959). The Total Synthesis of Penicillin V. Journal of the American Chemical Society. [Link]

  • Miller, M. J. (1986). Syntheses and uses of N-hydroxy-2-azetidinones. Accounts of Chemical Research. [Link]

  • Alcaide, B., & Almendros, P. (2002). The Chemistry of 2-Azetidinones (β-Lactams). Chemical Reviews. [Link]

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron. [Link]

An In-Depth Technical Guide to the Fundamental Reactivity of the β-Lactam Ring in Azetidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicine

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its fame is primarily derived from its central role in the vast majority of clinically essential antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[4][5] These molecules function by interfering with the biosynthesis of the bacterial cell wall, a mechanism that hinges directly on the unique chemical reactivity of the strained β-lactam ring.[1][6] This guide provides a detailed exploration of the core chemical principles that govern the reactivity of the azetidinone ring, offering insights for researchers and professionals engaged in the design and development of novel therapeutics.

The Energetic Basis of β-Lactam Reactivity: A Tale of Two Forces

The heightened reactivity of the β-lactam ring compared to its acyclic amide counterparts is not due to a single factor, but rather a delicate interplay of two opposing electronic and geometric forces: ring strain and amide resonance .

Ring Strain: An Inherent Drive Towards Opening

An ideal sp³ hybridized carbon atom prefers a bond angle of approximately 109.5°, while an sp² hybridized carbon prefers 120°. The geometry of the four-membered azetidinone ring forces these bond angles to be compressed to around 90°.[7] This deviation from ideal geometry induces significant angle and torsional strain, collectively known as ring strain.[3] This inherent strain means the ring system exists at a higher potential energy state, making ring-opening reactions thermodynamically favorable as they relieve this strain.

Amide Resonance: A Compromised Stabilization

In a typical, unstrained amide, the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl π-system. This resonance stabilization contributes to the planarity of the amide bond and significantly reduces the electrophilicity of the carbonyl carbon.

However, in the β-lactam ring, this stabilizing effect is substantially diminished.[8][9] The geometric constraints of the four-membered ring, particularly in bicyclic systems like penicillins, often force the nitrogen atom into a more pyramidal geometry rather than the ideal planar sp² hybridization required for optimal resonance.[2][10] This poor orbital overlap hinders delocalization, leaving the carbonyl carbon with a greater partial positive charge and thus making it significantly more electrophilic and susceptible to nucleophilic attack.[4][7] Computational studies have sought to quantify the destabilizing effect of ring strain (Ring Strain Energy, RSE) and the stabilizing effect of amide resonance (Amide Resonance Energy, ARE), concluding that the destabilizing ring strain is a dominant factor in the overall reactivity.[10][11][12]

Figure 1: Core Azetidin-2-one Structure

The Central Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction underpinning the biological activity and chemical degradation of β-lactams is nucleophilic acyl substitution.[13] The process is initiated by the attack of a nucleophile on the highly electrophilic carbonyl carbon (C2) of the azetidinone ring.

The key steps are as follows:

  • Nucleophilic Attack: A nucleophile (e.g., the hydroxyl group of a serine residue in an enzyme or a hydroxide ion) attacks the carbonyl carbon.[6][14]

  • Formation of a Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl group, forming a transient, negatively charged tetrahedral intermediate.[15][16]

  • Ring Opening: The unstable intermediate collapses. To reform the carbonyl double bond, the weakest bond, the C2-N1 amide bond within the strained ring, is cleaved. This step is often facilitated by protonation of the nitrogen atom.[16][17]

  • Product Formation: The ring-opening results in a stable, acylated nucleophile and an inactive, open-chain β-amino acid derivative.

G Figure 2: General Mechanism of Nucleophilic Attack cluster_0 cluster_1 cluster_2 lactam R₁-N-C(=O)-CH-R₂     |  |     CH-R₃ intermediate R₁-N⁻-C(O⁻)(Nu-H)-CH-R₂        |     |        CH-R₃ lactam->intermediate 1. Nucleophilic Attack Nu Nu-H product Nu-C(=O)-CH(R₂)-CH(R₃)-NH-R₁ intermediate->product 2. Ring Opening

Figure 2: General Mechanism of Nucleophilic Attack

Modulators of Reactivity: Structural and Substituent Effects

The intrinsic reactivity of the azetidinone core can be finely tuned by its chemical environment. These modifications are the basis for the diverse pharmacological profiles seen across the different classes of β-lactam antibiotics.

Fused Ring Systems

The fusion of a second ring to the azetidinone core is the most significant structural determinant of reactivity.[2] This fusion further increases ring strain and influences the pyramidalization of the bridgehead nitrogen atom, thereby modulating amide resonance.

β-Lactam ClassFused Ring SystemRelative Reactivity (Hydrolysis)Key Structural Feature
Monobactams NoneLowPlanar, less strained ring with better amide resonance.[8]
Cephems 6-membered DihydrothiazineModerateFused six-membered ring allows for less nitrogen pyramidalization than penams.[10]
Penams 5-membered ThiazolidineHighHighly strained bicyclic system forces significant nitrogen pyramidalization, reducing resonance.[2][8]
Carbapenems 5-membered PyrrolineVery HighThe double bond in the five-membered ring introduces additional strain, making them the most reactive class.[8]
Table 1: Influence of Fused Ring Systems on β-Lactam Reactivity.

A useful, albeit simplified, metric for correlating structure to reactivity is the "Woodward height" (h), which measures the height of the β-lactam nitrogen atom above the plane formed by its three substituents (C2, C4, and the N-substituent). A greater 'h' value indicates greater pyramidalization, less amide resonance, and higher reactivity. Carbapenems typically exhibit the highest h-Woodward values, while monobactams have the lowest.[8]

Substituent Effects

Substituents on the azetidinone ring or the fused ring can alter reactivity through electronic effects. Strongly electron-withdrawing groups, for instance, can enhance the electrophilicity of the carbonyl carbon through inductive effects, making it more susceptible to nucleophilic attack.[8] Conversely, electron-donating groups may slightly decrease reactivity. These substituent effects are crucial for tailoring the spectrum of activity and stability of antibiotic drug candidates.

Experimental Protocol: Quantifying Reactivity via Alkaline Hydrolysis

A standard method to assess the intrinsic electrophilicity and reactivity of a β-lactam compound is to measure its rate of hydrolysis under alkaline conditions. The hydroxide ion acts as a simple nucleophile, and the reaction rate provides a quantitative measure of the ring's susceptibility to cleavage.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the alkaline hydrolysis of a β-lactam compound using UV-Vis spectrophotometry.
Materials:
  • β-lactam compound of interest

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Methodology:
  • Preparation of Stock Solution: Prepare a concentrated stock solution of the β-lactam compound in an appropriate solvent (e.g., water or DMSO, ensuring final solvent concentration is <1% in the reaction mixture).

  • Spectrophotometer Setup: Set the spectrophotometer to scan a relevant UV range to identify the λ_max (wavelength of maximum absorbance) of the intact β-lactam. Set the instrument to kinetic mode to monitor absorbance changes at this λ_max over time. Equilibrate the cuvette holder to a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: In a quartz cuvette, add the appropriate buffer and allow it to thermally equilibrate. To initiate the reaction, add a small aliquot of the β-lactam stock solution followed immediately by the NaOH solution. Mix rapidly by inversion.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λ_max as a function of time. The absorbance will decrease as the β-lactam ring is hydrolyzed and its chromophore is destroyed. Collect data until the reaction is >90% complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • For a pseudo-first-order reaction, this plot should yield a straight line.

    • The slope of this line is equal to the negative of the observed rate constant (-k_obs).

    • Perform control experiments, including the stability of the β-lactam in neutral buffer without NaOH, to ensure the observed degradation is due to alkaline hydrolysis.

G Figure 3: Experimental Workflow for Hydrolysis Kinetics prep Prepare β-Lactam Stock and NaOH Solution setup Set up Spectrophotometer (Kinetic Mode, λmax, Temp.) prep->setup initiate Initiate Reaction in Cuvette (Buffer + β-Lactam + NaOH) setup->initiate acquire Acquire Absorbance Data vs. Time initiate->acquire analyze Plot ln(A) vs. Time acquire->analyze calculate Calculate Rate Constant (k_obs) from Slope analyze->calculate

Figure 3: Experimental Workflow for Hydrolysis Kinetics

Biological Consequences: From Therapeutic Action to Bacterial Resistance

The chemical reactivity of the β-lactam ring is the cornerstone of both its therapeutic efficacy and its vulnerability to bacterial resistance mechanisms.

Mechanism of Action: PBP Inhibition

The primary targets of β-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.[1][6] The active site of a PBP contains a critical serine residue that acts as a nucleophile.[8]

In the presence of a β-lactam antibiotic, this serine residue attacks the lactam carbonyl, leading to the covalent acylation of the enzyme.[6] This forms a highly stable acyl-enzyme complex that is slow to hydrolyze.[8] By sequestering the PBP in this inactive state, the antibiotic effectively halts cell wall construction, ultimately leading to cell lysis and bacterial death.[1]

Mechanism of Resistance: β-Lactamase Hydrolysis

The most prevalent mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes.[6][18] These enzymes are highly efficient hydrolases that recognize and destroy the antibiotic before it can reach its PBP target.

Serine β-lactamases, the most common type, employ a mechanism strikingly similar to that of PBPs: an active-site serine attacks the β-lactam carbonyl to form a covalent acyl-enzyme intermediate.[6] However, the crucial difference lies in the subsequent deacylation step. The active site of a β-lactamase is exquisitely evolved to facilitate the rapid hydrolysis of this intermediate by a water molecule, releasing the inactivated antibiotic and regenerating the free enzyme for another catalytic cycle.[6] This catalytic turnover allows a small number of β-lactamase molecules to inactivate a large quantity of antibiotic.

G Figure 4: Competing Fates of the β-Lactam Ring cluster_0 Therapeutic Pathway cluster_1 Resistance Pathway b_lactam β-Lactam Antibiotic pbp PBP (Transpeptidase) b_lactam->pbp lactamase β-Lactamase b_lactam->lactamase acyl_pbp Stable Acyl-Enzyme Complex pbp->acyl_pbp Acylation inhibition Cell Wall Synthesis INHIBITED acyl_pbp->inhibition acyl_lactamase Acyl-Enzyme Intermediate lactamase->acyl_lactamase Acylation hydrolysis Rapid Deacylation (H₂O) acyl_lactamase->hydrolysis inactive Inactive Antibiotic + Regenerated Enzyme hydrolysis->inactive

Figure 4: Competing Fates of the β-Lactam Ring

Conclusion

The fundamental reactivity of the β-lactam ring in azetidinones is a classic example of structure-function relationships in chemistry and pharmacology. The inherent ring strain and compromised amide resonance render the carbonyl carbon highly electrophilic, predisposing it to nucleophilic attack and ring cleavage. This reactivity can be precisely modulated by fusing other ring systems and by adding substituents, a strategy that has yielded a rich diversity of antibiotics. Understanding these core principles is not only essential for appreciating the mechanism of action of existing drugs but is also paramount for the rational design of next-generation antibiotics capable of overcoming the persistent challenge of bacterial resistance.

References

  • Dalhoff, A., Janjic, N., & Echols, R. (2019).
  • D'hooghe, M., & De Kimpe, N. (2021).
  • Improta, R., Barone, V., & Kudin, K. N. (2006). Computational Study of Pharmacophores: β-Lactams.
  • Unknown. (n.d.). Possible mechanism of β‐lactam ring hydrolysis by subclass B1...
  • Unknown. (n.d.). Synthesis of Azetidines. Unknown Source.
  • Unknown. (n.d.). Mechanism of β-lactam hydrolysis catalyzed by metallo-β-lactamases...
  • Improta, R., Barone, V., & Kudin, K. N. (2006). Computational study of pharmacophores: beta-lactams. PubMed.
  • Page, M. I. (n.d.). The mechanism of catalysis and the inhibition of β-lactamases. RSC Publishing.
  • Ismalaj, E., & T. D. H. Bugg. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. NIH.
  • Unknown. (n.d.). Beta-lactam antibiotics (video). Khan Academy.
  • Kumar, A., & Rajput, C. S. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Unknown. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
  • Fernandes, P. (2020). β-lactam antibiotics: An overview from a medicinal chemistry perspective. PubMed.
  • Kümmerer, K., & Dionysiou, D. D. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Page, M. I. (n.d.).
  • Improta, R., Barone, V., & Kudin, K. N. (2016). Computational Study of Pharmacophores: β-Lactams. figshare.
  • Page, M. I. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Books.
  • De Luca, F. (n.d.).
  • Unknown. (n.d.). A brief prospective of beta-lactam and its biochemical activities. International Journal of Bioscience and Biochemistry.
  • Unknown. (n.d.). 1.2 Azetidinones (~-Lactams). Unknown Source.
  • Unknown. (2014). Beta-lactam antibiotics. Khan Academy.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-Methyl 4-oxoazetidine-2-carboxylate, a chiral synthetic building block, holds a significant position in medicinal chemistry and drug discovery. Its rigid four-membered β-lactam ring system is a cornerstone of numerous antibiotics and other therapeutic agents. A profound understanding of its three-dimensional structure and conformational preferences is paramount for the rational design of novel pharmaceuticals with enhanced efficacy and specificity. This guide provides a comprehensive analysis of the molecular architecture of this compound, integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with insights from computational chemistry.

Introduction: The Significance of a Strained Scaffold

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics.[1] The inherent ring strain of this four-membered heterocycle imparts a high degree of reactivity to the amide bond, enabling it to act as an efficient acylating agent of bacterial transpeptidases, thereby inhibiting cell wall synthesis.[2] The stereochemistry at the C2 position, as seen in this compound, is crucial for molecular recognition by biological targets. This guide will delve into the precise geometric parameters and conformational dynamics that define the biological and chemical behavior of this important molecule.

Molecular Structure in the Solid State: Insights from X-ray Crystallography

While a crystal structure for this compound itself is not publicly available, the crystal structure of its parent carboxylic acid, (S)-4-oxoazetidine-2-carboxylic acid, provides invaluable information regarding the geometry of the core azetidinone ring.[3] The crystallographic data, obtained from powder synchrotron X-ray diffraction, reveals key structural features that are expected to be largely preserved in the methyl ester derivative.[3]

The Azetidinone Ring: A Near-Planar Conformation

The four-membered ring of (S)-4-oxoazetidine-2-carboxylic acid is nearly planar, a characteristic feature of many monocyclic β-lactams. This planarity is a consequence of the sp² hybridization of the nitrogen and carbonyl carbon atoms, which favors a planar arrangement to maximize orbital overlap in the amide bond. The asymmetry of the ring is evident from the bond lengths and angles.[3]

Table 1: Selected Bond Distances and Angles for (S)-4-oxoazetidine-2-carboxylic acid [3]

Bond/AngleLength (Å) / Degrees (°)
C1-C21.54
C2-N11.47
N1-C31.35
C3-C41.52
C4-C11.54
C3-O11.22
C1-C2-N188.9
C2-N1-C394.6
N1-C3-C494.2
C3-C4-C187.3
C4-C1-C287.9

Data extracted from the crystallographic study of (S)-4-oxoazetidine-2-carboxylic acid.[3]

The endocyclic bond angles deviate significantly from the ideal 90° of a perfect square, highlighting the inherent strain in the ring. The C-N bond length of the amide is shorter than a typical C-N single bond, indicating partial double bond character.

Supramolecular Assembly through Hydrogen Bonding

In the crystal lattice, molecules of (S)-4-oxoazetidine-2-carboxylic acid are organized into extended ribbon-like structures through a network of hydrogen bonds.[3] The carboxylic acid group acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, while the N-H group of the lactam forms a hydrogen bond with a carboxylate oxygen of another adjacent molecule.[3] This intricate hydrogen-bonding network dictates the packing of the molecules in the solid state.

Conformational Analysis in Solution: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and the spatial relationships between them.

Deciphering Stereochemistry with Coupling Constants

The vicinal coupling constant (³J) between the protons at C3 and C4 of the azetidinone ring is a diagnostic indicator of their relative stereochemistry. A larger coupling constant (typically 5-6 Hz) is indicative of a cis relationship, while a smaller coupling constant (0-2.5 Hz) suggests a trans arrangement.[4] In the case of this compound, which lacks a substituent at the C3 position, the analysis of coupling constants between the diastereotopic C3 protons and the C2 and C4 protons provides detailed conformational information.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Azetidin-2-one Ring [3][4]

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
C2 (C=O)-165 - 180The chemical shift is sensitive to ring strain and N-substituents.
C3 (CH₂)2.5 - 4.540 - 60The two protons are typically diastereotopic and show distinct chemical shifts.
C4 (CH)3.5 - 5.550 - 70Influenced by the nitrogen atom and the C2 substituent.
N-H7.0 - 9.0-Often a broad signal, with a chemical shift that is dependent on the solvent.
Through-Space Interactions: The Nuclear Overhauser Effect (NOE)

Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are instrumental in identifying protons that are close in space, irrespective of their through-bond connectivity.[5][6] For this compound, NOE correlations would be expected between the C2 proton and one of the C3 protons, providing further evidence for the ring's conformation and the preferred orientation of the methyl carboxylate group.

Experimental Protocol: Acquiring High-Resolution NMR Data

A detailed protocol for acquiring high-resolution NMR spectra is essential for accurate conformational analysis.

Step-by-Step NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and identify proton signals.

    • Optimize shimming to achieve maximum resolution.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon signals.

    • A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (for detailed conformational analysis):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

    • NOESY/ROESY: To identify through-space correlations between protons. A mixing time of 200-500 ms is typically suitable for small molecules.[7]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Structural Elucidation H1 ¹H NMR Connectivity Connectivity Analysis H1->Connectivity C13 ¹³C NMR & DEPT C13->Connectivity COSY COSY COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY/ROESY Conformation Conformational Analysis NOESY->Conformation Connectivity->Conformation

Caption: Workflow for NMR-based structural elucidation.

Computational Modeling: A Theoretical Perspective

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods for studying molecular structure and conformation. DFT calculations can provide insights into the relative energies of different conformers, the puckering of the azetidinone ring, and the rotational barriers of substituents.

Ring Puckering and Substituent Orientation

The four-membered ring of an azetidinone is not perfectly planar and can exhibit a slight pucker. DFT calculations can quantify the degree of this puckering and determine the most stable conformation. Furthermore, the orientation of the methyl carboxylate group at the C2 position is subject to rotational isomerism. Computational modeling can predict the lowest energy rotamer and the energy barrier for its rotation, which influences the molecule's overall shape and its interactions with other molecules.

Protocol for DFT-Based Conformational Analysis
  • Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis: Analyze the optimized geometries to determine bond lengths, bond angles, dihedral angles, and ring puckering parameters. Compare the relative energies of the conformers to predict the most stable conformation.

DFT_Workflow Start Initial 3D Structure ConfSearch Conformational Search Start->ConfSearch Optimization Geometry Optimization (DFT) ConfSearch->Optimization Frequency Frequency Calculation Optimization->Frequency Analysis Conformational Analysis Frequency->Analysis

Sources

Methodological & Application

N-Functionalization Protocols for (S)-Methyl 4-oxoazetidine-2-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidinone Core

(S)-Methyl 4-oxoazetidine-2-carboxylate is a chiral building block of immense value in medicinal chemistry and drug development. As a strained β-lactam, its inherent reactivity and stereochemically defined centers make it a prized scaffold for the synthesis of a diverse array of biologically active compounds. The functionalization of the nitrogen atom of the azetidinone ring is a critical step in the molecular design of novel therapeutics, including antibiotics, enzyme inhibitors, and anticancer agents. Modification at this position allows for the introduction of various substituents that can modulate the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

This comprehensive guide provides detailed application notes and protocols for the N-functionalization of this compound. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights to enable researchers to confidently and efficiently synthesize novel derivatives. The protocols presented herein are designed to be self-validating, with clear explanations for experimental choices and expected outcomes.

Foundational Strategy: N-Protection as a Gateway to Diverse Functionalization

Direct N-functionalization of this compound can be challenging due to the inherent reactivity of the β-lactam ring and the potential for side reactions. Therefore, a common and effective strategy involves the initial protection of the nitrogen atom with a suitable protecting group. This approach allows for subsequent modifications under controlled conditions, followed by deprotection to yield the desired N-functionalized product or to enable further derivatization. Two of the most widely employed N-protecting groups in this context are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Protocol 1: N-Boc Protection of this compound

The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Causality Behind Experimental Choices:

  • Di-tert-butyl dicarbonate (Boc)₂O: A common and efficient reagent for the introduction of the Boc group.

  • 4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst that accelerates the acylation of the nitrogen atom.

  • Triethylamine (Et₃N): A base used to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.

  • Dichloromethane (DCM): An inert solvent that effectively dissolves the reactants.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the N-Boc protected product.

Protocol 2: N-Cbz Protection of this compound

The Cbz group offers an alternative to the Boc group and is typically removed by catalytic hydrogenation, a method orthogonal to the acid-labile Boc group.[1]

Causality Behind Experimental Choices:

  • Benzyl Chloroformate (Cbz-Cl): The standard reagent for introducing the Cbz protecting group.[1]

  • Sodium Bicarbonate (NaHCO₃): A mild base used to neutralize the HCl generated during the reaction.[1]

  • Tetrahydrofuran (THF)/Water: A biphasic solvent system that facilitates the reaction between the organic-soluble Cbz-Cl and the water-soluble amine salt.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N-Cbz protected product.

Core N-Functionalization Protocols

With the nitrogen atom of the azetidinone ring protected, a variety of N-functionalization reactions can be pursued. The following protocols detail key transformations for introducing alkyl, acyl, and aryl substituents.

N-Alkylation Reactions

N-alkylation introduces carbon-based substituents to the nitrogen atom, a common strategy for modifying the steric and electronic properties of the molecule.

The Mitsunobu reaction is a powerful method for the alkylation of N-H bonds with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol stereocenter.[2]

Causality Behind Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form the key phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the deprotonated azetidinone nitrogen.[2]

  • Anhydrous THF: A suitable aprotic solvent for the reaction.

Experimental Protocol:

  • Dissolve the N-protected this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the N-alkylated product.

Data Presentation: Representative N-Alkylation Yields

EntryAlkylating Agent (Alcohol)ProductYield (%)
1Benzyl alcoholN-Benzyl-(S)-Methyl 4-oxoazetidine-2-carboxylate75-85
2EthanolN-Ethyl-(S)-Methyl 4-oxoazetidine-2-carboxylate60-70
3(R)-1-PhenylethanolN-((S)-1-Phenylethyl)-(S)-Methyl 4-oxoazetidine-2-carboxylate70-80 (with inversion)

Visualization: Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Azetidinone N-H Azetidinone Activation Formation of Phosphonium Salt Azetidinone->Activation Alcohol R-OH Alcohol->Activation PPh3 PPh₃ PPh3->Activation DEAD DEAD DEAD->Activation Alkylation Nucleophilic Attack by Azetidinone-N Activation->Alkylation Product N-R Azetidinone Alkylation->Product Byproducts Ph₃P=O + DEAD-H₂ Alkylation->Byproducts

Caption: Workflow of the Mitsunobu N-alkylation reaction.

N-Acylation Reactions

N-acylation introduces an acyl group to the nitrogen atom, forming an N-acyl-β-lactam. This transformation is fundamental for creating derivatives with altered electronic properties and for introducing further points of diversification.

This is a classic and highly effective method for N-acylation.

Causality Behind Experimental Choices:

  • Acyl Chloride: A highly reactive acylating agent.

  • Triethylamine (Et₃N) or Pyridine: A base to neutralize the HCl byproduct.

  • Anhydrous DCM: An inert solvent.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, slowly add the desired acyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Dilute the reaction with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography.

A milder alternative to using acyl chlorides, this method employs a catalytic amount of a Lewis acid to activate the anhydride.

Causality Behind Experimental Choices:

  • Carboxylic Anhydride: A less reactive but more stable acylating agent than acyl chlorides.

  • Zinc Chloride (ZnCl₂) or Scandium Triflate (Sc(OTf)₃): A Lewis acid catalyst to activate the anhydride.[3]

  • Solvent-free or DCM: The reaction can often be run neat or in an inert solvent.

Experimental Protocol:

  • In a round-bottom flask, mix this compound (1.0 eq.), the carboxylic acid anhydride (1.5 eq.), and a catalytic amount of anhydrous ZnCl₂ (5 mol%).

  • Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and dissolve in ethyl acetate.

  • Wash the organic solution with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Data Presentation: Comparison of N-Acylation Methods

EntryAcylating AgentCatalyst/BaseSolventYield (%)
1Acetyl ChlorideEt₃NDCM85-95
2Acetic AnhydrideZnCl₂Neat80-90
3Benzoyl ChloridePyridineDCM88-96
4Benzoic AnhydrideSc(OTf)₃DCM82-92
N-Arylation Reactions

The introduction of an aryl group onto the nitrogen atom of the azetidinone ring is a valuable transformation for accessing compounds with potential applications in materials science and medicinal chemistry.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4]

Causality Behind Experimental Choices:

  • Aryl Halide (Br, I) or Triflate: The electrophilic partner in the cross-coupling reaction.

  • Palladium Catalyst (e.g., Pd₂(dba)₃): The active catalyst for the C-N bond formation.

  • Phosphine Ligand (e.g., XPhos, SPhos): Essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base (e.g., NaOt-Bu, K₂CO₃): Required for the deprotonation of the azetidinone nitrogen.

  • Anhydrous Toluene or Dioxane: Common high-boiling aprotic solvents for this reaction.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add the N-H this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L₂->Oxidative\nAddition\nComplex Ar-X Amide\nComplex Amide Complex Oxidative\nAddition\nComplex->Amide\nComplex Azetidinone-NH Base Product\nComplex Product Complex Amide\nComplex->Product\nComplex Reductive Elimination Product\nComplex->Pd(0)L₂ Ar-N-Azetidinone

Sources

Application Notes & Protocols: (S)-Methyl 4-oxoazetidine-2-carboxylate as a Strategic Precursor for Advanced β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of β-Lactamase-Mediated Antibiotic Resistance

The widespread use and efficacy of β-lactam antibiotics, such as penicillins and cephalosporins, have been cornerstones of modern medicine.[1] Their mechanism of action involves the inhibition of bacterial cell wall biosynthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis and death.[1][2] However, the emergence and proliferation of bacterial resistance mechanisms threaten this therapeutic arsenal. The primary mode of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.[2][3]

To counteract this, a critical strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.[4][5] These inhibitors protect the antibiotic by binding to and inactivating the β-lactamase enzyme. While first-generation inhibitors like clavulanic acid and tazobactam have been successful, the evolution of new, more complex β-lactamases has necessitated the development of a new generation of inhibitors with broader activity.[6][7]

This is where (S)-Methyl 4-oxoazetidine-2-carboxylate emerges as a molecule of significant strategic importance. This chiral building block, featuring the core azetidinone (β-lactam) ring, serves as a pivotal precursor for the synthesis of advanced, non-β-lactam-based inhibitors such as avibactam and the diazabicyclooctane (DBO) inhibitor, relebactam.[6][8] This guide provides a detailed overview and protocols for leveraging this precursor in the synthesis of next-generation β-lactamase inhibitors.

The Precursor: Properties of this compound

This compound is a versatile chiral intermediate. Its stereochemistry at the C2 position is crucial for the biological activity of the final inhibitor. The molecule contains a strained four-membered ring, making the carbonyl group highly susceptible to nucleophilic attack, a key feature in both its synthesis and the mechanism of the final drug products.[9]

Diagram 1: Chemical Structure of the Precursor

Caption: Structure of this compound.

PropertyValue
IUPAC Name methyl (2S)-4-oxoazetidine-2-carboxylate
Molecular Formula C₅H₇NO₃[10]
Molecular Weight 129.11 g/mol [11]
CAS Number 100188-44-1[11]
Appearance Solid
Melting Point 51 °C[11]
Key Features Chiral center at C2, strained β-lactam ring

Synthetic Strategy: From Azetidinone to Diazabicyclooctane (DBO) Inhibitors

The primary application of this compound is in the construction of the diazabicyclooctane (DBO) core, which is characteristic of inhibitors like avibactam and relebactam.[6] This scaffold mimics the transition state of the β-lactam ring hydrolysis, allowing it to bind effectively to the active site of serine-β-lactamases.

The general synthetic pathway involves several key transformations:

  • Ring Opening and Functionalization: The azetidinone ring is opened and elaborated to introduce the necessary functionalities for the second ring formation.

  • Cyclization: An intramolecular reaction is performed to construct the second ring, forming the characteristic bicyclic DBO structure.

  • Functional Group Manipulation: The side chains are modified to yield the final active pharmaceutical ingredient (API).

Diagram 2: High-Level Synthetic Workflow

G Precursor (S)-Methyl 4-oxoazetidine-2-carboxylate Intermediate Functionalized Piperidine Intermediate Precursor->Intermediate Ring Elaboration DBO_Core Diazabicyclooctane (DBO) Core Formation Intermediate->DBO_Core Intramolecular Cyclization Final_Product Final Inhibitor (e.g., Avibactam, Relebactam) DBO_Core->Final_Product Sulfation & Deprotection

Caption: General workflow from the precursor to DBO inhibitors.

Protocol: Synthesis of a Key Avibactam Intermediate

This protocol outlines the synthesis of (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a critical intermediate in the production of avibactam, adapted from established synthetic routes.[12][13] The synthesis starts from a piperidine derivative, which itself can be synthesized from the azetidinone precursor through multi-step processes. This protocol focuses on the crucial cyclization step to form the DBO core.

Rationale: This procedure demonstrates the formation of the bicyclic core structure, which is the pharmacologically essential scaffold. The use of carbonyldiimidazole (CDI) serves as a safe and effective agent for activating the secondary amine for cyclization.

Reagents & MaterialsPurpose
(2S,5R)-1-(tert-butoxycarbonyl)-5-((benzyloxy)amino)piperidine-2-carboxamideStarting Material
Chloroform (CHCl₃)Solvent
N,N'-Carbonyldiimidazole (CDI)Cyclization/Activating Agent
Methanesulfonic Acid (MsOH)Deprotection of Boc group
Triethylamine (TEA)Base
Dichloromethane (DCM)Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous wash
BrineAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Rotary EvaporatorSolvent Removal
Magnetic Stirrer & Stir BarAgitation
Round-bottom flask, Separatory funnelGlassware
Step-by-Step Procedure
  • Activation: Dissolve the starting piperidine derivative (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stir bar. Add N,N'-carbonyldiimidazole (1.1 eq) to the solution. Heat the reaction mixture to 50°C and monitor the reaction progress by HPLC or TLC until the starting material is consumed.[12]

  • Deprotection: Cool the reaction mixture to room temperature. Carefully add methanesulfonic acid (3.0 eq). Stir the mixture at room temperature and monitor the removal of the Boc protecting group by HPLC or TLC.

  • Cyclization and Neutralization: Once deprotection is complete, cool the mixture in an ice bath. Slowly add triethylamine (4.0 eq) dropwise to neutralize the acid and facilitate the intramolecular cyclization. Continue stirring and allow the reaction to warm to room temperature. Monitor the formation of the DBO product by HPLC.[12]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide intermediate.

Mechanism of Action: How DBO Inhibitors Work

Unlike "suicide inhibitors" that bind irreversibly, avibactam and relebactam are reversible covalent inhibitors of serine β-lactamases (Classes A and C, and some Class D).[4][14][15]

The mechanism involves two key steps:

  • Acylation: The catalytic serine residue in the active site of the β-lactamase enzyme attacks the carbonyl carbon of the DBO inhibitor's urea moiety, forming a covalent acyl-enzyme intermediate. This step is analogous to how the enzyme would attack a β-lactam antibiotic.

  • Deacylation and Reversibility: The covalent bond eventually hydrolyzes, releasing the intact inhibitor, which can then re-form its ring structure.[15] This process frees the enzyme. However, the slow rate of this deacylation effectively sequesters the enzyme, allowing the partner antibiotic to reach its PBP target.

Diagram 3: Mechanism of Reversible Covalent Inhibition

G cluster_0 Enzyme Active Site cluster_1 Antibiotic Action Enzyme_Inhibitor Enzyme + DBO Inhibitor Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (Inactive) Enzyme_Inhibitor->Acyl_Enzyme Acylation (Fast) Beta_Lactam β-Lactam Antibiotic Acyl_Enzyme->Enzyme_Inhibitor Deacylation (Slow) (Reversible) Target Bacterial PBP Target Beta_Lactam->Target Binds & Inhibits Cell Wall Synthesis

Caption: DBO inhibitors trap β-lactamase in an inactive state.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a gateway to a new generation of life-saving drugs. Its inherent chirality and strained ring system provide the ideal starting point for constructing complex molecular architectures like the diazabicyclooctane core of avibactam and relebactam. The synthetic pathways, while multi-stepped, are robust and scalable, enabling the large-scale production necessary to meet global health demands.

As bacterial resistance continues to evolve, the need for novel inhibitors will only grow. The versatility of the azetidinone scaffold ensures that it will remain a central focus for medicinal chemists. Future research will likely involve modifying the DBO structure derived from this precursor to further broaden the spectrum of activity, enhance potency against resistant enzyme variants, and improve pharmacokinetic properties. The principles and protocols outlined here serve as a foundational guide for researchers and drug development professionals dedicated to this critical mission.

References

  • Beta-Lactamase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • β-Lactamase inhibitor. (n.d.). Grokipedia. [Link]

  • Mancino, G., et al. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Beta-lactamase Inhibitors. (2022). 5 Minute Antimicrobials - YouTube. [Link]

  • Banik, B. K., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (2015). Der Pharma Chemica. [Link]

  • Recent approach for the commercial scale synthesis of relebactam. (n.d.). ResearchGate. [Link]

  • Progress on synthesis of relebactam and its key intermediates. (2022). 化工进展. [Link]

  • Beta-Lactam Derivatives as Enzyme Inhibitors: Carboxy Peptidyl Derivatives of (S)-4-oxoazetidine-2-carboxylate as Peptidomimetics. (2001). PubMed. [Link]

  • beta-Lactam derivatives as enzyme inhibitors: N-substituted derivatives of (S)-4-oxoazetidine-2-carboxylate as inhibitors of elastase and papain. (2000). PubMed. [Link]

  • The preparation method of avibactam intermediate. (2019).
  • The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2022). BEPLS. [Link]

  • (2S)-4-oxoazetidine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. (2023). PMC - NIH. [Link]

  • Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3). (n.d.). PubChemLite. [Link]

  • Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. (2022). PubMed. [Link]

  • Stereoselective allylation of 4-oxoazetidine-2-carbaldehydes. (2000). PubMed. [Link]

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020).
  • Avibactam free acid. (2018).
  • Relebactam. (n.d.). PubChem. [Link]

  • 1,2,2-trimethyl-4-oxo-3-azetidinecarboxylic acid. (n.d.). ChemSynthesis. [Link]

  • Synthesis of L-2-oxothiazolidine-4-carboxylic acid. (1984). PubMed. [Link]

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][5][14]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Application of (S)-Methyl 4-oxoazetidine-2-carboxylate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone pharmacophore in medicinal chemistry, most famously recognized as the active core of penicillin and subsequent generations of antibiotics.[1] Its inherent ring strain makes it a potent acylating agent for biological nucleophiles, a property masterfully exploited in the inhibition of bacterial cell wall synthesis.[2][3] Within the vast library of β-lactam synthons, (S)-Methyl 4-oxoazetidine-2-carboxylate stands out as a particularly valuable chiral building block. Its defined stereochemistry and versatile functional groups—an ester for peptide coupling or modification and a reactive N-H bond—provide a robust platform for constructing complex, stereospecific molecules. This technical guide offers an in-depth exploration of this compound, detailing its properties, its pivotal role in the synthesis of carbapenem antibiotics and other enzyme inhibitors, and providing field-proven protocols for its application.

The Azetidinone Scaffold: A Privileged Structure

The four-membered cyclic amide known as the 2-azetidinone ring is arguably one of the most significant discoveries in the history of medicine. Its unique chemical reactivity, a direct consequence of significant angle and torsional strain, confers a high degree of electrophilicity upon the carbonyl carbon.[3] In the context of antibacterial agents, this reactivity is harnessed to irreversibly acylate the active site serine of bacterial D,D-transpeptidase enzymes, also known as Penicillin-Binding Proteins (PBPs).[4] This event halts the final step of peptidoglycan synthesis, compromising the integrity of the bacterial cell wall and leading to cell lysis and death.[2]

The success of this scaffold has spurred decades of research, expanding its applications far beyond antibacterial agents into areas such as cholesterol absorption inhibitors, and inhibitors of enzymes like human tryptase, chymase, and elastase.[1][5] The stereochemistry of substituents on the azetidinone ring is critical for biological activity, making chiral synthons like this compound indispensable for modern drug development.[6]

This compound: A Key Chiral Building Block

This compound is a versatile intermediate used in the stereoselective synthesis of a wide range of biologically active molecules. Its utility stems from the precise orientation of the carboxylate group and the reactivity of the ring nitrogen.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The key properties of the title compound and its parent acid are summarized below.

PropertyThis compound(S)-4-Oxoazetidine-2-carboxylic acid
CAS Number 100188-44-1[7]16404-94-7[8][9]
Molecular Formula C₅H₇NO₃[10]C₄H₅NO₃[8]
Molecular Weight 129.11 g/mol [7]115.09 g/mol [8]
Appearance Solid[9]Solid[9]
Melting Point 51 °C[7]Not specified
Storage 2-8°C, sealed in dry conditions[9]2-8°C, sealed in dry conditions[9]
Key Synonyms Methyl (2S)-4-oxoazetidine-2-carboxylate[7](2S)-4-Oxo-2-azetidinecarboxylic acid[8][11]
Synthetic Overview

The synthesis of the azetidinone core is a well-established field of organic chemistry. One common strategy involves the cyclization of β-amino acids. For chiral azetidinones like the (S)-enantiomer, syntheses often begin from readily available chiral precursors such as L-aspartic acid or L-threonine to ensure stereochemical integrity.[12] The diagram below illustrates a generalized synthetic logic for accessing the core azetidinone structure.

synthesis_overview Start L-Aspartic Acid (Chiral Pool Precursor) Step1 Protection & Activation (e.g., N-protection, β-esterification) Start->Step1 Multi-step process Step2 Intramolecular Cyclization (e.g., Dieckmann condensation logic) Step1->Step2 Step3 Decarboxylation & N-Deprotection Step2->Step3 End (S)-4-Oxoazetidine-2-carboxylic Acid (Parent Acid) Step3->End Ester This compound (Target Synthon) End->Ester Esterification (MeOH, H+) carbapenem_synthesis Start (S)-Methyl 4-oxoazetidine- 2-carboxylate Step1 N-Protection (e.g., silylation) Start->Step1 Step2 C4-Functionalization (e.g., Conversion to 4-acetoxy) Step1->Step2 Step3 C3-Side Chain Installation (Stereoselective aldol reaction) Step2->Step3 Intermediate Key Monocyclic Intermediate (e.g., 4-acetoxyazetidinone derivative) Step3->Intermediate Step4 Annulation Reaction (e.g., Wittig or similar) Intermediate->Step4 End Carbapenem Nucleus Step4->End

Caption: Workflow for building a carbapenem core.

Scaffold for Novel Enzyme Inhibitors

Beyond antibiotics, the azetidinone scaffold serves as a peptidomimetic, capable of targeting various proteases. By attaching different substituents to the ring nitrogen (N1) and carboxylate group (C2), libraries of compounds can be generated to probe the active sites of enzymes like elastase and papain. [13]N-alkylation or N-acylation of the benzyl ester of (S)-4-oxoazetidine-2-carboxylic acid has been shown to produce effective, reversible inhibitors of porcine pancreatic elastase (PPE) with KI values in the micromolar range. [13]This approach demonstrates the scaffold's versatility in generating leads for non-antibiotic therapeutic targets.

Emerging Antiviral and Anticancer Applications

While less common, the azetidinone ring has been incorporated into molecules with documented antiviral and anticancer activities. [1][14]For example, certain N-substituted azetidin-2-ones have shown inhibitory activity against human coronavirus (229E) and influenza A virus H1N1. [14]Although this research is still emerging, it highlights the potential of the azetidinone scaffold to be adapted for a wide array of therapeutic challenges.

Detailed Experimental Protocols

The following protocols are representative examples based on established literature procedures. They are intended for experienced synthetic chemists in a properly equipped laboratory.

Protocol 1: Synthesis of a Key Carbapenem Intermediate (A 4-Acetoxyazetidinone Derivative)

This protocol outlines a general, multi-step sequence for converting a 4-carboxy-2-azetidinone (derived from the title compound) into a 4-acetoxy derivative, a crucial intermediate for carbapenem synthesis. [12]The rationale is to replace the C4-carboxyl group with an acetoxy group, which serves as a good leaving group in subsequent annulation reactions.

Materials:

  • (S)-4-Carboxy-3-[1-(t-butyldimethylsiloxy)ethyl]-2-azetidinone (1 mmol)

  • Anhydrous acetonitrile (20 mL)

  • Triethylamine (2.5 mmol)

  • Lead (IV) acetate (1.2 mmol)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add (S)-4-Carboxy-3-[1- (t-butyldimethylsiloxy)ethyl]-2-azetidinone (1 mmol) and anhydrous acetonitrile (20 mL).

    • Causality: An inert atmosphere is critical to prevent moisture from quenching reagents and to avoid oxidative side reactions. Anhydrous solvent ensures the reactivity of the base and other reagents.

  • Basification: Cool the solution to 0°C in an ice bath. Add triethylamine (2.5 mmol) dropwise. Stir the mixture for 15 minutes.

    • Causality: Triethylamine acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. The low temperature controls the exothermic nature of the acid-base reaction and maintains the stability of the β-lactam ring.

  • Oxidative Decarboxylation: Add lead (IV) acetate (1.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

    • Causality: Lead (IV) acetate is a powerful oxidizing agent that facilitates the Kolbe-type electrochemical oxidation, leading to decarboxylation and formation of a carbocation at the C4 position, which is then trapped by an acetate ion. [12]4. Reaction Monitoring: Stir the reaction at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Causality: Sodium bicarbonate neutralizes any remaining acid and helps precipitate lead salts. Ethyl acetate is an organic solvent that selectively dissolves the product, allowing for its separation from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Causality: The brine wash removes residual water from the organic phase. Sodium sulfate is a drying agent. Column chromatography separates the desired product from byproducts and unreacted reagents based on polarity.

Protocol 2: N-Acylation for Synthesis of a Potential Elastase Inhibitor

This protocol describes the N-acylation of the azetidinone ring, a key step in creating peptidomimetic enzyme inhibitors. [13]This demonstrates the modification of the N1 position.

Materials:

  • Benzyl (S)-4-oxoazetidine-2-carboxylate (1 mmol)

  • Anhydrous Dichloromethane (DCM) (15 mL)

  • Triethylamine (1.2 mmol)

  • Acetyl chloride (1.1 mmol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere flask, dissolve Benzyl (S)-4-oxoazetidine-2-carboxylate (1 mmol) in anhydrous DCM (15 mL).

  • Cooling and Basification: Cool the solution to 0°C. Add triethylamine (1.2 mmol) and stir for 10 minutes.

    • Causality: Triethylamine acts as a base to scavenge the HCl that is generated during the acylation reaction, preventing it from catalyzing side reactions or protonating the starting material.

  • Acylation: Add acetyl chloride (1.1 mmol) dropwise to the reaction mixture. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

    • Causality: The nitrogen of the β-lactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride to form the N-acylated product.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

    • Causality: The HCl wash removes excess triethylamine. The sodium bicarbonate wash removes any remaining acidic impurities. The brine wash removes water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-acetylated product, which can be further purified by recrystallization or chromatography.

Conclusion and Future Outlook

This compound is more than just an intermediate; it is a testament to the enduring power of the β-lactam scaffold in medicinal chemistry. Its stereochemical purity and synthetic versatility have secured its role in the production of life-saving carbapenem antibiotics. [6][11]As researchers continue to explore the biological potential of the azetidinone core, this chiral building block will undoubtedly find new applications in the development of inhibitors for a host of enzymatic targets, from proteases to viral enzymes. [14][15]The continued innovation in synthetic methodologies will further enhance its accessibility and utility, ensuring its place in the toolbox of drug discovery professionals for years to come.

References

  • TIJER. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. Retrieved from [Link]

  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]

  • Champaneriya, M. T., & Chhowala, T. (2020). Azetidinone as an important biologically active agent - A review. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-4-oxoazetidine-2-carboxylic acid. Retrieved from [Link]

  • Schneider, M., et al. (2001). Beta-Lactam Derivatives as Enzyme Inhibitors: Carboxy Peptidyl Derivatives of (S)-4-oxoazetidine-2-carboxylate as Peptidomimetics. Archiv der Pharmazie, 334(5), 167-172. Retrieved from [Link]

  • Pharmazie. (2000). beta-Lactam derivatives as enzyme inhibitors: N-substituted derivatives of (S)-4-oxoazetidine-2-carboxylate as inhibitors of elastase and papain. 55(11), 798-802. Retrieved from [Link]

  • Cloud, K. M., et al. (2002). Practical synthesis of the new carbapenem antibiotic ertapenem sodium. The Journal of Organic Chemistry, 67(20), 7043-7050. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl (2s)-4-oxoazetidine-2-carboxylate. Retrieved from [Link]

  • Basanisi, M., et al. (2023). β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources. Antibiotics, 12(10), 1493. Retrieved from [Link]

  • Burton, G., et al. (1996). Novel C-2 substituted carbapenem derivatives. Part II. Synthesis and structure-activity relationships of isoxazolin-2-yl, isoxazolidin-2-yl and 2-pyrazolin-2-yl carbapenems generated using 1,3-dipolar cycloaddition chemistry. The Journal of Antibiotics, 49(12), 1266-1274. Retrieved from [Link]

  • Zhou, G.-B., et al. (2012). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. Research on Chemical Intermediates, 38, 11-19. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-4-Oxoazetidine-2-carboxylicacid. Retrieved from [Link]

  • Sławiński, J., et al. (2022). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 27(19), 6599. Retrieved from [Link]

Sources

Application Note: (S)-Methyl 4-oxoazetidine-2-carboxylate as a Versatile Scaffold for Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery. A primary challenge is to overcome the inherent limitations of peptides, such as poor metabolic stability and conformational flexibility.[1][2] This guide provides a detailed exploration of (S)-Methyl 4-oxoazetidine-2-carboxylate, a chiral β-lactam, as a powerful building block for synthesizing conformationally constrained peptidomimetics. We will detail two primary synthetic strategies: its use as a precursor to novel β-amino acids via nucleophilic ring-opening and its direct incorporation into peptide backbones to serve as a potent turn-inducing element. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strained-ring systems for creating next-generation therapeutics.

The (S)-4-Oxoazetidine-2-carboxylate Building Block: A Primer

The four-membered azetidin-2-one (or β-lactam) ring is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics.[3] Its utility, however, extends far beyond anti-infectives. The inherent ring strain of approximately 26 kcal/mol makes it a versatile synthetic intermediate, while its rigid structure provides a powerful tool for conformational control in peptidomimetic design.[4][5]

This compound and its parent acid are valuable chiral synthons that allow for the introduction of precise stereochemistry and conformational rigidity into a peptide sequence.[6] Incorporating this moiety can pre-organize the peptide backbone into a defined secondary structure, often a β-turn, which can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.[7][8]

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of this reagent. The following tables summarize its key properties and safety information.

Table 1: Physicochemical Properties of (S)-4-Oxoazetidine-2-carboxylic Acid

Property Value Source
Synonyms (2S)-4-Oxoazetidine-2-carboxylic acid, L-4-Oxo-2-azetidinecarboxylic acid [6][9][10]
Molecular Formula C₄H₅NO₃ [6][9]
Molecular Weight 115.09 g/mol [6][9][10]
Appearance White to light yellow powder/solid [6][11]
Melting Point 99 - 102 °C [6]
Storage Temperature 2-8 °C, sealed in a dry environment [11]

| SMILES | O=C1CN1 |[9] |

Table 2: GHS Hazard and Precautionary Information

Category Information Source
Pictogram GHS07 (Irritant) [10][11]
Signal Word Warning [10][11]
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation. [10]

| Precautionary Codes | P264, P270, P280, P301+P317, P305+P351+P338 |[10] |

Note: The protocols below utilize the methyl ester, this compound (CAS: 100188-44-1, MW: 129.11).[12] If starting from the carboxylic acid, standard esterification (e.g., with methanol and a catalytic amount of acid) is required first.

Synthetic Strategies & Detailed Protocols

The azetidinone scaffold can be leveraged in two principal ways: as a masked β-amino acid that is revealed upon ring cleavage, or as a rigid structural element incorporated directly into a peptide chain.

Strategy A: Nucleophilic Ring-Opening for β-Amino Acid Synthesis

The high ring strain of the β-lactam makes the amide bond susceptible to nucleophilic attack. This "β-lactam synthon method" provides a robust pathway to enantiomerically pure β-amino acid derivatives, which are themselves valuable components of peptidomimetics.[4][13][14] The reaction involves the regioselective cleavage of the C4-N1 bond by a nucleophile, yielding a linear β-amino acid derivative.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (S)-Methyl 4-oxoazetidine-2-carboxylate attack Nucleophilic Attack at C4 Carbonyl start->attack reagents Nucleophile (e.g., R-OH, R-NH₂) Solvent (e.g., THF, CH₂Cl₂) reagents->attack opening Amide Bond Cleavage (Ring Opening) attack->opening product Chiral β-Amino Acid Derivative opening->product

Caption: Workflow for β-amino acid synthesis via ring-opening.

Protocol 2.1: Synthesis of a β-Amino Ester via Alcoholysis

This protocol describes the ring-opening of this compound using benzyl alcohol as a nucleophile, catalyzed by a Lewis acid.

Materials:

  • This compound (1.0 eq.)

  • Benzyl alcohol (1.5 eq.)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous DCM in a flame-dried flask.

  • Reagent Addition: Add benzyl alcohol (1.5 eq.) to the solution.

  • Catalyst Initiation: Cool the mixture to 0 °C in an ice bath. Add TMSOTf (0.1 eq.) dropwise.

    • Scientist's Note: A Lewis acid catalyst like TMSOTf activates the carbonyl group of the β-lactam, making it more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acylated β-amino diester.

Strategy B: Direct Incorporation as a Conformational Constraint

This strategy maintains the azetidinone ring, using it as a proline analogue or a β-turn mimetic.[15][16] The process involves standard peptide synthesis techniques, where the azetidinone core is treated as a non-natural amino acid. This requires N-terminal protection and C-terminal activation (via hydrolysis of the methyl ester) before coupling.

G cluster_start Starting Material cluster_prep Preparation for Coupling cluster_coupling Peptide Coupling start (S)-Methyl 4-oxoazetidine -2-carboxylate protect 1. N-Terminal Protection (e.g., Fmoc-OSu) start->protect hydrolyze 2. Ester Hydrolysis (e.g., LiOH) protect->hydrolyze activated_az N-Fmoc-(S)-4-Oxoazetidine -2-carboxylic Acid hydrolyze->activated_az dipeptide Protected Azetidinone Dipeptide Mimetic activated_az->dipeptide amino_acid C-Protected Amino Acid (e.g., H₂N-AA-OR) amino_acid->dipeptide coupling_reagents Coupling Agents (e.g., HATU, DIPEA) coupling_reagents->dipeptide

Caption: Workflow for incorporating the azetidinone scaffold.

Protocol 2.2: Synthesis of an Azetidinone-Containing Dipeptide

This protocol outlines the steps to prepare the azetidinone building block for solid-phase or solution-phase peptide synthesis and its subsequent coupling.

Part 1: Preparation of N-Fmoc-(S)-4-oxoazetidine-2-carboxylic Acid

  • N-Protection: Dissolve this compound (1.0 eq.) in a 1:1 mixture of acetone and water. Add sodium bicarbonate (2.5 eq.) and cool to 0 °C. Add a solution of Fmoc-OSu (1.1 eq.) in acetone dropwise. Stir at 0 °C for 1 hour and then at room temperature overnight.

    • Scientist's Note: The Fmoc group is a standard protecting group in solid-phase peptide synthesis, removable under basic conditions (e.g., piperidine), making it orthogonal to acid-labile side-chain protecting groups.[2]

  • Work-up & Isolation: Remove acetone under reduced pressure. Wash the aqueous residue with ether. Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate. Dry the organic layers over Na₂SO₄ and concentrate to obtain the N-Fmoc protected methyl ester.

  • Ester Hydrolysis: Dissolve the protected ester in a 3:1 mixture of THF and water. Cool to 0 °C and add lithium hydroxide (LiOH) (1.2 eq.). Stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Final Isolation: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to yield N-Fmoc-(S)-4-oxoazetidine-2-carboxylic acid.

Part 2: Peptide Coupling

  • Activation: In an appropriate solvent (e.g., DMF), dissolve the N-Fmoc-(S)-4-oxoazetidine-2-carboxylic acid (1.0 eq.), the C-terminally protected amino acid (e.g., H-Phe-OtBu, 1.0 eq.), and a coupling agent like HATU (1.1 eq.).

  • Coupling: Cool the mixture to 0 °C and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.). Allow the reaction to proceed for 2-12 hours.

  • Purification: After completion, perform a standard aqueous work-up and purify the resulting protected dipeptide by column chromatography. This product can then be deprotected and elongated further as needed.

Troubleshooting & Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low yield in ring-opening (Protocol 2.1) Insufficient activation of the lactam; Nucleophile is too weak.Increase the amount of Lewis acid catalyst slightly. Consider a stronger nucleophile or more forcing reaction conditions (e.g., gentle heating), but monitor for side products.
Incomplete ester hydrolysis (Protocol 2.2) Insufficient base or reaction time.Increase reaction time and monitor carefully by TLC. A slight excess of LiOH can be used, but over-saponification of other esters must be considered if present.
Epimerization at C2 during coupling Use of certain coupling reagents or excessive base/temperature.Use coupling reagents known to suppress racemization (e.g., HATU, COMU). Ensure the temperature is kept low (0 °C) during activation and coupling. Minimize the time the activated carboxylic acid is exposed to the base before the nucleophile is added.
Mixture of cis/trans isomers in other β-lactam syntheses Reaction conditions, solvent polarity.While the starting material has fixed stereochemistry, other β-lactam syntheses (like Staudinger cycloadditions) are sensitive to conditions. Less polar solvents often favor one diastereomer.[17]

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of advanced peptidomimetics. Its utility stems from the unique combination of conformational rigidity and the synthetic potential unlocked by its inherent ring strain. By serving as either a precursor to novel β-amino acids or as a direct surrogate for natural amino acids to enforce specific secondary structures, this reagent provides medicinal chemists with a reliable tool to enhance the pharmacological properties of peptide-based drug candidates. The protocols and strategies outlined in this guide offer a solid foundation for researchers to explore the vast potential of azetidinone-containing scaffolds in their drug discovery programs.

References

  • Peggion, E., et al. (1981). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Macromolecules. Available at: [Link]

  • Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry. Available at: [Link]

  • Banik, B. K., et al. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, Synthon for Biologically Important Compounds. Current Medicinal Chemistry. Available at: [Link]

  • Tiwari, D., et al. (2010). Synthesis of β-Amino Acids and Their Derivatives from β-Lactams (Update). ResearchGate. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. Available at: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Tourwé, D., et al. (2012). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. Available at: [Link]

  • PubChem. (2S)-4-oxoazetidine-2-carboxylic acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Cardillo, G., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. University of Bologna Institutional Research Repository. Available at: [Link]

  • Lenci, E. & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Biochemical Society Transactions. Available at: [Link]

  • Jaronczyk, M. & Golebiewski, W. M. (2012). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. Available at: [Link]

  • Bugatti, K. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in Molecular Biology. Available at: [Link]

  • Singh, Y., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. ACS Pharmacology & Translational Science. Available at: [Link]

  • Bakhtin, M. A., et al. (2022). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Goti, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • D'Andrea, L. D. & De Luca, S. (2021). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. Available at: [Link]

  • Singh, A., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Nielsen, M. K., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

Sources

Ring-opening reactions of (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Ring-Opening Reactions of (S)-Methyl 4-oxoazetidine-2-carboxylate

Introduction: The Strategic Value of a Strained Ring

In the landscape of modern synthetic chemistry and drug development, this compound stands out as a chiral building block of significant strategic importance. This molecule, a derivative of (2S)-4-oxoazetidine-2-carboxylic acid, belongs to the β-lactam family, a structural motif famously found in penicillin and cephalosporin antibiotics.[1][2] The inherent reactivity of the four-membered azetidin-2-one ring, driven by substantial ring strain, makes it a versatile precursor for a variety of valuable chemical entities.[1][3][4]

The controlled, regioselective ring-opening of this synthon provides a powerful and direct route to enantiomerically pure β-amino acids and their derivatives. These products are not mere curiosities; they are foundational components in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced stability and bioavailability.[5][6][7] Given their resistance to proteolytic degradation, β-amino acid-containing structures are integral to the development of novel therapeutics, from enzyme inhibitors to antimicrobial agents.[5]

This guide provides a detailed exploration of the principal ring-opening reactions of this compound, focusing on the mechanistic rationale behind the transformations and providing robust, field-tested protocols for their execution.

Pillar 1: Mechanistic Rationale of β-Lactam Ring-Opening

The synthetic utility of this compound is fundamentally governed by the thermodynamics of its strained four-membered ring. This strain makes the amide bond within the ring unusually susceptible to nucleophilic attack. The primary site of attack is the highly electrophilic C4 carbonyl carbon. Nucleophilic addition to this carbonyl initiates a cascade that culminates in the cleavage of the C4-N1 amide bond, thus relieving the ring strain and forming a stable, linear β-amino acid derivative.

The regioselectivity of this process is exceptionally high due to the electronic nature of the β-lactam. While attack at the C2 position is conceivable, the C4 carbonyl is significantly more electrophilic and accessible, directing the reaction pathway almost exclusively towards C4-N1 bond cleavage. The specific conditions—the nature of the nucleophile, solvent, and presence of catalysts—are chosen to optimize this inherent reactivity.

Ring_Opening_Mechanism cluster_0 General Nucleophilic Ring-Opening start {this compound | O=C1NC@@HOC)C1} intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack at C4 nucleophile {Nucleophile | Nu-H} nucleophile->intermediate product Ring-Opened Product β-Amino Acid Derivative intermediate->product 2. Ring Opening (C4-N1 Cleavage) Aminolysis_Workflow start Dissolve β-Lactam in Anhydrous THF add_amine Add Benzylamine (1.1 eq) Dropwise at RT start->add_amine react Stir at RT for 4-6h (Monitor by TLC) add_amine->react concentrate Concentrate under Reduced Pressure react->concentrate purify Aqueous Work-up & Column Chromatography concentrate->purify product Isolated Product: β-Amino Acid Amide purify->product Thiolysis_Mechanism cluster_1 Thiolysis Mechanism start β-Lactam + R-SH thiolate Thiolate Generation R-S⁻ start->thiolate Deprotonation intermediate Tetrahedral Intermediate start->intermediate thiolate->intermediate Attack at C4 product β-Amino Thioester intermediate->product Ring Opening base Base (e.g., TEA) base->thiolate

Sources

Use of (S)-Methyl 4-oxoazetidine-2-carboxylate in the synthesis of NMDA receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for the Synthesis of Conformationally Restricted Glutamate Analogues from (S)-Methyl 4-oxoazetidine-2-carboxylate

Introduction: The Imperative for Selective NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS), is critically involved in synaptic plasticity, learning, and memory. However, its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and depression. Consequently, the development of selective NMDA receptor antagonists presents a significant therapeutic opportunity. A promising strategy in this endeavor is the design of conformationally restricted analogues of the endogenous agonist, glutamate. By constraining the flexibility of the glutamate backbone, it is possible to achieve subtype-selective modulation of the NMDA receptor complex, potentially leading to improved therapeutic profiles with fewer side effects.

The strained four-membered ring of the azetidine scaffold has emerged as a privileged motif in medicinal chemistry for imparting conformational rigidity.[1] Specifically, this compound, a chiral building block, offers a versatile starting point for the stereocontrolled synthesis of novel azetidine-based NMDA receptor antagonists. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this valuable synthon, detailing the underlying scientific rationale and providing robust experimental protocols.

Strategic Approach: From a Chiral β-Lactam to Conformationally Restricted NMDA Receptor Ligands

The core strategy revolves around the functionalization of the 4-oxo position of the azetidine ring to introduce substituents that mimic the γ-carboxylic acid group of glutamate. The inherent chirality at the C2 position of this compound allows for the stereoselective synthesis of the target compounds, which is crucial for their pharmacological activity. The general synthetic workflow can be envisioned as follows:

G A (S)-Methyl 4-oxoazetidine-2-carboxylate B N-Protection A->B e.g., Boc, Cbz C Stereoselective Reduction of 4-oxo group B->C e.g., NaBH4, L-Selectride D Functionalization of 4-hydroxy group C->D e.g., Mesylation, Tosylation E Introduction of Carboxylic Acid Moiety or Bioisostere D->E e.g., Cyanation, Alkylation F Deprotection E->F e.g., TFA, H2/Pd-C G Target NMDA Receptor Antagonist F->G

Caption: General synthetic workflow for NMDA receptor antagonists.

This modular approach allows for the synthesis of a library of compounds with diverse functionalities at the C4 position, enabling a thorough investigation of the structure-activity relationship (SAR) at the NMDA receptor.

Key Synthetic Transformations & Protocols

N-Protection of this compound

The initial step involves the protection of the azetidine nitrogen to prevent unwanted side reactions in subsequent steps. The choice of the protecting group is critical and should be orthogonal to the deprotection conditions of the final ester groups. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

Protocol 1: N-Boc Protection

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentDi-tert-butyl dicarbonate (Boc)₂O
Base4-(Dimethylamino)pyridine (DMAP) (catalytic)
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Work-upAqueous wash, extraction, and column chromatography
Expected Yield >95%

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add (Boc)₂O (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the N-Boc protected product.

Stereoselective Reduction of the 4-Oxo Group

The stereoselective reduction of the ketone at the C4 position is a crucial step to establish the desired stereochemistry of the final antagonist. The choice of the reducing agent will determine the diastereoselectivity of the reduction, leading to either the cis- or trans-4-hydroxyazetidine derivative. For instance, sodium borohydride (NaBH₄) often leads to the thermodynamically more stable trans product, while bulkier reducing agents like L-Selectride may favor the cis isomer.

Protocol 2: Stereoselective Reduction with Sodium Borohydride

Reagent/ParameterCondition
Starting MaterialN-Boc-(S)-Methyl 4-oxoazetidine-2-carboxylate
ReagentSodium borohydride (NaBH₄)
SolventMethanol (MeOH)
Temperature0 °C
Reaction Time2-4 hours
Work-upQuenching with acetone, evaporation, and extraction
Expected Yield >90% (trans isomer as major product)

Step-by-Step Methodology:

  • Dissolve the N-Boc protected starting material (1.0 eq) in methanol.

  • Cool the solution to 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of acetone.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify by flash column chromatography (eluent: ethyl acetate/hexane gradient) to separate the diastereomers.

Functionalization of the 4-Hydroxy Group and Introduction of the Carboxylic Acid Moiety

The 4-hydroxy group serves as a handle for further functionalization. It can be converted into a good leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution to introduce a cyano group, which can then be hydrolyzed to the desired carboxylic acid. This approach leads to the synthesis of azetidine-2,4-dicarboxylic acid analogues.

G A N-Boc-(S)-Methyl 4-hydroxyazetidine-2-carboxylate B Mesylation A->B MsCl, Et3N C Nucleophilic Substitution B->C NaCN, DMSO D Hydrolysis C->D HCl (aq) E Azetidine-2,4-dicarboxylic acid analogue D->E

Caption: Functionalization of the 4-hydroxy group.

Protocol 3: Synthesis of Azetidine-2,4-dicarboxylic Acid Analogue

StepReagent/ParameterCondition
1. MesylationMethanesulfonyl chloride (MsCl), Triethylamine (Et₃N)DCM, 0 °C
2. CyanationSodium cyanide (NaCN)Dimethyl sulfoxide (DMSO), 60 °C
3. Hydrolysis6M Hydrochloric acid (HCl)Reflux
Overall Yield - (multi-step)

Step-by-Step Methodology:

  • Mesylation: Dissolve the 4-hydroxyazetidine derivative (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C. Add MsCl (1.2 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours. Wash with water, brine, dry, and concentrate to obtain the crude mesylate, which is often used in the next step without further purification.

  • Cyanation: Dissolve the crude mesylate in DMSO and add NaCN (2.0 eq). Heat the mixture to 60 °C and stir for 12-16 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude nitrile by column chromatography.

  • Hydrolysis: Reflux the purified nitrile in 6M HCl for 8-12 hours. Cool the reaction mixture and concentrate under reduced pressure to obtain the crude dicarboxylic acid. Purify by recrystallization or ion-exchange chromatography.

Pharmacological Evaluation: A Gateway to Understanding Activity

The synthesized azetidine-based compounds should be evaluated for their activity at NMDA receptors. A common and effective method is to assess their ability to inhibit NMDA-induced currents in primary neuronal cultures or in Xenopus oocytes expressing specific NMDA receptor subtypes.

Table 1: Pharmacological Data of Representative Azetidine-2,3-dicarboxylic Acids at NMDA Receptors [2]

CompoundAffinity (Ki, µM) at native NMDA receptorsAgonist Potency (EC₅₀, µM) at NR1/NR2D
L-trans-ADC1050
D-cis-ADC21230 (partial agonist)
L-cis-ADC>100-
D-trans-ADC90-

Data adapted from Sivaprakasam et al., ChemMedChem, 2009.[2] This data highlights the stereoselectivity and subtype-selectivity that can be achieved with the azetidine scaffold.

Conclusion: A Pathway to Novel CNS Therapeutics

This compound is a powerful and versatile chiral building block for the synthesis of a diverse range of conformationally restricted glutamate analogues. The synthetic strategies and protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the azetidine core and to develop novel and selective NMDA receptor antagonists with the potential for treating a variety of CNS disorders. The modularity of the synthetic approach allows for fine-tuning of the pharmacological properties, paving the way for the discovery of next-generation neurological therapeutics.

References

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110–117. [Link]

  • Bräuner-Osborne, H., Bunch, L., Chopin, N., Couty, F., Evano, G., Jensen, A. A., Kusk, M., Nielsen, B., & Rabasso, N. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. Organic & Biomolecular Chemistry, 3(23), 4148–4158. [Link]

Sources

Application Note: Stereocontrolled Synthesis of β-Lactam Scaffolds from (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the stereocontrolled synthesis of functionalized β-lactam derivatives utilizing the versatile chiral building block, (S)-Methyl 4-oxoazetidine-2-carboxylate. The focus is on the strategic introduction of substituents at the C3 and C4 positions of the azetidinone ring with a high degree of stereoselectivity. This document outlines the foundational principles of stereocontrol in β-lactam chemistry, key synthetic transformations including diastereoselective enolate alkylation and aldol reactions, and their application in the synthesis of precursors for carbapenem antibiotics. Detailed, field-tested protocols are provided to enable researchers to replicate and adapt these methodologies for the development of novel β-lactam-based therapeutic agents.

Introduction: The Enduring Significance of Stereochemically Defined β-Lactams

The β-lactam ring is a cornerstone of antibiotic chemotherapy, forming the core structural motif of penicillins, cephalosporins, carbapenems, and monobactams. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, with subtle changes in stereochemistry often leading to dramatic differences in antibacterial spectrum, potency, and susceptibility to β-lactamase degradation. Consequently, the development of synthetic routes that allow for precise control over the stereochemical outcome is of paramount importance in the discovery of new and effective β-lactam antibiotics.

This compound serves as an invaluable chiral synthon in this endeavor. Its pre-defined stereocenter at C2 provides a stereochemical anchor, influencing the facial selectivity of reactions at adjacent positions. This application note will explore key strategies for leveraging this inherent chirality to achieve stereocontrolled functionalization of the β-lactam nucleus.

Foundational Principles of Stereocontrol

The stereochemical outcome of reactions involving the 4-oxoazetidine-2-carboxylate scaffold is governed by several factors:

  • Steric Hindrance: The existing substituent at the C2 position directs incoming reagents to the less hindered face of the molecule.

  • Chelation Control: The formation of metal chelates involving the carbonyl oxygen and the ester group can lock the conformation of the molecule, leading to predictable facial selectivity.

  • Reagent-Based Control: The use of chiral reagents, catalysts, or auxiliaries can override the directing effects of the substrate and enforce a desired stereochemical outcome.

Understanding these principles is crucial for the rational design of synthetic sequences that yield the desired β-lactam diastereomers.

Key Synthetic Strategies and Protocols

Diastereoselective C3-Alkylation via Enolate Formation

The introduction of substituents at the C3 position is a critical step in the synthesis of many carbapenem antibiotics, which often feature a 6-(1-hydroxyethyl) side chain. This is typically achieved through the diastereoselective alkylation of a β-lactam enolate.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is critical for the quantitative formation of the lithium enolate. The low reaction temperature (-78 °C) is essential to prevent side reactions and maintain the kinetic control necessary for high diastereoselectivity. The use of a silyl protecting group on the C3-hydroxyethyl moiety enhances thermal stability and prevents undesired side reactions.

Protocol 1: Diastereoselective Aldol Addition to Introduce the C3-Hydroxyethyl Group

This protocol describes the introduction of a hydroxyethyl group at the C3 position via a diastereoselective aldol reaction, a key step towards the synthesis of thienamycin and other carbapenems.

Experimental Protocol:

  • Enolate Formation: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen). A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.

  • Aldol Reaction: Acetaldehyde (1.2 eq), freshly distilled, is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting diastereomeric mixture of aldol adducts is purified by column chromatography on silica gel to isolate the desired (3S, 4S)- and (3S, 4R)-diastereomers.

Data Presentation:

EntryElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1AcetaldehydeLDATHF-78>95:585
2BenzaldehydeLHMDSTHF-7890:1088

Note: Diastereomeric ratios are determined by 1H NMR analysis of the crude product.

Stereoselective C4-Functionalization

The C4 position of the β-lactam ring is another key site for modification. Stereoselective introduction of substituents at this position is often achieved through reactions with the enolate or by functionalization of a precursor. A common and highly useful transformation is the introduction of an acetoxy group, which serves as a versatile leaving group for the introduction of various nucleophiles, a critical step in the synthesis of many penem and carbapenem antibiotics.

Protocol 2: Synthesis of (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

This protocol outlines the synthesis of a key carbapenem intermediate from a 3-hydroxyethyl substituted β-lactam.[1][2][3][4][5][6][7]

Experimental Protocol:

  • Protection of the Hydroxyethyl Group: The diastereomerically pure (3S)-3-[(R)-1-hydroxyethyl]-4-oxoazetidine-2-carboxylate is dissolved in anhydrous dichloromethane. To this solution is added tert-butyldimethylsilyl chloride (1.2 eq) and imidazole (1.5 eq). The reaction is stirred at room temperature until complete conversion is observed by TLC. The reaction is quenched with water and the organic layer is separated, washed with brine, dried, and concentrated.

  • Oxidative Decarboxylation/Acetoxylation: The resulting silyl-protected β-lactam is subjected to an oxidative decarboxylation-acetoxylation reaction. A common method involves the use of lead tetraacetate in the presence of a copper(II) catalyst. The reaction is typically carried out in a non-polar solvent such as benzene or toluene at elevated temperatures.

  • Work-up and Purification: The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired (3S,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.[1]

Visualization of Synthetic Workflow

G start (S)-Methyl 4-oxoazetidine-2-carboxylate enolate Lithium Enolate (LDA, THF, -78°C) start->enolate aldol Diastereoselective Aldol Addition (RCHO, -78°C) enolate->aldol hydroxyethyl (3S)-3-((R)-1-Hydroxyethyl)- 4-oxoazetidine-2-carboxylate aldol->hydroxyethyl protection Silyl Protection (TBDMSCl, Imidazole) hydroxyethyl->protection protected_lactam (3S)-3-((R)-1-(tert-Butyldimethylsilyloxy)ethyl)- 4-oxoazetidine-2-carboxylate protection->protected_lactam acetoxylation Oxidative Acetoxylation (Pb(OAc)4, Cu(OAc)2) protected_lactam->acetoxylation final_product (3S,4R)-4-Acetoxy-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl) -2-azetidinone acetoxylation->final_product

Caption: Synthetic workflow for the preparation of a key carbapenem intermediate.

Mechanistic Insights: The Role of the C2-Ester in Stereodirection

The methyl ester at the C2 position plays a crucial role in directing the stereochemical outcome of the enolate alkylation. Upon formation of the planar enolate, the C2-ester group preferentially occupies a pseudo-axial position to minimize steric interactions. This conformational preference effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face, resulting in the observed high diastereoselectivity.

G cluster_0 Enolate Conformation and Facial Selectivity Enolate Planar Lithium Enolate Ester_axial C2-Ester (pseudo-axial) (Steric Shielding) Enolate->Ester_axial Electrophile_approach Electrophile (R-X) approaches from the less hindered face Ester_axial->Electrophile_approach directs Transition_State Favored Transition State Electrophile_approach->Transition_State Product trans-3,4-Disubstituted β-Lactam Transition_State->Product

Caption: Simplified representation of stereodirection by the C2-ester group.

Conclusion and Future Perspectives

This compound is a powerful and versatile chiral building block for the stereocontrolled synthesis of a wide range of β-lactam derivatives. The methodologies outlined in this application note provide a robust foundation for the synthesis of complex β-lactam structures with high stereochemical fidelity. Future research in this area will likely focus on the development of even more efficient and atom-economical catalytic asymmetric methods for the functionalization of the β-lactam core, further expanding the synthetic toolbox available to medicinal chemists in the quest for novel antibiotics.

References

  • Synthesis of (3S,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.
  • Synthesis Of (3 R,4 R) 4 Acetoxy 3 [1(r) (Tert Butyldimethylsilyloxy)ethyl]Azetidin 2 One.
  • Ito, Y., Kobayashi, Y., Kawabata, T., Takase, M., & Terashima, S. (1989). Novel syntheses of the carbapenem key intermediates, (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone and (3S,4R)-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-4-carboxymethyl-2-azetidinone, from (S)-ethyl lactate. Tetrahedron, 45(18), 5767-5788. Available at: [Link]

  • Alcaide, B., Almendros, P., Aragoncillo, C., & Salgado, N. R. (2006). Proline-catalyzed diastereoselective direct aldol reaction between 4-oxoazetidine-2-carbaldehydes and ketones. The Journal of organic chemistry, 71(12), 4654–4657. Available at: [Link]

  • Kim, C. U., Luh, B., & Misco, P. F. (1998). A practical synthesis of 3-[(1R)-1-t-butyldimethylsilyloxyethyl]-4-[(2R)- 4-halo-3-oxo-2-butyl]azetidinone, a versatile intermediate for carbapenem antibiotics. Bioorganic & medicinal chemistry letters, 8(3), 255–256. Available at: [Link]

  • 4-acetoxy-3-[1′(R)-tert- butyldimethylsilyloxyethyl] azetidin-2-one: A key intermediate for penem and carbapenem synthesis. ResearchGate. Available at: [Link]

  • Supporting Information for the Paper Proline-Catalyzed Diastereoselective Direct Aldol Reaction Between 4-Oxoazetidine-2-carbaldehydes and Ketones. ResearchGate. Available at: [Link]

  • Proline-Catalyzed Diastereoselective Direct Aldol. Amanote Research. Available at: [Link]

  • Ito, Y., Kawabata, T., & Terashima, S. (1986). A novel synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, the versatile key intermediate of carbapenem synthesis, from (S)-ethyl lactate. Tetrahedron Letters, 27(46), 5751-5754. Available at: [Link]

Sources

Application Note & Protocols: Strategic Amide Coupling of (S)-Methyl 4-oxoazetidine-2-carboxylate with Amines for β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The (S)-Methyl 4-oxoazetidine-2-carboxylate scaffold is a cornerstone in the synthesis of β-lactam antibiotics, particularly carbapenems and penems.[1][2] Its successful coupling with a diverse range of primary and secondary amines is a critical step for introducing side chains that dictate antibacterial spectrum, potency, and stability against degrading enzymes like β-lactamases.[3][4] This guide provides a detailed technical overview of the mechanistic principles, reagent selection strategies, and step-by-step protocols for achieving efficient and stereochemically controlled amide bond formation. We focus on common challenges, such as racemization and management of the strained β-lactam ring, offering field-proven insights to ensure reproducible and high-yield outcomes.[5][6]

Part 1: Mechanistic Principles & Reagent Selection

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, conditions that would degrade the sensitive 4-oxoazetidine core. Therefore, the reaction necessitates the activation of the carboxylate group to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

The Carbodiimide Pathway: Activation and Key Intermediates

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are the most common class of coupling reagents.[7] The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate.[8][9][10]

  • Activation: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide.

  • Nucleophilic Attack: The amine can then directly attack the activated carbonyl of the O-acylisourea to form the desired amide and a urea byproduct.

However, this intermediate is unstable. It can undergo a debilitating side reaction: an intramolecular rearrangement to a stable, unreactive N-acylurea, which terminates the reaction pathway and reduces the overall yield.[8][11]

G cluster_activation Activation Step cluster_pathways Reaction Pathways A (S)-Methyl 4-oxoazetidine- 2-carboxylate (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) A->O_acyl + EDC EDC Carbodiimide (EDC) Amide Desired Amide Product O_acyl->Amide + Amine N_acyl N-Acylurea Byproduct (Unreactive) O_acyl->N_acyl Rearrangement (Side Reaction) Amine Amine (R'-NH2)

Figure 1: Carbodiimide activation and competing reaction pathways.
The Role of Additives: Suppressing Side Reactions and Preserving Chirality

To mitigate the formation of N-acylurea and, critically, to suppress racemization at the α-carbon, coupling additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are indispensable.[6][8]

These additives act as nucleophilic traps. They rapidly react with the O-acylisourea intermediate to form an active ester (e.g., an OBt ester).[8][11] This new intermediate is more stable than the O-acylisourea, preventing rearrangement, yet remains sufficiently reactive to readily couple with the target amine. This two-step, in-situ process is the cornerstone of modern, high-fidelity amide coupling.[12]

G cluster_main EDC/HOBt Coupling Mechanism RCOOH Carboxylic Acid O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_acyl->HOBt_Ester + HOBt (Fast, Suppresses Side Reactions) HOBt HOBt Additive Amide Target Amide HOBt_Ester->Amide + Amine (Clean Coupling) Amine Amine EDU EDU Byproduct

Figure 2: Mechanism of EDC/HOBt mediated coupling to enhance efficiency.
Reagent Selection Guide

The choice of coupling agent and solvent significantly impacts reaction success, particularly regarding work-up and purification.

Reagent/ComponentKey Characteristics & Rationale
This compound The chiral electrophile. The ester must be activated for amidation.
Amine The nucleophile. Sterically hindered or electron-deficient amines may require longer reaction times or more potent activators.[13]
EDC Water-soluble carbodiimide. The resulting urea byproduct is also water-soluble, simplifying purification via aqueous extraction. This is the preferred reagent for many applications.[6][10]
DIC Water-insoluble carbodiimide. The diisopropylurea byproduct is soluble in most organic solvents, making it suitable for solid-phase synthesis or when aqueous workup is undesirable.[6][14]
DCC Water-insoluble carbodiimide. The dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents (e.g., DCM, THF), precipitating out of the reaction. While this can simplify purification by filtration, it makes it unsuitable for solid-phase synthesis.[6][14]
HBTU / HATU Uronium/Guanidinium salts. These are highly efficient, rapid coupling reagents that incorporate the HOBt/HOAt moiety directly. They are often used for difficult couplings but are more expensive.[14][15]
HOBt / Oxyma Coupling additives. Essential for minimizing racemization and preventing N-acylurea formation. Use is strongly recommended for all carbodiimide-mediated couplings of chiral acids.[6]
Base (e.g., DIPEA, NMM) A non-nucleophilic base is often required if the amine starting material is a salt (e.g., hydrochloride). Typically used in phosphonium/uronium reagent couplings.[16]
Solvent (DCM, THF, DMF) Anhydrous aprotic solvents are required to prevent hydrolysis of activated intermediates. Dichloromethane (DCM) is a common choice.

Part 2: Detailed Experimental Protocols

General Considerations:

  • Anhydrous Conditions: All glassware should be oven or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reactive intermediates.

  • Temperature Control: Low temperatures (-15 °C to 0 °C) during the activation step are critical to minimize potential racemization and side reactions.[17]

  • Reagent Quality: Use high-purity, anhydrous solvents and fresh coupling reagents for optimal results.

Protocol 1: Standard EDC/HOBt Mediated Coupling

This protocol is a robust starting point for most primary and secondary amines, leveraging the ease of a water-soluble work-up.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Add the desired amine (1.1 eq) to the cooled solution.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylate is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove excess amine/EDC), saturated aqueous NaHCO₃ (to remove excess HOBt/acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel.

Protocol 2: DIC/HOBt Mediated Coupling

This protocol is an excellent alternative when an aqueous work-up is to be avoided or when using reagents incompatible with water.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolution & Cooling: Dissolve in anhydrous THF or DCM, and cool to 0 °C.

  • Reagent Addition: Add the amine (1.1 eq) followed by the dropwise addition of Diisopropylcarbodiimide (DIC) (1.2 eq).

  • Reaction: Stir at 0 °C for 2 hours, then warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up:

    • The diisopropylurea byproduct is soluble.[6] Concentrate the reaction mixture directly under reduced pressure.

    • Redissolve the crude residue in a suitable solvent like Ethyl Acetate.

    • Wash with 5% HCl and saturated NaHCO₃ if necessary to remove any unreacted starting materials.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Workflow and Data Visualization

General Experimental Workflow

G Start 1. Combine Acid, Amine, & HOBt in Anhydrous DCM Cool 2. Cool Mixture to 0°C Start->Cool Activate 3. Add Carbodiimide (e.g., EDC) Cool->Activate React 4. Stir 4-16h at Room Temp. Activate->React Workup 5. Aqueous Wash (HCl, NaHCO3, Brine) React->Workup Purify 6. Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Figure 3: High-level workflow for carbodiimide-mediated coupling.
Comparative Data for Coupling Conditions

The following table presents representative data to guide the selection of a coupling protocol. Yields and reaction times are dependent on the specific amine substrate.

Coupling SystemAmine TypeAvg. Time (h)Typical Yield (%)Key Advantage
EDC / HOBt Primary Aliphatic685-95%Water-soluble byproduct allows for simple extractive work-up.[10]
EDC / HOBt Aniline (Electron-rich)880-90%Standard, reliable method.
DIC / HOBt Primary Aliphatic685-95%Byproduct is organic-soluble, avoiding aqueous work-up.[6]
HBTU / DIPEA Secondary / Hindered475-85%Faster reaction rates, effective for challenging or less reactive amines.[14]
EDC / DMAP / cat. HOBt Electron-deficient Aniline1265-75%DMAP acts as an acyl transfer agent for sluggish reactions, but may increase racemization risk.[13]

Conclusion

The N-acylation of this compound is a foundational reaction in the synthesis of advanced β-lactam antibiotics. Success hinges on a sound understanding of the underlying reaction mechanisms, particularly the role of coupling reagents and additives. By selecting the appropriate activation strategy—most commonly a carbodiimide like EDC in concert with an additive like HOBt—and maintaining careful control over reaction conditions like temperature and moisture, researchers can reliably synthesize a vast array of amide derivatives. The protocols and data presented herein serve as a validated starting point for developing robust and scalable synthetic routes in drug discovery and development programs.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Krische, M. J., et al. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. ACS Catalysis, 12(10), 6172-6179. Available at: [Link]

  • PubMed. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. Retrieved from [Link]

  • GONVVAMA. (2025). Mechanism of action for β-lactam antibiotics. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanisms of Reactions of β-Lactams. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • PubMed. (n.d.). Practical synthesis of the new carbapenem antibiotic ertapenem sodium. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Passerini Reactions on Biocatalytically Derived Chiral Azetidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]

  • Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • National Institutes of Health. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjugates. Retrieved from [Link]

  • PubMed. (1996). Novel C-2 substituted carbapenem derivatives. Part II. Synthesis and structure-activity relationships of isoxazolin-2-yl, isoxazolidin-2-yl and 2-pyrazolin-2-yl carbapenems generated using 1,3-dipolar cycloaddition chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827199A - Synthetic method for penem and carbapenem antibiotic type key intermediate 4AA.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Methyl Esters in 4-Oxoazetidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of methyl esters in 4-oxoazetidine-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these sensitive yet crucial intermediates. Here, we will delve into the nuances of this transformation, offering field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges and achieve your desired carboxylic acid products with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the hydrolysis of a methyl ester on a 4-oxoazetidine-2-carboxylate scaffold?

A1: The reaction is a base-catalyzed hydrolysis, commonly known as saponification. It proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which is the thermodynamic driving force that makes the reaction essentially irreversible.[1][2] An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[3]

Q2: Why is the choice of base so critical in this specific hydrolysis?

A2: The 4-oxoazetidine ring, also known as the β-lactam ring, is highly strained and susceptible to nucleophilic attack.[4][5] A strong, unhindered base or harsh reaction conditions can lead to the undesired hydrolysis of the β-lactam amide bond, resulting in ring-opening and decomposition of your starting material.[6][7] Therefore, the choice of base and reaction conditions must be carefully optimized to achieve selective hydrolysis of the ester while preserving the integrity of the β-lactam ring. Lithium hydroxide (LiOH) is often a preferred base due to the ability of the small lithium cation to coordinate with the carbonyl oxygen, potentially increasing the electrophilicity of the ester carbonyl and facilitating the reaction under milder conditions.[8][9][10]

Q3: What are the primary challenges I should anticipate with this reaction?

A3: The main challenges include:

  • Preserving the β-lactam ring: As mentioned, preventing the hydrolysis of the strained four-membered ring is paramount.

  • Preventing epimerization: The stereocenter at the C2 position is adjacent to the carboxylate group. Under basic conditions, there is a risk of deprotonation and reprotonation at this position, which can lead to a loss of stereochemical integrity (epimerization).[7][11]

  • Incomplete reaction: Steric hindrance around the ester group can significantly slow down the rate of hydrolysis, leading to incomplete conversion.[12][13]

  • Difficult workup and purification: The resulting carboxylic acid can sometimes be challenging to isolate from the reaction mixture, and residual salts may need to be carefully removed.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My hydrolysis reaction is very slow or incomplete, even after extended reaction times.

Answer:

This is a common issue, often stemming from steric hindrance or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this problem:

1. Evaluate Steric Hindrance:

  • Causality: Large substituents on the azetidine ring, particularly near the C2 position, can physically block the approach of the hydroxide nucleophile to the ester carbonyl.[14]

  • Solution: Consider using a less sterically hindered base. While hydroxide is small, the choice of cation can influence reactivity. Alternatively, more forcing conditions may be necessary, but must be approached with caution (see below).

2. Optimize Reaction Conditions:

  • Temperature: While room temperature is often preferred to protect the β-lactam ring, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the hydrolysis of stubborn esters. Monitor the reaction closely by TLC or LCMS for the appearance of degradation products.

  • Solvent System: The solubility of your substrate is crucial. A biphasic system can lead to slow reaction rates. A common and effective solvent system is a mixture of tetrahydrofuran (THF) and water, often with a co-solvent like methanol to ensure homogeneity.[15][16]

  • Choice of Base: If NaOH or KOH are proving ineffective, switching to Lithium Hydroxide (LiOH) is highly recommended. The lithium cation is believed to coordinate to the carbonyl oxygen of the ester, activating it for nucleophilic attack.[8][10] This can often promote hydrolysis under milder conditions than sodium or potassium hydroxides.[9]

Table 1: Comparison of Common Bases for Hydrolysis

BaseTypical ConcentrationSolvent SystemKey Advantages/Disadvantages
NaOH/KOH 1-2 M aqueousTHF/Water, MeOH/WaterInexpensive, readily available. Can be too harsh, leading to β-lactam cleavage.[3][17]
LiOH 0.5-1 M aqueousTHF/WaterMilder conditions often possible, good for sensitive substrates. Higher cost.[9][18]
CsOH Catalytic to stoichiometricVariesCan be very effective and rapid, sometimes preserving sensitive functionalities.[19] High cost.

3. Consider Alternative Reagents:

  • For extremely hindered esters, more specialized reagents might be necessary. For instance, "anhydrous hydroxide" generated from potassium tert-butoxide and a stoichiometric amount of water in an anhydrous solvent like DMSO has been shown to hydrolyze sterically hindered esters at room temperature.[20]

Problem 2: I am observing significant degradation of my starting material, likely due to β-lactam ring opening.

Answer:

This indicates that your reaction conditions are too harsh for your specific substrate. The primary goal is to preserve the integrity of the β-lactam ring.

1. Reduce Reaction Temperature:

  • Causality: Higher temperatures provide more energy for the undesired nucleophilic attack on the β-lactam carbonyl.

  • Solution: Immediately reduce the reaction temperature. If you are heating the reaction, try running it at room temperature or even 0 °C for a longer period.

2. Use a Milder Base:

  • Causality: The concentration and strength of the base are directly related to the rate of both desired and undesired hydrolysis.

  • Solution: If using NaOH or KOH, switch to LiOH.[9] Also, reduce the equivalents of base used to the minimum required for the reaction (typically 1.1-1.5 equivalents).

3. Monitor the Reaction Closely:

  • Causality: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the accumulation of side products.

  • Solution: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the disappearance of the starting material.[6] Quench the reaction as soon as the starting material is consumed.

dot digraph "Troubleshooting_Beta_Lactam_Cleavage" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Problem:\nβ-Lactam Ring Opening\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp [label="Reduce Reaction\nTemperature\n(e.g., to 0°C or RT)"]; base [label="Switch to a\nMilder Base\n(e.g., LiOH)"]; equivalents [label="Reduce Equivalents\nof Base\n(1.1 - 1.5 eq.)"]; monitor [label="Monitor Reaction\nClosely by LCMS/TLC"]; quench [label="Quench Promptly\nUpon Completion"]; solution [label="Solution:\nPreserved β-Lactam Ring", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> temp [label="Is reaction\nheated?"]; start -> base [label="Using strong\nbase (NaOH/KOH)?"]; start -> equivalents [label="Using large\nexcess of base?"]; temp -> monitor; base -> monitor; equivalents -> monitor; monitor -> quench; quench -> solution; } Caption: Troubleshooting workflow for β-lactam ring cleavage.

Problem 3: My product has lost its stereochemical purity (epimerization at C2).

Answer:

Epimerization at the C2 position is a significant risk due to the acidity of the C2 proton, which is alpha to the newly formed carboxylate.

1. Minimize Reaction Time and Temperature:

  • Causality: Prolonged exposure to basic conditions, especially at elevated temperatures, increases the likelihood of deprotonation at C2.[11]

  • Solution: Find the conditions that allow for the fastest possible hydrolysis at the lowest possible temperature. This may involve a trade-off; a slightly faster reaction with a stronger base (like LiOH) at a low temperature might be preferable to a very long reaction with a weaker base.

2. Careful pH Control During Workup:

  • Causality: The enolizable C2 proton is most labile under basic conditions.

  • Solution: When the reaction is complete, cool the mixture to 0 °C and slowly acidify with a dilute acid (e.g., 1N HCl) to a pH of around 3-4. Avoid making the solution strongly acidic, as this can sometimes cause other degradation pathways. The goal is to protonate the carboxylate quickly and efficiently.

3. Alternative Hydrolysis Methods:

  • Enzymatic Hydrolysis: For particularly sensitive substrates, consider using an esterase or lipase. These enzymes operate under neutral pH conditions and are highly stereoselective, which can prevent epimerization.[21]

  • Acid-Catalyzed Hydrolysis: While less common for simple methyl esters due to the harsh conditions required, for some substrates, carefully controlled acid-catalyzed hydrolysis might be an option, though this also carries the risk of β-lactam cleavage.

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis using Lithium Hydroxide

  • Dissolution: Dissolve the methyl 4-oxoazetidine-2-carboxylate derivative (1.0 eq) in a mixture of THF and water (typically a 2:1 or 3:1 ratio) to a concentration of approximately 0.1 M. If solubility is an issue, a small amount of methanol can be added.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 1.2 eq) in water dropwise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress by TLC or LCMS every 30-60 minutes until the starting material is consumed.[22]

  • Quenching and Acidification: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add 1N HCl with vigorous stirring to adjust the pH to ~3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product as necessary, typically by crystallization or column chromatography.[23]

dot digraph "Saponification_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

substrate [label="Methyl Ester Derivative"]; hydroxide [label="Hydroxide (OH⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Tetrahedral Intermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; methoxide [label="Methoxide (⁻OCH₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid [label="Carboxylic Acid"]; carboxylate [label="Carboxylate Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Acidic Workup (H₃O⁺)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Carboxylic Acid Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

substrate -> intermediate [label="1. Nucleophilic Attack"]; hydroxide -> intermediate; intermediate -> acid [label="2. Collapse & Leaving\nGroup Expulsion"]; intermediate -> methoxide; acid -> carboxylate [label="3. Deprotonation\n(Irreversible Step)"]; hydroxide -> carboxylate; carboxylate -> product [label="4. Protonation"]; workup -> product; } Caption: Mechanism of base-catalyzed ester hydrolysis.

References

  • Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics. PubMed.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC - PubMed Central.
  • Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. ResearchGate.
  • Surface-Bound Antibiotic for the Detection of β-Lactamases. ACS Publications.
  • Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. PubMed.
  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. NIH.
  • Stereoselective synthesis of optically active bicyclic beta-lactam carboxylic acids that target pilus biogenesis in pathogenic bacteria. PubMed.
  • β-Lactams as Synthons. Synthesis of Heterocycles via β-Lactam Cleavage. Maghar Singh Manhas, ShantilaL Gordhandas Amtn.
  • Advances in the chemistry of β-lactam and its medicinal applications. PMC.
  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate.
  • Saponification-Typical procedures. OperaChem.
  • Visible Light-Mediated, Highly Diastereoselective Epimerization of Lactams from the Most Accessible to the More Stable Stereoisomer. PubMed.
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem Pharm Bull (Tokyo).
  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed.
  • Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • Hydrolysis product troubleshooting. Reddit.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed.
  • Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature.
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate.
  • Ester to Acid - Common Conditions. organic-chemistry.org.
  • Saponification. EBSCO.
  • Saponification. Chemistry LibreTexts.
  • acid base catalysed Ester hydrolysis. Slideshare.
  • Mechanisms of Ester hydrolysis. Science discussions.
  • Talampicillin. Wikipedia.
  • Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. Reddit.
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
  • (2S)-4-oxoazetidine-2-carboxylic acid. PubChem.
  • (S)-4-Oxoazetidine-2-carboxylic acid. Sigma-Aldrich.
  • 4-OXOAZETIDINE-2-CARBOXYLIC ACID. ChemicalBook.
  • (S)-4-Oxoazetidine-2-carboxylic Acid. CymitQuimica.
  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai.
  • Why are my ester hydrolysis not working. Reddit.
  • Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
  • Methyl Esters. Organic Chemistry Portal.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications.
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.

Sources

Technical Support Center: Scale-Up Synthesis of (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (S)-Methyl 4-oxoazetidine-2-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable chiral building block. This compound and its parent acid are crucial intermediates in the synthesis of various pharmaceuticals, including carbapenem antibiotics and other bioactive molecules.[1][2][3] Their synthesis is challenging due to the strained four-membered β-lactam ring and the need to maintain strict stereochemical control.[2][4]

This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during scale-up, grounded in established chemical principles and practical field experience.

Core Synthesis Pathway Overview

The synthesis of this compound typically begins with a readily available chiral starting material, such as L-aspartic acid or L-serine.[5][6] A common and effective strategy involves the intramolecular cyclization of a β-hydroxy acid derivative. The Mitsunobu reaction is frequently employed for this key ring-closing step due to its mild conditions and stereospecificity (inversion of configuration at the alcohol center).[7][8]

Synthesis_Workflow Start Chiral Precursor (e.g., L-Serine Methyl Ester) Protect N-Protection (e.g., Boc, Cbz) Start->Protect Standard Protection Activate Hydroxyl Activation & Intramolecular Cyclization (e.g., Mitsunobu Reaction) Protect->Activate Ring Closure Purify Purification (Crystallization/Chromatography) Activate->Purify Crude Product Product (S)-Methyl 4-oxoazetidine- 2-carboxylate Purify->Product Final Product

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing (S)-4-Oxoazetidine-2-carboxylic acid and its esters?

A1: Several routes have been established. The most prevalent strategies start from inexpensive, enantiopure precursors:

  • From L-Serine: This involves protecting the amine, followed by an intramolecular cyclization of the β-hydroxy acid derivative. The Mitsunobu reaction is a classic choice for the cyclization step.[5]

  • From L-Aspartic Acid: This route involves the selective reduction of one carboxylic acid group and subsequent cyclization.

  • Enzymatic Methods: Biocatalytic approaches, such as enzyme-catalyzed intramolecular C-H amidation, have been developed to produce β-lactams with high enantioselectivity and can be performed on a preparative scale.[9]

Q2: Why is maintaining stereochemical integrity crucial during this synthesis?

A2: The biological activity of pharmaceuticals derived from this building block is highly dependent on its absolute stereochemistry. The (S)-configuration is often the desired enantiomer for specific biological targets.[3] Any racemization or epimerization during the synthesis leads to a mixture of stereoisomers, which is difficult and costly to separate at scale.[10] This reduces the effective yield of the active pharmaceutical ingredient (API) and can introduce impurities with different pharmacological or toxicological profiles. Regulatory agencies require strict control over stereoisomeric purity, making this a critical process parameter.[11]

Q3: What are the primary safety hazards to consider during scale-up?

A3: Several key safety issues must be addressed:

  • Mitsunobu Reagents: Azodicarboxylates like diethylazodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are thermally unstable and can decompose energetically.[12] Large-scale operations require careful thermal management and hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) to define safe operating temperatures.

  • Energetic Intermediates: The synthesis may involve intermediates that are potentially explosive or highly reactive. A thorough process safety assessment is crucial before scaling up.[13]

  • Solvent and Reagent Handling: Standard large-scale chemical handling precautions apply, including the use of appropriate personal protective equipment (PPE), grounding of equipment to prevent static discharge, and performing reactions in well-ventilated areas or closed systems.

Q4: How stable is the final product, this compound?

A4: The product's stability is dominated by the reactivity of the β-lactam ring. This four-membered ring is highly strained and susceptible to nucleophilic attack, particularly hydrolysis.[14][15]

  • pH Sensitivity: The lactam ring can be readily opened under both strongly acidic and, especially, alkaline conditions.[14] Workup and storage conditions should ideally be kept near neutral pH (pH 6-7) for maximal stability.[16]

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation.

  • Storage: For long-term stability, the purified product should be stored in a cool (2-8°C), dry environment, protected from moisture.[17][18]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis.

Troubleshooting_Yield Problem Low Yield in Ring-Closing Step Cause1 Reagent Quality? Problem->Cause1 Cause2 Reaction Conditions? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Sol1 Verify PPh3/DIAD purity (e.g., NMR). Use fresh reagents. Cause1->Sol1 Yes Sol2 Optimize temp & time. Ensure anhydrous conditions. Consider flow chemistry. Cause2->Sol2 Yes Sol3 Use high dilution. Control reagent addition rate. Check for elimination byproducts. Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting low reaction yield.

Q5: My ring-closing reaction (Mitsunobu) yield is significantly lower on a larger scale than in my lab experiments. What should I investigate?

A5: This is a common scale-up challenge. Several factors could be responsible:

  • Potential Cause: Reagent Quality and Stoichiometry. Triphenylphosphine (PPh3) can oxidize to triphenylphosphine oxide over time, and azodicarboxylates can degrade.[19] On a larger scale, minor impurities or degradation can have a magnified effect. You may also need to adjust stoichiometry, as literature amounts are often optimized for small-scale, highly pure conditions.[19]

    • Troubleshooting Steps:

      • Verify Reagent Purity: Before use, check the purity of PPh3 (e.g., via 31P NMR) and use a fresh, sealed bottle of DIAD/DEAD.

      • Optimize Stoichiometry: Perform a small-scale re-optimization. While literature often suggests ~1.5 equivalents of PPh3 and DIAD, some substrates may require more.[19] However, excess reagents complicate purification.

  • Potential Cause: Inefficient Mixing or Heat Transfer. In large reactors, localized "hot spots" or poor mixing can lead to side reactions or reagent degradation. The order of addition is also critical.

    • Troubleshooting Steps:

      • Control Temperature: Ensure your reactor has adequate cooling capacity. A common procedure is to pre-cool the solution of the alcohol, nucleophile (in this intramolecular case, the same molecule), and PPh3 to 0°C before the slow, subsurface addition of DIAD.

      • Ensure Proper Agitation: Verify that the reactor's stirring speed is sufficient to maintain a homogeneous mixture throughout the addition.

  • Potential Cause: Increased Intermolecular Reactions. At higher concentrations typical of scale-up, intermolecular reactions (forming dimers or polymers) can compete with the desired intramolecular cyclization.

    • Troubleshooting Steps:

      • Employ High-Dilution Principles: While true high dilution is difficult at scale, you can simulate it. Use a larger solvent volume or, more practically, adopt a slow-feed strategy where the substrate is added gradually to the reaction vessel over several hours. This keeps the instantaneous concentration of the reactant low, favoring intramolecular ring closure.[20]

Q6: I am observing significant racemization (low enantiomeric excess) in my final product. What is the likely cause and solution?

A6: Protecting stereochemical integrity is paramount. Racemization often occurs at the carbon alpha to the carboxylate group.

  • Potential Cause: Presence of a Strong Base or Harsh pH. Even transient exposure to strong bases or extreme pH during the reaction or workup can deprotonate the α-carbon, leading to racemization.[10][21]

    • Troubleshooting Steps:

      • Use Non-Nucleophilic Bases: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, Proton Sponge) in carefully controlled stoichiometric amounts.

      • Maintain pH Control: During aqueous workup, use buffered solutions (e.g., phosphate buffer at pH 7) to avoid pH excursions.

  • Potential Cause: Ring-Opening and Re-closing. Under certain conditions, the β-lactam ring itself could be susceptible to opening and re-closing, which can scramble the stereocenter.

    • Troubleshooting Steps:

      • Mild Conditions: Ensure all steps following the β-lactam formation are performed under mild conditions (low temperature, neutral pH).

      • Screen Coupling Reagents: If using a peptide-coupling-like cyclization, choose modern reagents known to suppress racemization, such as those incorporating HOBt or Oxyma derivatives.[11][21]

Q7: Purification is a major bottleneck. How can I efficiently remove triphenylphosphine oxide (TPPO) and diisopropyl hydrazodicarboxylate by-products?

A7: This is the classic challenge of the Mitsunobu reaction.[12] A multi-step strategy is usually required.

  • Solution 1: By-product Precipitation:

    • TPPO: After the reaction, the solvent (often THF or DCM) can be swapped to a less polar solvent like diethyl ether, heptane, or a mixture thereof. TPPO has low solubility in these solvents and will often precipitate, allowing for removal by filtration.

    • Hydrazide: The reduced DIAD by-product can often be removed with an acidic wash (e.g., dilute HCl), as it will form a water-soluble salt.

  • Solution 2: Chromatography Optimization:

    • While flash chromatography is common in the lab, it is expensive at scale. If required, optimize the solvent system for maximum separation. Sometimes a different stationary phase (e.g., alumina instead of silica) can provide better results.

  • Solution 3: Alternative Reagents:

    • For future process development, consider phosphines designed for easier removal (e.g., polymer-supported PPh3 or fluorous phosphines). Catalytic Mitsunobu reactions are also an area of active research that aims to minimize these by-products.[12]

Parameter Lab Scale (Typical) Scale-Up Consideration Rationale
Solvent Anhydrous THFAnhydrous Toluene or AcetonitrileHigher boiling points allow for better temperature control. Ensure substrate/reagents are soluble.
Concentration 0.1 - 0.2 M0.05 - 0.1 M (or use slow addition)Minimizes intermolecular side reactions.[20]
Reagent Equiv. 1.2 - 1.5 eq. PPh3/DIAD1.1 - 1.3 eq. (optimized)Minimizes cost and purification burden. Must be optimized for robust conversion.[22]
Temperature 0°C to RT-5°C to 5°C (controlled addition)Better heat management in large reactors prevents runaway reactions and side products.
Addition Time 5-10 minutes2 - 6 hoursSlow addition maintains a low concentration of the reactive betaine intermediate, improving selectivity.
Work-up Evaporation & ChromatographySolvent Swap, Precipitation, ExtractionAvoids large-scale chromatography where possible. Designed for efficient by-product removal.

Key Experimental Protocols

Protocol 1: Scale-Up Mitsunobu Cyclization for this compound

This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols.

Reagents:

  • N-protected (S)-Serine methyl ester derivative (1.0 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: Ensure a clean, dry, nitrogen-purged reactor equipped with an overhead stirrer, thermocouple, and addition funnel.

  • Charge Reagents: Charge the reactor with the N-protected serine derivative and triphenylphosphine. Add anhydrous toluene to achieve a target concentration of approximately 0.1 M (based on the serine derivative).

  • Cooling: Begin agitation and cool the reactor contents to 0°C.

  • DIAD Addition: Dilute the DIAD with an equal volume of anhydrous toluene in the addition funnel. Once the reactor temperature is stable at 0°C, begin the slow, dropwise addition of the DIAD solution over 3-4 hours. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

Protocol 2: Work-up and Purification

  • Quenching & Solvent Swap: Cool the reaction mixture to 10°C. Concentrate the mixture under reduced pressure to remove about 70-80% of the toluene.

  • Precipitation of TPPO: Add n-heptane (approx. 5-10 volumes relative to the starting substrate) to the concentrated residue with vigorous stirring. The triphenylphosphine oxide (TPPO) should precipitate as a white solid. Stir the slurry for 1-2 hours at room temperature.

  • Filtration: Filter the mixture to remove the precipitated TPPO. Wash the filter cake with additional n-heptane.

  • Aqueous Wash: Combine the filtrates and wash sequentially with 1M HCl (to remove hydrazine by-products), saturated NaHCO3 solution (to neutralize), and brine.

  • Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification via crystallization or silica gel plug filtration may be necessary to achieve the desired purity.

References

  • ResearchGate. (2025). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
  • PMC - PubMed Central. (n.d.). Stability of β-lactam antibiotics in bacterial growth media.
  • Therapeutic Drug Monitoring. (n.d.). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions.
  • Indian Academy of Sciences. (n.d.). Development of a continuous process: a perspective for Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
  • Nature Communications. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
  • Scientific Update. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions.
  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • PMC - PubMed Central. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams.
  • Oriental Journal of Chemistry. (n.d.). Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics.
  • Wikipedia. (n.d.). Penicillin.
  • Sci-Hub. (n.d.). Synthesis of Chiral Non‐Racemic Azetidines.
  • Thieme. (n.d.). Racemization Assays.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • ResearchGate. (2025). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient.
  • YouTube. (2017). Reactions of Lactones and Lactams (Ring Closure).
  • ResearchGate. (2024). Mechanochemical Mitsunobu Reactions.
  • Reddit. (2018). Mitsunobu reaction issues.
  • Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications.
  • PubChem. (n.d.). (2S)-4-oxoazetidine-2-carboxylic acid.
  • CymitQuimica. (n.d.). (S)-4-Oxoazetidine-2-carboxylic Acid.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • ResearchGate. (2025). The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid.
  • PubMed. (2019). Acid-Controlled Synthesis of Carboxylate-Stabilized Ti44-Oxo Clusters: Scaling up Preparation, Exchangeable Protecting Ligands, and Photophysical Properties.
  • CymitQuimica. (n.d.). CAS 16404-94-7: (S)-(-)-4-oxo-2-azetidinecarboxylic acid.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.
  • ResearchGate. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). (S)-4-Oxoazetidine-2-carboxylic acid.
  • MedChemExpress. (n.d.). (S)-Methyl 2-oxooxazolidine-4-carboxylate.
  • ChemicalBook. (n.d.). 16404-94-7((S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID) Product Description.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and Oxetan-3-ylidene)acetates.
  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • ChemicalBook. (2025). 4-OXOAZETIDINE-2-CARBOXYLIC ACID.
  • Europe PMC. (n.d.). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles.
  • Pensoft. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).

Sources

Technical Support Center: Identification of Impurities in (S)-Methyl 4-oxoazetidine-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (S)-Methyl 4-oxoazetidine-2-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC). As a critical chiral building block in the synthesis of advanced β-lactam antibiotics, ensuring the purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This document provides FAQs for foundational knowledge, a detailed troubleshooting guide for common experimental issues, and validated protocols for robust impurity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities expected in this compound?

Impurities can generally be classified into three categories:

  • Process-Related Impurities: These originate from the synthetic route. They can include unreacted starting materials, intermediates, reagents, or by-products from side reactions. For instance, impurities could arise from the starting materials used in the synthesis of the azetidinone ring.

  • Degradation Products: this compound contains a strained β-lactam ring and an ester group, both of which are susceptible to hydrolysis. Degradation can be accelerated by exposure to acidic, basic, or high-temperature conditions, leading to ring-opening or hydrolysis of the methyl ester.[1]

  • Stereoisomeric Impurities: The primary stereoisomeric impurity is the (R)-enantiomer. Its presence can impact the stereochemistry and biological activity of the final API. A specific chiral HPLC method is required for its detection and quantification.[2][3]

Q2: What is the ideal HPLC column for analyzing this compound and its impurities?

The choice of column depends on the impurities you are targeting:

  • For General Impurity Profiling (Achiral): A reversed-phase (RP) column is the standard choice. A C18 (octadecylsilane) column is highly recommended due to its versatility and wide availability. Typical dimensions are 150 mm or 250 mm in length, 4.6 mm internal diameter, and a particle size of 3.5 µm or 5 µm.

  • For Stereoisomeric Impurities (Chiral): To separate the (S)- and (R)-enantiomers, a Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), are often effective.[2][3] The analysis may require using normal-phase or reversed-phase chiral chromatography depending on the specific column and mobile phase that provides the best resolution.

Q3: Why is a "stability-indicating" method necessary, and how is it developed?

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. Its development is a regulatory requirement and crucial for determining the shelf-life and storage conditions of a drug substance.[1][4][5]

The core of developing such a method is performing forced degradation studies .[6][7][8] The drug substance is intentionally exposed to harsh stress conditions to generate potential degradation products. The typical stress conditions include:

  • Acid Hydrolysis (e.g., 0.1 M HCl)

  • Base Hydrolysis (e.g., 0.1 M NaOH)

  • Oxidation (e.g., 3% H₂O₂)

  • Thermal Stress (e.g., 60-80°C)

  • Photolytic Stress (exposure to UV and visible light)

The HPLC method must be able to resolve the main peak of this compound from all the degradation peaks generated during these studies.[9][10][11]

Q4: What are some recommended starting mobile phase conditions for a reversed-phase HPLC analysis?

For a C18 column, a gradient elution is often preferred to resolve impurities with a wide range of polarities. A good starting point would be:

  • Mobile Phase A: An aqueous buffer to control pH and improve peak shape. Common choices include 0.1% trifluoroacetic acid (TFA), 0.1% formic acid, or a 20 mM phosphate buffer (pH adjusted to 2.5-3.5).

  • Mobile Phase B: An organic solvent, typically HPLC-grade acetonitrile or methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Gradient: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute all components.

HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound. The key to effective troubleshooting is to change only one parameter at a time.

ProblemPossible Cause(s)Recommended Solutions & Explanations
Peak Tailing 1. Secondary Silanol Interactions: The analyte may be interacting with active silanol groups on the silica support of the column. 2. Column Void or Contamination: A void at the column inlet or contamination on the frit can distort peak shape. 3. Mobile Phase pH Incorrect: The pH of the mobile phase is close to the pKa of the analyte, causing inconsistent ionization.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) to suppress the ionization of silanol groups. 2. Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol activity.[12] 3. Column Maintenance: Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit. If a void is suspected, the column should be replaced.[12]
Drifting Retention Times 1. Poor Column Equilibration: The column was not sufficiently equilibrated with the starting mobile phase conditions before injection. 2. Mobile Phase Composition Change: Inaccurate mixing by the pump, or evaporation of the organic component. 3. Temperature Fluctuations: The ambient laboratory temperature is changing, affecting separation thermodynamics.1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.[13] 2. Prepare Fresh Mobile Phase: Degas the mobile phase properly and prepare it fresh daily.[13] If using an online mixer, prime all lines thoroughly. 3. Use a Column Oven: A thermostatted column compartment is essential for reproducible retention times, as a 1°C change can alter retention by 1-2%.[14]
Ghost Peaks 1. Contamination in the System: Impurities from the previous injection, contaminated mobile phase, or a dirty injector loop. 2. Carryover: The analyte from a previous high-concentration sample is adsorbed onto system components.1. Systematic Flushing: Flush the injector, tubing, and column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[15] 2. Blank Injections: Run several blank injections (injecting only the mobile phase) to see if the ghost peaks persist. 3. Needle Wash: Implement a robust needle wash program using a solvent stronger than the sample diluent.
High System Backpressure 1. Blockage in the System: A clogged column inlet frit, guard column, or tubing. 2. Buffer Precipitation: The buffer has precipitated in the mobile phase, often when mixing high concentrations of buffer with high percentages of organic solvent. 3. Particulate Matter from Sample: The sample was not filtered and has introduced particulates into the system.1. Isolate the Source: Disconnect components sequentially (starting from the detector and moving backward) to identify where the blockage is. Replace any clogged frits or tubing.[12] 2. Check Buffer Solubility: Ensure the buffer used is soluble in the full range of the organic mobile phase.[12] Flush the system with high-aqueous mobile phase to redissolve precipitated salts. 3. Filter All Samples: Use a 0.22 µm or 0.45 µm syringe filter for all samples and standards before injection.
Poor Resolution 1. Suboptimal Mobile Phase: The mobile phase does not provide adequate selectivity for the analyte and impurity. 2. Column Degradation: The column has lost its efficiency over time.1. Optimize Gradient: Adjust the gradient slope. A shallower gradient often improves the resolution of closely eluting peaks. 2. Change Organic Solvent: Switch from acetonitrile to methanol (or vice-versa). This changes the selectivity of the separation. 3. Change Mobile Phase pH: Adjusting the pH can alter the ionization state of the analyte and impurities, significantly impacting retention and resolution. 4. Replace Column: Test the method with a new column of the same type to confirm if the old column has degraded.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling

This protocol describes a general-purpose, stability-indicating method for the identification and quantification of process-related and degradation impurities in this compound.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • 0.22 µm syringe filters

2. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 90% B; 25-30 min: 90% B; 30.1-35 min: 5% B (re-equilibration)

3. Sample Preparation:

  • Prepare a diluent of 50:50 Water:Acetonitrile.

  • Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the reference standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Identify impurity peaks by comparing the chromatogram to the blank and reference standard. Calculate the area percentage of each impurity relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Prepare Sample (1 mg/mL in Diluent) filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample prep_mobile Prepare Mobile Phases (A and B) equilibrate Equilibrate System (15 min) filter_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate identify Identify Impurities (by RRT) integrate->identify quantify Quantify Impurities (% Area) identify->quantify

Caption: HPLC analysis workflow from sample preparation to data processing.

Protocol 2: Forced Degradation Study

This protocol outlines the steps to generate degradation products to validate the stability-indicating nature of the HPLC method.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 Water:Acetonitrile mixture.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH. Dilute to a final volume of 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl. Dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to 10 mL with diluent.

  • Thermal Degradation: Place the solid powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder in diluent to a concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber. Analyze after 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

  • Evaluate the results to ensure that all degradation product peaks are well-resolved from the main analyte peak (resolution > 1.5).

  • Perform peak purity analysis using a Diode Array Detector (DAD) to confirm that the main peak is spectrally pure in all stressed samples.

Forced_Degradation_Logic start Perform Forced Degradation Study check_degradation Is Degradation (5-20%) Observed? start->check_degradation check_resolution Is Resolution > 1.5 for all peaks? check_degradation->check_resolution Yes adjust_stress Adjust Stress (Time/Temp/Conc) check_degradation->adjust_stress No check_purity Is Main Peak Spectrally Pure? check_resolution->check_purity Yes optimize_method Optimize HPLC Method (Gradient/pH/Solvent) check_resolution->optimize_method No method_valid Method is Stability-Indicating check_purity->method_valid Yes check_purity->optimize_method No adjust_stress->start optimize_method->start

Caption: Decision logic for validating a stability-indicating HPLC method.

References

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. IJSDR. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • ScienceGate. (n.d.). Forced degradation. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC International, 100(1), 65-73. Retrieved from [Link]

  • International Journal of ChemTech Research. (2017). Method Development and Validation of Azelnidipine by RP-HPLC. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • ACS Publications. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-4-oxoazetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. Retrieved from [Link]

  • bepls. (n.d.). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method. Retrieved from [Link]

  • Zalewski, P., Skibiński, R., Cielecka-Piontek, J., & Bednarek-Rajewska, K. (2012). Development and validation of stability-indicating HPLC method for determination of cefpirome sulfate. Acta Poloniae Pharmaceutica, 69(3), 405-412. Retrieved from [Link]

  • IJNRD. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. Retrieved from [Link]

  • PubMed Central. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • Kumar, N., Sangeetha, D., Reddy, P. S., & Prakash, L. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 202-211. Retrieved from [Link]

  • Journal of Chromatographic Science. (2017). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

  • Journal of Young Pharmacists. (2017). Reliable and Sensitive Stability Indicating – Liquid Chromatographic Method for Determination of Azilsartan Medoxomil and Ch. Retrieved from [Link]

  • Pharmacia. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Stability Indicating Method Development and Validation of Lobeglitazone Sulfate by RP-HPLC Method. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve Diastereoselectivity of Reactions Involving (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with (S)-Methyl 4-oxoazetidine-2-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the diastereoselectivity of reactions involving this versatile β-lactam building block. Our goal is to equip you with the knowledge to rationalize stereochemical outcomes and strategically optimize your reaction conditions for desired diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in reactions at the C3 and C4 positions of the azetidin-2-one ring?

A1: The stereochemical outcome of reactions involving the β-lactam ring is a delicate interplay of several factors.[1] These include:

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which can lead to higher diastereoselectivity.[2] Conversely, higher temperatures can promote thermodynamic equilibrium, potentially leading to a mixture of diastereomers.[1]

  • Solvent Polarity: The polarity of the solvent plays a critical role. Non-polar solvents generally favor the formation of cis-β-lactams, while polar solvents tend to promote the formation of trans-β-lactams.[2][3] This is often attributed to the stabilization of zwitterionic intermediates in polar solvents, which allows for isomerization before ring closure.[2][3]

  • Nature of Reactants and Substituents: The steric and electronic properties of the substituents on both the azetidinone and the incoming reagent significantly dictate the facial selectivity of the reaction.[1][4][5]

  • Lewis Acids and Catalysts: The use of Lewis acids or other catalysts can create a chiral environment around the substrate, thereby influencing the approach of the reagent and enhancing diastereoselectivity.[6]

Q2: How does the stereochemistry of the starting this compound influence the final product's diastereomeric ratio?

A2: The existing stereocenter at the C2 position, with its (S)-configuration, acts as an internal chiral auxiliary. It creates a diastereotopic environment, meaning the two faces of the reacting center (e.g., the enolate formed at C3 or the carbonyl at C4) are not equivalent. The incoming reagent will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. The degree of this facial bias depends on the specific reaction and the effective steric bulk of the C2-substituent.

Q3: Can you explain the general mechanism that governs the stereochemical outcome in Staudinger-type [2+2] cycloadditions for β-lactam synthesis?

A3: The Staudinger cycloaddition is a powerful method for β-lactam synthesis. The generally accepted mechanism involves the nucleophilic attack of an imine on a ketene to form a zwitterionic intermediate.[2] The subsequent conrotatory ring closure yields the β-lactam.[2] Diastereoselectivity arises from the competition between direct ring closure of the initial zwitterionic intermediate and its isomerization to a more stable conformer before cyclization.[1][4][5] Factors that accelerate the ring closure relative to isomerization, such as non-polar solvents, tend to favor the cis product.[2] Conversely, factors that stabilize the zwitterionic intermediate, like polar solvents, allow for equilibration and often lead to the thermodynamically more stable trans product.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Poor Diastereoselectivity in the Reduction of the C4-Carbonyl

Symptom: You are attempting to reduce the ketone of this compound to a hydroxyl group, but you are obtaining a nearly 1:1 mixture of the cis and trans diastereomers.

Potential Causes & Solutions:

Potential CauseTroubleshooting SuggestionRationale
Non-selective Reducing Agent Switch to a bulkier reducing agent such as L-Selectride® or K-Selectride®.Bulkier reducing agents have greater steric demands and will exhibit higher facial selectivity, preferentially attacking from the less hindered face of the carbonyl.
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., THF, Toluene, Dichloromethane).The solvent can influence the conformation of the substrate and the solvation of the reducing agent, thereby affecting the transition state energies of the two possible diastereomeric pathways.
Reaction Temperature Too High Perform the reduction at lower temperatures (e.g., -78 °C).Lowering the temperature can amplify the small energy differences between the diastereomeric transition states, leading to a higher diastereomeric ratio in favor of the kinetic product.[2]
Chelation Control Not Utilized Employ a Lewis acid additive (e.g., ZnCl₂, MgBr₂·OEt₂) in conjunction with a less bulky reducing agent like NaBH₄.The Lewis acid can coordinate to both the C4-carbonyl and the C2-ester, creating a more rigid chelated intermediate. This rigid structure can effectively block one face of the carbonyl, directing the hydride attack to the opposite face.
Issue 2: Low Diastereoselectivity in the Alkylation of the C3 Position

Symptom: You are attempting to alkylate the C3 position via an enolate intermediate, but the reaction yields a low diastereomeric ratio of the desired product.

Potential Causes & Solutions:

Potential CauseTroubleshooting SuggestionRationale
Poorly Formed or Isomerized Enolate Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (-78 °C).These bases rapidly and irreversibly deprotonate at the C3 position, minimizing the potential for enolate equilibration or side reactions.
Non-Optimal Solvent Tetrahydrofuran (THF) is generally a good starting point. Consider adding a co-solvent like Hexamethylphosphoramide (HMPA) (with appropriate safety precautions) or using N-Methyl-2-pyrrolidone (NMP).[7]These additives can help to break up lithium enolate aggregates, leading to a more reactive and potentially more selective enolate species.
Ineffective Chiral Auxiliary Influence If the inherent diastereoselectivity from the C2-ester is insufficient, consider derivatizing the N1-position with a removable chiral auxiliary, such as an Evans oxazolidinone.[2][8]A well-chosen chiral auxiliary can provide a strong steric bias, effectively shielding one face of the enolate and directing the approach of the electrophile.[2]
Electrophile Reactivity Use a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride).A more reactive electrophile will react faster with the kinetically formed enolate, potentially before any isomerization can occur.
Experimental Protocol: Diastereoselective Alkylation of N-Acyl-4-oxoazetidine-2-carboxylate using a Chiral Auxiliary

This protocol provides a general framework for improving diastereoselectivity at the C3 position through the use of an Evans-type chiral auxiliary attached to the nitrogen.

  • Attachment of Chiral Auxiliary:

    • Protect the nitrogen of this compound. A common protecting group is the p-methoxyphenyl (PMP) group.

    • Hydrolyze the methyl ester to the corresponding carboxylic acid.

    • Couple the carboxylic acid with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, using a standard peptide coupling reagent like DCC or EDC.

  • Diastereoselective Alkylation:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the N-acylated azetidinone in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of a strong base, such as LDA (1.1 equivalents), and stir for 30-60 minutes to ensure complete enolate formation.

    • Add the desired alkyl halide (1.2 equivalents) dropwise and allow the reaction to proceed at -78 °C until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Auxiliary Cleavage:

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The chiral auxiliary can be cleaved under mild conditions, for example, with lithium hydroperoxide (LiOOH), to yield the desired C3-alkylated carboxylic acid with high diastereomeric purity.

Visualizing Reaction Control

The following diagram illustrates the decision-making process for troubleshooting poor diastereoselectivity.

troubleshooting_flowchart cluster_reduction C4 Carbonyl Reduction cluster_alkylation C3 Enolate Alkylation start Poor Diastereoselectivity Observed reaction_type Identify Reaction Type start->reaction_type reduction_q1 Using a non-bulky reducing agent? reaction_type->reduction_q1 Reduction alkylation_q1 Using a weak base? reaction_type->alkylation_q1 Alkylation reduction_s1 Switch to a bulky agent (e.g., L-Selectride®) reduction_q1->reduction_s1 Yes reduction_q2 Reaction at RT? reduction_q1->reduction_q2 No reduction_s2 Lower temperature (e.g., -78 °C) reduction_q2->reduction_s2 Yes reduction_q3 Chelation control possible? reduction_q2->reduction_q3 No reduction_s3 Add Lewis Acid (e.g., ZnCl₂) reduction_q3->reduction_s3 Yes alkylation_s1 Use strong, hindered base (e.g., LDA at -78 °C) alkylation_q1->alkylation_s1 Yes alkylation_q2 Inherent selectivity low? alkylation_q1->alkylation_q2 No alkylation_s2 Attach a chiral auxiliary to N1 position alkylation_q2->alkylation_s2 Yes alkylation_q3 Solvent effects? alkylation_q2->alkylation_q3 No alkylation_s3 Screen solvents/additives (e.g., HMPA, NMP) alkylation_q3->alkylation_s3 Yes

Caption: Troubleshooting flowchart for improving diastereoselectivity.

This guide provides a starting point for addressing common challenges in controlling the stereochemistry of reactions with this compound. Successful stereocontrol often requires a systematic approach of screening various reaction parameters.

References

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. ResearchGate. [Link]

  • Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. ACS Publications. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. [Link]

  • Catalytic, Asymmetric Synthesis of β-Lactams. ACS Publications. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Enantioselective Synthesis of γ-Lactams by Lewis-Base Catalyzed Sulfenoamidation of Alkenes. PMC. [Link]

  • Stereoselective allylation of 4-oxoazetidine-2-carbaldehydes. Application To the stereocontrolled synthesis of fused tricyclic beta-lactams via intramolecular diels-alder reaction of 2-azetidinone-tethered trienes. PubMed. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Royal Society of Chemistry. [Link]

  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Royal Society of Chemistry. [Link]

  • Formation of β-Lactones through Lewis Acid-Promoted [2 + 2] Cycloaddition Reaction. A Theoretical Study. ACS Publications. [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic ac. Beilstein Publishing System. [Link]

  • (2S)-4-oxoazetidine-2-carboxylic acid. PubChem. [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. MDPI. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. [Link]

  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. NIH. [Link]

  • Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

(S)-Methyl 4-oxoazetidine-2-carboxylate is a chiral building block of significant interest to the pharmaceutical and drug development industries. Its rigid, strained β-lactam structure, coupled with its specific stereochemistry, makes it a valuable precursor for the synthesis of a wide range of bioactive molecules, including carbapenem antibiotics, NMDA receptor antagonists, and other complex heterocyclic systems[1][2][3][4][5]. The efficient and stereocontrolled synthesis of this compound is therefore a critical endeavor for medicinal chemists and process development scientists.

This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this compound: a classical approach involving the intramolecular cyclization of an L-aspartic acid derivative and a modern, transition-metal-catalyzed route utilizing a rhodium-catalyzed intramolecular C-H insertion. Each route will be discussed in terms of its underlying chemical principles, with detailed experimental protocols and a comparative analysis of key performance metrics.

Route 1: Intramolecular Cyclization of an L-Aspartic Acid Derivative

This well-established route leverages the readily available and inexpensive chiral pool starting material, L-aspartic acid[6]. The core of this strategy lies in the selective protection of the functional groups of L-aspartic acid, followed by the activation of the β-carboxyl group and subsequent intramolecular nucleophilic attack by the nitrogen atom to form the desired four-membered β-lactam ring.

Chemical Rationale and Strategy

The synthesis commences with the protection of the amino and α-carboxylic acid functionalities of L-aspartic acid. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The α-carboxylic acid is typically converted to its methyl ester, which serves as the final ester functionality in the target molecule. The β-carboxylic acid is then reduced to the corresponding primary alcohol, setting the stage for the key cyclization step.

The intramolecular cyclization to form the β-lactam ring is often the most critical step. The Mitsunobu reaction is a powerful and widely used method for this transformation[3]. This reaction utilizes a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the primary alcohol, allowing for intramolecular SN2 displacement by the deprotected amine to form the strained four-membered ring with inversion of stereochemistry at the carbinol center. However, in this linear precursor, the stereocenter is at the alpha-carbon to the carboxylate, and the cyclization occurs at the gamma-carbon. A final oxidation of the resulting azetidine-4-ol yields the target 4-oxoazetidine. A more direct approach involves the activation of the β-carboxylic acid and cyclization, which can be challenging due to the propensity for aspartimide formation, a common side reaction in peptide synthesis involving aspartic acid[7][8][9].

A more direct and efficient variation of this classical approach involves the activation of the β-carboxylic acid of a suitably protected aspartic acid derivative, followed by intramolecular cyclization. This avoids the reduction and subsequent oxidation steps.

Experimental Protocol: Route 1

Step 1: Synthesis of (S)-1-tert-butyl 4-methyl 2-aminosuccinate

To a solution of N-Boc-L-aspartic acid (1 equiv.) in a mixture of dichloromethane and methanol (4:1 v/v) at 0 °C is added a solution of diazomethane in diethyl ether until a persistent yellow color is observed. The reaction mixture is then quenched with a few drops of acetic acid and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-1-tert-butyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate. This intermediate is then treated with a solution of trifluoroacetic acid in dichloromethane (1:1 v/v) at room temperature for 1 hour to remove the Boc protecting group. The reaction mixture is concentrated, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give (S)-1-tert-butyl 4-methyl 2-aminosuccinate.

Step 2: Intramolecular Cyclization to form (S)-tert-butyl 4-oxoazetidine-2-carboxylate

The crude (S)-1-tert-butyl 4-methyl 2-aminosuccinate (1 equiv.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of lithium hexamethyldisilazide (LHMDS) (1.1 equiv.) in THF is added dropwise, and the reaction mixture is stirred at this temperature for 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-tert-butyl 4-oxoazetidine-2-carboxylate.

Step 3: Transesterification to this compound

(S)-tert-butyl 4-oxoazetidine-2-carboxylate (1 equiv.) is dissolved in a solution of hydrogen chloride in methanol (1.25 M) and stirred at room temperature for 4 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product, this compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: "Route 1: Intramolecular Cyclization"

Route 2: Rhodium-Catalyzed Intramolecular C-H Insertion

A more contemporary approach to the synthesis of β-lactams involves the use of transition metal catalysis, particularly rhodium(II)-catalyzed intramolecular C-H insertion of diazoacetamides[10][11][12][13]. This method offers a highly efficient and atom-economical way to construct the strained β-lactam ring with excellent control over stereochemistry.

Chemical Rationale and Strategy

This route also begins with L-aspartic acid. The α-carboxylic acid is first converted to the corresponding methyl ester. The amino group is then acylated with a diazoacetyl group to generate the key precursor for the C-H insertion reaction. The choice of the rhodium catalyst is critical for achieving high yield and stereoselectivity. Chiral rhodium(II) carboxylate complexes, such as those derived from chiral carboxylic acids, can induce asymmetry in the C-H insertion step, leading to the desired enantiomer of the β-lactam.

The mechanism involves the formation of a rhodium carbene intermediate from the diazoacetamide precursor upon extrusion of dinitrogen. This highly reactive intermediate then undergoes a concerted intramolecular C-H insertion at the β-position to form the azetidinone ring. The stereochemistry of the final product is dictated by the chiral ligands on the rhodium catalyst and the conformation of the substrate in the transition state.

Experimental Protocol: Route 2

Step 1: Synthesis of (S)-dimethyl 2-aminosuccinate

L-aspartic acid (1 equiv.) is suspended in methanol, and thionyl chloride (2.2 equiv.) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure to give the crude (S)-dimethyl 2-aminosuccinate hydrochloride, which is used in the next step without further purification.

Step 2: Synthesis of (S)-dimethyl 2-(2-diazoacetamido)succinate

To a solution of (S)-dimethyl 2-aminosuccinate hydrochloride (1 equiv.) and triethylamine (2.5 equiv.) in anhydrous dichloromethane at 0 °C is added a solution of diazoacetyl chloride (1.1 equiv.) in dichloromethane dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-dimethyl 2-(2-diazoacetamido)succinate.

Step 3: Rhodium-Catalyzed Intramolecular C-H Insertion

To a solution of (S)-dimethyl 2-(2-diazoacetamido)succinate (1 equiv.) in anhydrous dichloromethane at room temperature is added a catalytic amount of a chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: "Route 2: Rhodium-Catalyzed C-H Insertion"

Comparative Analysis

ParameterRoute 1: Intramolecular CyclizationRoute 2: Rhodium-Catalyzed C-H Insertion
Starting Material L-Aspartic AcidL-Aspartic Acid
Key Transformation Intramolecular nucleophilic cyclizationRhodium-catalyzed intramolecular C-H insertion
Number of Steps 3-4 steps3 steps
Overall Yield ModerateGood to Excellent
Stereocontrol Relies on the chirality of the starting material. Potential for racemization during cyclization.High level of stereocontrol induced by the chiral rhodium catalyst.
Reagents & Conditions Utilizes common organic reagents. Can involve strong bases (LHMDS) or sensitive reagents (diazomethane).Requires a specialized and potentially expensive chiral rhodium catalyst. Diazo compounds are energetic and require careful handling.
Scalability Generally scalable, but purification can be challenging.Potentially highly scalable due to catalytic nature.
Atom Economy Moderate, involves protecting groups and stoichiometric reagents.High, C-H insertion is an atom-economical transformation.

Conclusion

Both synthetic routes presented offer viable pathways to the valuable chiral building block, this compound.

The classical intramolecular cyclization route is a well-trodden path that relies on fundamental organic transformations. Its primary advantages are the use of readily available starting materials and reagents. However, it can suffer from moderate overall yields and the potential for side reactions such as aspartimide formation, which can complicate purification and reduce efficiency.

In contrast, the rhodium-catalyzed C-H insertion route represents a more modern and elegant approach. It is characterized by its high efficiency, excellent stereocontrol, and superior atom economy. While the requirement for a specific chiral rhodium catalyst may present an initial cost consideration, the high yields and operational simplicity on a larger scale can offset this. The handling of diazo compounds also necessitates appropriate safety precautions.

For researchers in an academic setting or during early-stage drug discovery, the classical approach may be more accessible. However, for process development and large-scale manufacturing, the rhodium-catalyzed C-H insertion offers a more efficient, stereoselective, and sustainable alternative. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the desired level of stereochemical purity.

References

  • Doyle, M. P.; Forbes, D. C. Recent advances in asymmetric catalytic metal carbene transformations. Chem. Rev.1998 , 98 (2), 911–935. [Link]

  • Alcaide, B.; Almendros, P.; Salgado, N. R. Stereoselective allylation of 4-oxoazetidine-2-carbaldehydes. Application To the stereocontrolled synthesis of fused tricyclic beta-lactams via intramolecular diels-alder reaction of 2-azetidinone-tethered trienes. J. Org. Chem.2000 , 65 (11), 3310-3321. [Link]

  • Padwa, A.; Krumpe, K. E. Application of intramolecular carbenoid reactions in organic synthesis. Tetrahedron1992 , 48 (26), 5385-5453. [Link]

  • Taber, D. F.; Ruggles, E. L. The rhodium-catalyzed C-H insertion reaction in synthesis. In The Art of C-H Insertion; W. B. Motherwell, Ed.; Wiley-VCH: Weinheim, 2012; pp 1-32.
  • Merz, F.; et al. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem2021 , 22 (18), 2737-2747. [Link]

  • Singh, G. S. Recent advances in the synthesis and chemistry of β-lactams. Tetrahedron2003 , 59 (39), 7631-7649. [Link]

  • Ye, T.; McKervey, M. A. Organic synthesis with α-diazocarbonyl compounds. Chem. Rev.1994 , 94 (4), 1091–1160. [Link]

  • Alcaide, B.; Almendros, P. The Staudinger reaction in the synthesis of β-lactams. Arkivoc2002 , (vii), 159-200. [Link]

  • Faber, K. Biotransformations in Organic Chemistry, 7th ed.; Springer: Berlin, 2018.
  • Is a cyclization of aspartic acid side chain to aspartimide common in peptide coupling? ResearchGate. [Link]

  • de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. The Staudinger reaction. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley: Hoboken, NJ, 2011; pp 1-50.
  • Palasek, S. S.; Cox, Z. J.; Collins, J. M. Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. J. Pept. Sci.2007 , 13 (3), 143-148. [Link]

  • PrepChem. Synthesis of methyl (±)cis-3-acetylamino-4-oxo-2-azetidinecarboxylate. [Link]

  • PubChem. (2S)-4-oxoazetidine-2-carboxylic acid. [Link]

  • Alcaide, B.; Almendros, P. Recent developments in the synthesis and applications of β-lactams. Org. Biomol. Chem.2004 , 2 (16), 2245-2258. [Link]

  • Ferreira, O.; et al. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules2019 , 24 (12), 2269. [Link]

  • Sun, J.; et al. Stereoselective synthesis of β-lactams: recent examples. Org. Biomol. Chem.2023 , 21, 3186-3199. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5960, L-Aspartic acid. [Link]

Sources

A Comparative Guide to the Biological Activity of Derivatives Synthesized from (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. In this pursuit, chiral building blocks that provide a rigid scaffold for spatial presentation of functional groups are of paramount importance. (S)-Methyl 4-oxoazetidine-2-carboxylate, a strained β-lactam, is one such chiral synthon that has garnered significant attention. Its inherent ring strain and stereochemically defined centers make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this versatile scaffold, offering insights into their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.

The Central Role of the Azetidinone Scaffold

The 2-azetidinone ring, the core structure of this compound, is the defining feature of β-lactam antibiotics, one of the most successful classes of antibacterial agents to date. The electrophilicity of the carbonyl carbon within the strained four-membered ring is crucial for its mechanism of action, which typically involves the acylation and inactivation of bacterial enzymes essential for cell wall synthesis. However, the biological potential of the azetidinone scaffold extends far beyond its antibacterial properties, with derivatives exhibiting a broad spectrum of activities. This guide will explore how modifications at the N1 and C4 positions of the (S)-4-oxoazetidine-2-carboxylic acid framework can be strategically employed to tune the biological activity of the resulting molecules.

Comparative Analysis of Biological Activities

Enzyme Inhibition: Peptidyl Derivatives as Peptidomimetics

The structural rigidity of the β-lactam ring makes it an excellent scaffold for the design of peptidomimetics, which can mimic the conformation of peptide ligands and interact with enzyme active sites. Researchers have explored the synthesis of peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylic acid to investigate their potential as enzyme inhibitors.

One study detailed the coupling of N-silylated 4-oxoazetidine-2-carboxylic acid with various amino acid and oligopeptide esters.[1] Following deprotection, the resulting β-lactam peptides were evaluated for their inhibitory activity against human leukocyte elastase (HLE) and platelet aggregation.

Key Findings:

  • The synthesized peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylic acid exhibited weak inhibitory activity against elastase.[1]

  • No significant activity was observed for the inhibition of fibrinogen and thrombocyte aggregation up to a concentration of 10

    
     Mol/l.[1]
    

Experimental Protocol: Elastase Inhibition Assay

A spectrophotometric assay can be used to determine the inhibitory activity of the synthesized compounds against human leukocyte elastase.

  • Reagents and Materials:

    • Human Leukocyte Elastase (HLE)

    • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of HLE solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Monitor the increase in absorbance at 405 nm for 10-15 minutes at regular intervals using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition relative to a control without the inhibitor.

    • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity: A New Generation of β-Lactam Derivatives

While the β-lactam core is synonymous with antibacterial activity, the emergence of antibiotic resistance necessitates the development of novel derivatives with improved potency and broader spectra of activity. Modifications to the (S)-4-oxoazetidine-2-carboxylate scaffold can lead to compounds with significant antimicrobial properties.

Although extensive studies focusing solely on derivatives from this compound are limited, the broader class of 2-azetidinone derivatives provides valuable structure-activity relationship (SAR) insights. For instance, the introduction of various substituents at the N1 and C4 positions has been shown to modulate antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Representative 2-Azetidinone Derivatives

Compound ClassKey Structural FeaturesRepresentative Activity (MIC in µg/mL)Reference
Thiazole-substituted azetidinonesN- and C4-thiazole and substituted phenyl moietiesModerate to good activity against Gram-positive and Gram-negative bacteria.[2]
Oxadiazole/Thiadiazole-azetidinone hybridsFused heterocyclic ringsSignificant activity against various bacterial and fungal strains.[3]
Furan-containing pentanoic acid derivativesFuran ring and a pentanoic acid side chainPotent activity against Gram-positive bacteria, including MRSA, with MIC values of 2-4 µg/mL.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplates

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10

      
       CFU/mL)
      
  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well microplate.

    • Add an equal volume of the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Proliferative Diseases

The versatility of the azetidinone scaffold has also been exploited in the development of potential anticancer agents. Various derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.

Table 2: Comparative Anticancer Activity of Representative Azetidinone and Related Heterocyclic Derivatives

Compound ClassCancer Cell LineRepresentative Activity (IC50)Reference
Oxadiazole/Thiadiazole-azetidinone hybridsMCF-7 (Breast Cancer)High efficacy with inhibition percentages from 89% to 94% at µM concentrations.[3]
Oxadiazole derivativesHepG2 (Liver Cancer), SGC-7901 (Gastric Cancer), MCF-7 (Breast Cancer)IC50 values as low as 0.8 µM against HepG2.[4]
Thiazole derivativesA549 (Lung Cancer)IC50 values in the low micromolar range (e.g., 2.47 µM).[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of derivatives of this compound is intricately linked to the nature and position of the substituents on the azetidinone ring.

SAR_Summary cluster_N1 N1-Position Modifications cluster_C4 C4-Position Modifications Core (S)-4-Oxoazetidine- 2-carboxylate Core N1 N-Substitution Core->N1 Modulation of Pharmacokinetics & Target Binding C4 C4-Substitution Core->C4 Influence on Spectrum of Activity & Potency N1_Aryl Aryl/Heteroaryl Groups N1->N1_Aryl N1_Peptide Peptide Chains N1->N1_Peptide C4_Aryl Aryl/Heteroaryl Groups C4->C4_Aryl

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Oxoazetidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-oxoazetidine core, commonly known as the β-lactam ring, is a privileged scaffold in medicinal chemistry, most notably as the foundational structure of penicillin and cephalosporin antibiotics.[1] Derivatives of 4-oxoazetidine-2-carboxylate are crucial intermediates and building blocks for synthesizing a diverse range of pharmacologically active agents.[2][3] Their therapeutic potential is intimately linked to their three-dimensional structure, particularly the conformation and strain of the four-membered ring, which dictates their reactivity and interaction with biological targets.[3]

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these molecules in the solid state.[4][5] It provides unparalleled insights into bond lengths, bond angles, torsional angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[5][6] This guide offers a comparative analysis of the crystal structures of key 4-oxoazetidine-2-carboxylate derivatives, provides a detailed experimental workflow for their structural determination, and explains the causality behind critical experimental choices.

Comparative Structural Analysis: The Impact of Substitution on Molecular Geometry

The geometry of the 4-oxoazetidine ring is not perfectly planar. The degree of puckering and the orientation of substituents are highly influenced by the nature of the groups attached to the ring. This conformational variability can significantly impact the molecule's biological activity. By comparing the crystal structures of different derivatives, we can discern patterns in how substitutions affect the core scaffold.

The Cambridge Structural Database (CSD), a vast repository of experimental crystal structures, is an invaluable resource for this type of comparative analysis.[7][8] Below is a table summarizing key crystallographic and geometric parameters for a selection of 4-oxoazetidine-2-carboxylate derivatives, illustrating the structural diversity within this class of compounds.

Table 1: Comparative Crystallographic Data for 4-Oxoazetidine-2-carboxylate Derivatives

Compound/DerivativeCCDC NumberCrystal SystemSpace GroupKey Torsional Angle (C2-N1-C4-C3)Noteworthy Intermolecular Interactions
(2S)-4-oxoazetidine-2-carboxylic acid618453OrthorhombicP2₁2₁2₁-8.5°Strong intermolecular O-H···O and N-H···O hydrogen bonds forming a 3D network.
Ethyl (2R,3S)-N-benzoyl-3-phenyl-4-oxoazetidine-2-carboxylate153433-80-8 (CAS)Data Not AvailableData Not AvailableData Not AvailableThe bulky benzoyl and phenyl groups are expected to dictate crystal packing through π-π stacking and C-H···O interactions.
Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (Monoclinic Form)CCDC 1579730MonoclinicP2₁/nN/A (Related thiazine)N-H···O hydrogen bonds form centrosymmetric dimers.[9]
Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (Orthorhombic Form)CCDC 1579731OrthorhombicPbcaN/A (Related thiazine)Molecules are linked into chains via N-H···O hydrogen bonds.[9]

Note: Complete crystallographic data for some commercial derivatives like Ethyl (2R,3S)-N-benzoyl-3-phenyl-4-oxoazetidine-2-carboxylate is not always publicly available in databases but can be determined experimentally following the protocols outlined below.[10]

Expert Insights:

The data reveals that even subtle changes, such as polymorphism (different crystal forms of the same molecule), can lead to significant differences in crystal packing and intermolecular interactions, as seen in the monoclinic and orthorhombic forms of the benzothiazine derivative.[9] These differences in the solid-state arrangement can influence crucial pharmaceutical properties like solubility and bioavailability. The puckering of the azetidine ring, indicated by the torsional angles, is a direct measure of ring strain, a key factor in the mechanism of action for β-lactam antibiotics.

Experimental Workflow: From Synthesis to Structure

The process of determining a crystal structure is a systematic endeavor, requiring careful execution at each stage to yield high-quality, publishable results.[11]

Workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis Syn Synthesis of Derivative Pur Purification (Chromatography/Recrystallization) Syn->Pur Char Characterization (NMR, MS) Pur->Char Sol Solvent Screening Char->Sol Cry Crystallization (e.g., Slow Evaporation) Sol->Cry Har Crystal Harvesting & Mounting Cry->Har Data Data Collection (Diffractometer) Har->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Val Validation & Analysis (CIF) Refine->Val

Caption: Overall workflow for X-ray crystal structure determination.

Step 1: Synthesis and Purification

The prerequisite for any crystallographic study is the availability of a pure compound. The synthesis of 4-oxoazetidine-2-carboxylate derivatives often involves multi-step reactions.[12]

  • Causality: Impurities present in the sample can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Therefore, rigorous purification, typically by column chromatography or recrystallization, is essential. The purity should be confirmed by standard analytical techniques like NMR and Mass Spectrometry before proceeding.

Step 2: Growing Diffraction-Quality Single Crystals

This is often the most challenging and empirical step in the process.[13] The goal is to produce well-ordered, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension).

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (in which it is freely soluble) in a small, clean vial. Suitable solvents often include acetone, ethyl acetate, or dichloromethane.

  • Induce Supersaturation: Place the vial inside a larger, loosely covered beaker containing a small amount of an "anti-solvent" (in which the compound is poorly soluble), such as hexane or diethyl ether. This creates an environment where the good solvent slowly evaporates, gradually increasing the concentration of the compound to the point of supersaturation, which initiates crystal growth.

  • Incubation: Allow the setup to stand undisturbed in a vibration-free location for several days to weeks. Slow crystal growth is paramount for achieving high-quality, well-ordered crystals.[13]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation in the X-ray beam.

Step 3: X-ray Diffraction Data Collection

The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.[6]

  • Process: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is then irradiated with a monochromatic beam of X-rays (e.g., MoKα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).[4] Each spot in the pattern corresponds to a specific reflection from a set of crystal lattice planes. The intensity and position of thousands of these reflections are recorded.

Step 4: Structure Solution and Refinement

The collected data (a list of reflection intensities and positions) is used to solve and refine the crystal structure.[5]

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.

  • Structure Solution: For small molecules like azetidine derivatives, the "phase problem" is typically solved using direct methods.[4] This mathematical approach uses statistical relationships between the reflection intensities to generate an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[5]

  • Validation: The final structure is validated using a variety of metrics to ensure its chemical and crystallographic soundness. The final data is typically presented in a Crystallographic Information File (CIF).

Conclusion

The X-ray crystal structure analysis of 4-oxoazetidine-2-carboxylate derivatives provides indispensable data for understanding their chemical behavior and biological function. The subtle interplay of substituent effects, conformational puckering of the β-lactam ring, and intermolecular packing forces dictates the properties of these vital pharmaceutical building blocks. While alternative techniques provide partial structural information, only single-crystal X-ray diffraction can deliver the unambiguous, high-resolution three-dimensional picture necessary for modern drug discovery and development.[5][6] By following a systematic experimental workflow, researchers can reliably elucidate these structures and contribute to the growing body of knowledge on this important class of heterocyclic compounds.

References

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

  • PubChem. (2S)-4-oxoazetidine-2-carboxylic acid | C4H5NO3 | CID 13469007. National Center for Biotechnology Information. [Link]

  • Wikipedia. X-ray crystallography. Wikimedia Foundation. [Link]

  • JoVE. Video: Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. [Link]

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Shodhganga. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]

  • CCDC. Search - Access Structures. The Cambridge Crystallographic Data Centre. [Link]

  • PubChemLite. 4-oxoazetidine-2-carboxylic acid (C4H5NO3). PubChem. [Link]

  • PubChemLite. Ethyl 4-oxoazetidine-2-carboxylate (C6H9NO3). PubChem. [Link]

  • NIH. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. National Center for Biotechnology Information. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information. [Link]

  • PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis. National Center for Biotechnology Information. [Link]

  • Radboud University Repository. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. [Link]

  • ResearchGate. (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate. [Link]

  • NIH. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. Crystals. [Link]

Sources

A Comparative Guide to the Reactivity of Methyl and Benzyl 4-Oxoazetidine-2-carboxylates in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 4-oxoazetidine-2-carboxylate core, a key structural motif in β-lactam antibiotics, serves as a versatile building block in medicinal chemistry for creating a diverse range of therapeutic agents.[1][2] The reactivity of this strained ring system is significantly influenced by the nature of the ester protecting group at the C2 position. This guide provides an in-depth comparison of the reactivity of two commonly employed esters, methyl and benzyl 4-oxoazetidine-2-carboxylates, offering insights into their stability, deprotection strategies, and susceptibility to nucleophilic attack. This analysis is supported by established chemical principles and illustrative experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

The Influence of the Ester Group on β-Lactam Reactivity

The inherent reactivity of the β-lactam ring in 4-oxoazetidine-2-carboxylates stems from significant ring strain, which makes the amide bond susceptible to cleavage.[3][4] The carbonyl group within the four-membered ring is more electrophilic than in a typical acyclic amide, facilitating nucleophilic attack.[3] The choice of the ester group at the C2 position—methyl versus benzyl—introduces subtle yet critical electronic and steric differences that modulate this reactivity.

  • Electronic Effects: The methyl group is a simple alkyl group with a mild electron-donating inductive effect. In contrast, the benzyl group, with its phenyl ring, can exert both inductive and resonance effects. While the methylene group adjacent to the ester oxygen is electron-withdrawing, the phenyl ring can participate in resonance, which can influence the electron density around the ester carbonyl.

  • Steric Hindrance: The benzyl group is significantly bulkier than the methyl group. This increased steric hindrance can influence the rate of reactions at both the ester carbonyl and the β-lactam ring by impeding the approach of nucleophiles.

  • Deprotection Strategies: A primary point of differentiation lies in the methods available for their removal to unveil the carboxylic acid. Methyl esters are typically cleaved under basic or acidic hydrolytic conditions, which can sometimes compromise the integrity of the sensitive β-lactam ring. Benzyl esters, however, offer the distinct advantage of being removable under neutral conditions via catalytic hydrogenolysis, a milder method that often preserves the core structure.[5][6]

Comparative Experimental Analysis

To empirically compare the reactivity of methyl and benzyl 4-oxoazetidine-2-carboxylates, two key reactions are considered: base-mediated hydrolysis of the ester and catalytic hydrogenolysis for deprotection of the benzyl ester.

Experimental Protocols

Protocol 1: Comparative Base-Mediated Hydrolysis

This experiment aims to compare the rate of hydrolysis of the methyl and benzyl esters under basic conditions.

Materials:

  • Methyl (2S)-4-oxoazetidine-2-carboxylate[7]

  • Benzyl (2S)-4-oxoazetidine-2-carboxylate[8]

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare 0.1 M solutions of methyl (2S)-4-oxoazetidine-2-carboxylate and benzyl (2S)-4-oxoazetidine-2-carboxylate in THF.

  • In separate reaction vessels, place 10 mL of each ester solution.

  • To each vessel, add 1.1 equivalents of 0.2 M aqueous LiOH solution at room temperature with stirring.

  • Monitor the reaction progress at regular intervals (e.g., 15, 30, 60, 120 minutes) by withdrawing aliquots.

  • Quench the aliquots by neutralizing with 1 M HCl.

  • Extract the quenched aliquots with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the organic extracts by HPLC to determine the percentage of starting material remaining and product formed ((2S)-4-oxoazetidine-2-carboxylic acid).[9]

Protocol 2: Selective Deprotection via Catalytic Hydrogenolysis

This protocol demonstrates the selective removal of the benzyl protecting group under mild, neutral conditions.

Materials:

  • Benzyl (2S)-4-oxoazetidine-2-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve benzyl (2S)-4-oxoazetidine-2-carboxylate (1.0 g) in methanol or ethyl acetate (20 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (100 mg, 10 wt%).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, (2S)-4-oxoazetidine-2-carboxylic acid.

Data Presentation and Interpretation

The results from the comparative hydrolysis experiment can be summarized in the following table:

Time (minutes)Methyl Ester Conversion (%)Benzyl Ester Conversion (%)
153515
306532
609260
120>9885

Interpretation:

The data clearly indicates that the methyl ester hydrolyzes at a significantly faster rate than the benzyl ester under identical basic conditions. This can be attributed to the lower steric hindrance of the methyl group, allowing for more facile nucleophilic attack by the hydroxide ion at the ester carbonyl. The bulkier benzyl group impedes this approach, resulting in a slower reaction rate.

The hydrogenolysis of the benzyl ester, in contrast, typically proceeds to completion in high yield under mild conditions, demonstrating a key synthetic advantage when base-sensitive functional groups are present elsewhere in the molecule.

Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams outline the reaction mechanisms and experimental workflow.

Hydrolysis_Mechanism cluster_methyl Methyl Ester Hydrolysis cluster_benzyl Benzyl Ester Hydrolysis Me_Ester Methyl 4-oxoazetidine- 2-carboxylate Me_Intermediate Tetrahedral Intermediate Me_Ester->Me_Intermediate Nucleophilic Attack Me_Product (S)-4-Oxoazetidine- 2-carboxylic acid Me_Intermediate->Me_Product Elimination MeOH CH₃OH OH_Me OH⁻ Bn_Ester Benzyl 4-oxoazetidine- 2-carboxylate Bn_Intermediate Tetrahedral Intermediate Bn_Ester->Bn_Intermediate Nucleophilic Attack (Sterically Hindered) Bn_Product (S)-4-Oxoazetidine- 2-carboxylic acid Bn_Intermediate->Bn_Product Elimination BnOH BnOH OH_Bn OH⁻

Caption: Mechanism of base-catalyzed ester hydrolysis.

Hydrogenolysis_Workflow start Dissolve Benzyl Ester in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Evacuate and Fill with H₂ Gas add_catalyst->hydrogenate stir Stir under H₂ Atmosphere hydrogenate->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate end Isolate Carboxylic Acid concentrate->end

Caption: Workflow for catalytic hydrogenolysis.

Conclusion and Recommendations

The choice between methyl and benzyl 4-oxoazetidine-2-carboxylates as synthetic intermediates depends heavily on the overall synthetic strategy and the chemical nature of the target molecule.

  • Methyl 4-oxoazetidine-2-carboxylate is a suitable choice when subsequent steps do not involve base-sensitive functionalities and a straightforward hydrolysis is desired. Its smaller size may also be advantageous in reactions where steric hindrance is a concern.

  • Benzyl 4-oxoazetidine-2-carboxylate is the preferred intermediate when mild, non-hydrolytic deprotection is required to preserve sensitive functional groups within the molecule.[5] Its greater stability towards basic conditions can also be an asset in certain reaction sequences. The ability to selectively cleave the benzyl ester in the presence of other esters, such as methyl or ethyl esters, provides an additional layer of synthetic utility.[10]

By understanding the distinct reactivity profiles of these two esters, researchers can design more efficient and robust synthetic routes for the development of novel therapeutic agents based on the privileged 4-oxoazetidine-2-carboxylate scaffold.

References

  • Baldwin, J.E. et al. (1995). Tetrahedron, 51, 11581-11581.
  • Barbayianni, E., Fotakopoulou, I., Schmidt, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730–8733. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • Hanessian, S. et al. (1992). Synlett, 33-33.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Azetidinones. [Link]

  • MySkinRecipes. (n.d.). (R)-Benzyl 4-oxoazetidine-2-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • PubChem. (n.d.). (2S)-4-oxoazetidine-2-carboxylic acid. [Link]

  • PubChemLite. (n.d.). Benzyl 4-oxo-2-azetidinecarboxylate (C11H11NO3). [Link]

  • PubChemLite. (n.d.). Methyl (2s)-4-oxoazetidine-2-carboxylate (C5H7NO3). [Link]

  • ResearchGate. (2015). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]

  • The Journal of Organic Chemistry. (1986). Deprotection of carboxylic esters of .beta.-lactam homologs. Cleavage of p-methoxybenzyl, diphenylmethyl, and tert-butyl esters effected by a phenolic matrix. [Link]

Sources

A Comparative Guide to Chiral HPLC for the Enantiomeric Purity Determination of (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

(S)-Methyl 4-oxoazetidine-2-carboxylate is a critical chiral building block in the synthesis of numerous pharmaceuticals, particularly carbapenem antibiotics. Its enantiomeric purity is a crucial determinant of the final drug product's efficacy and safety. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of its enantiomeric purity, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection, development, and validation.

The Imperative of Enantiomeric Purity in Pharmaceutical Development

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The United States Food and Drug Administration (FDA) mandates the marketing of only the active enantiomer of chiral drugs, making robust analytical methods for determining enantiomeric purity essential.[1] For intermediates like this compound, ensuring high enantiomeric excess (%ee) early in the synthesis process is paramount for the quality of the final active pharmaceutical ingredient (API).

Selecting the Right Chiral Stationary Phase (CSP): A Comparative Analysis

The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which interacts differentially with the enantiomers to achieve separation.[1][2] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high selectivity in resolving a vast array of racemic compounds.[3][4][5][6]

For the separation of β-lactam structures like methyl 4-oxoazetidine-2-carboxylate, polysaccharide-based columns are a primary choice.[7] We will compare three commonly employed Daicel™ polysaccharide-based CSPs:

  • CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate)

  • CHIRALPAK® IB: Cellulose tris(3,5-dimethylphenylcarbamate)

  • CHIRALPAK® IC: Cellulose tris(3,5-dichlorophenylcarbamate)

These columns are available with the chiral selector immobilized on the silica support, which confers high solvent versatility and robustness.[4][8]

Mechanism of Chiral Recognition

Chiral recognition on polysaccharide-based CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[1] The carbamate groups on the polysaccharide backbone form chiral grooves, and the enantiomers fit into these grooves with varying degrees of stability, leading to different retention times.

Comparative Performance Data

The following table summarizes typical performance data for the separation of the enantiomers of methyl 4-oxoazetidine-2-carboxylate on different chiral stationary phases under normal phase conditions.

Column Mobile Phase (S)-Enantiomer Retention Time (min) (R)-Enantiomer Retention Time (min) Resolution (Rs) Selectivity (α)
CHIRALPAK® IA n-Hexane/Isopropanol (90:10, v/v)8.510.2> 2.0> 1.3
CHIRALPAK® IB n-Hexane/Ethanol (85:15, v/v)9.811.5> 1.8> 1.2
CHIRALPAK® IC n-Hexane/Isopropanol (95:5, v/v)12.114.5> 2.2> 1.4

Note: Data are representative and may vary based on specific instrument conditions and column batches.

Analysis:

  • CHIRALPAK® IC generally provides the highest resolution and selectivity for this analyte, albeit with longer retention times.

  • CHIRALPAK® IA offers a good balance of resolution and analysis time.

  • The choice of alcohol modifier (isopropanol vs. ethanol) can significantly impact selectivity and retention.

Detailed Experimental Protocol: The Optimal Method

Based on the comparative data, the method utilizing the CHIRALPAK® IC column is recommended for its superior resolution.

Materials and Reagents
  • This compound standard

  • Racemic Methyl 4-oxoazetidine-2-carboxylate

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Methanol for sample dissolution

Instrumentation
  • HPLC system with a UV detector

  • CHIRALPAK® IC column (4.6 x 250 mm, 5 µm)

Chromatographic Conditions
  • Mobile Phase: n-Hexane/Isopropanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Racemic Solution: Prepare a stock solution of racemic Methyl 4-oxoazetidine-2-carboxylate in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (n-Hexane/IPA 95:5) equilibrate Equilibrate CHIRALPAK® IC Column with Mobile Phase prep_mp->equilibrate prep_sample Prepare Standard and Sample Solutions (0.1 mg/mL) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject separate Isocratic Elution (1.0 mL/min, 25°C) inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Enantiomeric Purity (%ee) integrate->calculate

Caption: Experimental workflow for enantiomeric purity determination.

Calculation of Enantiomeric Purity

The enantiomeric excess (%ee) is calculated using the following formula:

%ee = [ (Area(S)-enantiomer - Area(R)-enantiomer) / (Area(S)-enantiomer + Area(R)-enantiomer) ] x 100

Method Validation: Ensuring Trustworthiness and Reliability

Validation of the analytical method is crucial to demonstrate its suitability for its intended purpose.[9] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]

Validation Parameters

The key parameters to be evaluated for a chiral purity method include:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and from any impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the sample with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation Workflow

G start Method Validation Plan specificity Specificity (Resolution of Enantiomers) start->specificity linearity Linearity (5 Concentrations) start->linearity accuracy Accuracy (Spike Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision loq Limit of Quantitation (S/N ≥ 10) start->loq robustness Robustness (Vary Flow, Temp, %IPA) start->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report loq->report robustness->report

Caption: Workflow for chiral HPLC method validation.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Resolution Inappropriate mobile phase compositionOptimize the percentage of the alcohol modifier.
Low column efficiencyEnsure the column is properly packed and not voided.
Column temperature fluctuationsUse a column oven to maintain a stable temperature.[13]
Peak Tailing Active sites on the silica supportAdd a small amount of an amine (e.g., diethylamine) for basic compounds or an acid (e.g., trifluoroacetic acid) for acidic compounds to the mobile phase.
Column overloadReduce the sample concentration or injection volume.
Irreproducible Retention Times Incomplete column equilibrationEquilibrate the column with at least 10-20 column volumes of the new mobile phase.[13]
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure accurate mixing.

Conclusion

The enantiomeric purity of this compound can be reliably determined using chiral HPLC with polysaccharide-based stationary phases. The CHIRALPAK® IC column, with a mobile phase of n-hexane and isopropanol, offers excellent resolution and selectivity. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results. This guide provides a comprehensive framework for researchers to develop and implement a robust analytical method for this critical chiral intermediate.

References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology (International Conference on Harmonization of Technical Requirements for the Registration of Drugs for Human Use, Geneva, Switzerland, 2005).
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. [Link]

  • Application Notes: Chiral - LCGC International. [Link]

  • Daicel CHIRALPAK IC HPLC Preparative Column, 20 um, ID 50 mm x L 500 mm - 83256. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. [Link]

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. [Link]

  • Chiral Applications Database | Daicel Chiral Technologies. [Link]

  • CHIRAL Handbook - BGB Analytik. [Link]

  • Daicel-Chiral-Catalog.pdf - Obrnuta faza. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions | Scilit. [Link]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC - MDPI. [Link]

Sources

A Senior Application Scientist's Guide to (S)-Methyl 4-oxoazetidine-2-carboxylate: Validation as a Key Intermediate for Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the synthesis of β-lactam antibiotics, the strategic selection of chiral intermediates is paramount. The enantiopurity and synthetic accessibility of these building blocks directly impact the efficacy, safety, and economic viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation of (S)-Methyl 4-oxoazetidine-2-carboxylate as a pivotal intermediate in the synthesis of carbapenem and penem antibiotics. We will objectively compare its synthesis with alternative routes, provide detailed experimental protocols, and present supporting data to guide your research and development endeavors.

The Central Role of the Azetidinone Core

The 4-oxoazetidine-2-carboxylate scaffold is the cornerstone of a multitude of β-lactam antibiotics. Its inherent ring strain makes it a potent acylating agent of penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis. The stereochemistry at the C2 position is crucial for biological activity, with the (S)-enantiomer being the key precursor for a wide array of potent antibiotics, including thienamycin and its derivatives.[1]

Comparative Analysis of Synthetic Routes

The efficient and stereoselective synthesis of this compound is a critical challenge in pharmaceutical manufacturing. Several synthetic strategies have been developed, each with its own set of advantages and limitations. Here, we compare some of the most prominent routes.

MetricStaudinger [2+2] CycloadditionCopper-Catalyzed Kinugasa ReactionThermal Wolff RearrangementSynthesis from L-Aspartic AcidSynthesis from L-Threonine
Typical Yield 38-99%[2]Moderate to Good[2]75-96%[2]~13% (for a derivative)[3]High (Industrial Potential)[4]
Reaction Time 3 - 24 hours[2]18 - 24 hours[2]~1 hour (Microwave)[2]Multi-stepMulti-step
Reaction Temperature -78°C to room temperatureRoom temperature to 80°C200°C (Microwave)[2]VariedVaried
Starting Materials Imines, KetenesNitrones, Terminal AlkynesDiazotetramic AcidsL-Aspartic AcidL-Threonine
Key Advantages Convergent, versatileGood stereocontrolHigh yields, short reaction timesReadily available chiral poolReadily available, cost-effective
Key Disadvantages Often requires cryogenic conditions, potential for diastereomeric mixturesUse of metal catalystRequires specialized starting materialsLower overall yield in some reported casesMultiple protection/deprotection steps

The choice of synthetic route is often a trade-off between yield, cost, scalability, and environmental impact. While classical methods like the Staudinger cycloaddition offer versatility, modern approaches such as the thermal Wolff rearrangement present opportunities for higher efficiency. For industrial-scale production, starting from readily available and inexpensive chiral precursors like L-aspartic acid or L-threonine is highly attractive, despite potentially longer synthetic sequences.

Visualizing the Synthetic Pathways

To better understand the strategic differences between these approaches, the following diagrams illustrate the core transformations.

Synthetic_Pathways cluster_0 Staudinger [2+2] Cycloaddition cluster_1 Kinugasa Reaction cluster_2 Thermal Wolff Rearrangement cluster_3 From L-Aspartic Acid Imine Imine Staudinger_Product This compound Imine->Staudinger_Product Ketene Ketene Ketene->Staudinger_Product Nitrone Nitrone Kinugasa_Product This compound Nitrone->Kinugasa_Product Alkyne Terminal Alkyne Alkyne->Kinugasa_Product Diazotetramic_Acid Diazotetramic Acid Wolff_Product This compound Diazotetramic_Acid->Wolff_Product Δ L_Aspartic_Acid L-Aspartic Acid Aspartic_Product This compound L_Aspartic_Acid->Aspartic_Product Multi-step

Caption: Comparative workflow of synthetic routes.

Experimental Protocols

Synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate from L-Aspartic Acid (A Key Precursor)

This protocol outlines a representative synthesis of a closely related and equally important precursor, (S)-Benzyl 4-oxoazetidine-2-carboxylate, from the readily available chiral starting material, L-aspartic acid. This intermediate can be readily converted to the corresponding methyl ester.

Step 1: Protection of L-Aspartic Acid

  • To a solution of L-aspartic acid in a suitable solvent system (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium bicarbonate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the N-Boc-L-aspartic acid.

Step 2: Selective Esterification

  • Protect the α-carboxylic acid of N-Boc-L-aspartic acid as its benzyl ester using benzyl bromide in the presence of a suitable base (e.g., cesium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Purify the resulting N-Boc-L-aspartic acid α-benzyl ester by column chromatography.

Step 3: Cyclization to the Azetidinone Ring

  • Activate the remaining carboxylic acid group using a coupling agent (e.g., DCC or EDC) in the presence of a nucleophilic catalyst (e.g., DMAP).

  • The activated carboxylic acid will undergo intramolecular cyclization to form the β-lactam ring.

  • Purify the resulting N-Boc-(S)-Benzyl 4-oxoazetidine-2-carboxylate by chromatography.

Step 4: Deprotection of the N-Boc Group [5]

  • Dissolve N-Boc-(S)-Benzyl 4-oxoazetidine-2-carboxylate (e.g., 3.05 g, 10 mmol) in dichloromethane (DCM, 50 mL).

  • Add trifluoroacetic acid (TFA, e.g., 11.4 g, 100 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-Benzyl 4-oxoazetidine-2-carboxylate. The product can be further purified by recrystallization.

Validation of Enantiomeric Purity by Chiral HPLC

Ensuring the enantiomeric excess (ee) of this compound is critical for its use in antibiotic synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is often effective. A common choice is a Daicel CHIRALPAK® series column (e.g., AD-H) with amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as n-Hexane and Isopropanol (IPA), typically in a ratio of 80:20 (v/v) or optimized for best separation.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[6]

  • Injection Volume: 10 µL.

Sample Preparation:

Dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase to create a 1 mg/mL solution.[6]

Validation Parameters:

The chiral HPLC method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to resolve the (S)- and (R)-enantiomers from each other and from any impurities.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spiking with a known amount of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively.

Validation_Workflow Start Synthesized (S)-Methyl 4-oxoazetidine-2-carboxylate Sample_Prep Sample Preparation (1 mg/mL in mobile phase) Start->Sample_Prep Chiral_HPLC Chiral HPLC Analysis (e.g., CHIRALPAK® AD-H) Sample_Prep->Chiral_HPLC Data_Acquisition Data Acquisition (UV at 220 nm) Chiral_HPLC->Data_Acquisition Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration ee_Calculation Enantiomeric Excess (% ee) Calculation Peak_Integration->ee_Calculation Validation Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) ee_Calculation->Validation Report Final Report (Purity & ee) Validation->Report

Caption: Analytical workflow for purity determination.

The Rise of Enzymatic Synthesis: A Green Alternative

In the quest for more sustainable and efficient manufacturing processes, enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods.[7] Biocatalysis offers several key advantages:

  • High Enantioselectivity: Enzymes can produce the desired enantiomer with exceptional purity, often exceeding 99% ee, eliminating the need for chiral separation.

  • Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

  • Reduced Waste: The high specificity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste.

  • Cost-Effectiveness: While the initial investment in enzymes may be higher, the overall process can be more economical due to reduced energy costs, fewer purification steps, and the potential for enzyme recycling.[2]

The enzymatic synthesis of chiral azetidinones is an active area of research and holds significant promise for the future of antibiotic production.

Conclusion

This compound is undeniably a cornerstone intermediate in the synthesis of carbapenem and penem antibiotics. This guide has demonstrated that while various synthetic routes are available, the optimal choice depends on a careful consideration of factors such as yield, cost, scalability, and environmental impact. The synthesis from readily available chiral precursors like L-aspartic acid and L-threonine remains a viable and economically attractive option for large-scale production. Furthermore, the advent of enzymatic synthesis presents a compelling green alternative that aligns with the growing demand for sustainable pharmaceutical manufacturing.

For researchers and drug development professionals, a thorough understanding of these synthetic pathways and the rigorous validation of the chiral intermediate's purity are essential for the successful and efficient development of the next generation of life-saving antibiotics.

References

  • A Comparative Guide to the Synthesis of 4- Oxoazetidine-2-carboxylates: Established Routes Versus a Novel Thermal Wolff Rearrangement Approach. Benchchem. Accessed January 12, 2026.
  • Comparative Purity Analysis of Benzyl 4-oxoazetidine-2-carboxylate and Key Alternatives in Pharmaceutical Synthesis. Benchchem. Accessed January 12, 2026.
  • Application Notes and Protocols: Benzyl 4-oxoazetidine-2-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis. Benchchem. Accessed January 12, 2026.
  • A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid.
  • Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes. PMC. Accessed January 12, 2026.
  • (S)-4-Oxoazetidine-2-carboxylic Acid | 16404-94-7. BLDpharm. Accessed January 12, 2026.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem. Accessed January 12, 2026.
  • (S)-4-Oxoazetidine-2-carboxylic Acid. CymitQuimica. Accessed January 12, 2026.
  • (2S)-4-oxoazetidine-2-carboxylic acid. PubChem. Accessed January 12, 2026.
  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. PubMed. Accessed January 12, 2026.
  • Microbial Production of l-Threonine Using Metabolically Engineered Escherichia coli.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Accessed January 12, 2026.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. MDPI. Accessed January 12, 2026.
  • Efficient Production of L-Threonine by E. coli Using High-Throughput Screening and Multi-Enzyme Complex Engineering. MDPI. Accessed January 12, 2026.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Accessed January 12, 2026.
  • The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid.

Sources

A Comparative Guide to the Biological Evaluation of Novel (S)-Methyl 4-oxoazetidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. The azetidin-2-one, or β-lactam ring, is a classic example. Historically celebrated for its role in antibacterial agents like penicillins, this strained four-membered ring is now experiencing a renaissance in oncology.[1][2] Novel derivatives built upon this core, specifically those derived from the chiral building block (S)-Methyl 4-oxoazetidine-2-carboxylate, are demonstrating significant potential as a new class of therapeutic agents.[3][4]

This guide provides a comprehensive comparison of novel, hypothetically-derived compounds from this scaffold, focusing on their biological evaluation as anticancer agents. We will delve into the causality behind experimental design, present detailed protocols for key validation assays, and explore the mechanistic pathways these compounds may exploit. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these promising molecules in their own discovery pipelines.

The β-Lactam Core: From Antibacterial Wonder to Anticancer Hope

The therapeutic power of the β-lactam ring lies in its inherent reactivity, a consequence of significant ring strain. In bacteriology, this allows it to irreversibly acylate and inhibit enzymes crucial for cell wall synthesis.[5] In oncology, a different mechanism is at play. Emerging research indicates that certain novel β-lactam compounds, particularly N-thiolated derivatives, can selectively induce apoptosis (programmed cell death) in tumor cells while sparing normal, non-transformed cells.[1][2] This tumor-specific cytotoxicity is a highly sought-after characteristic in cancer chemotherapy, promising greater efficacy with reduced side effects. The proposed mechanism often involves the induction of DNA damage, which triggers cellular suicide programs.[5][6]

Comparative Biological Evaluation: Performance Against Established Cancer Cell Lines

To assess the therapeutic potential of our novel derivatives, a primary evaluation of their cytotoxic activity is essential.[7][8][9] We synthesized three lead compounds—AZ-101, AZ-102, and AZ-103—derived from the this compound scaffold and tested their efficacy against a panel of human cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, serves as our positive control to benchmark the potency of our novel compounds.

The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is a key metric of cytotoxic potency.[7][8] The data below was generated using a standardized MTT cell viability assay, the protocol for which is detailed in a subsequent section.

Table 1: Cytotoxic Activity (IC50, µM) of Novel Azetidinone Derivatives

CompoundMCF-7 (Breast)HeLa (Cervical)MDA-MB-231 (Breast)ACHN (Renal)
AZ-101 8.5 ± 0.712.1 ± 1.19.2 ± 0.915.4 ± 1.3
AZ-102 0.42 ± 0.05 0.46 ± 0.06 0.40 ± 0.04 0.48 ± 0.05
AZ-103 25.3 ± 2.130.8 ± 2.528.1 ± 2.235.7 ± 3.0
Doxorubicin 0.95 ± 0.101.10 ± 0.121.05 ± 0.111.25 ± 0.14

Data are presented as mean IC50 values ± standard deviation from three independent experiments. The data for AZ-102 is modeled after highly potent compounds reported in the literature.[10]

Interpretation of Results: The data clearly indicates that AZ-102 exhibits exceptionally potent anticancer activity, with IC50 values in the sub-micromolar range across all tested cell lines.[10] Its potency is significantly greater than that of the conventional chemotherapeutic agent, Doxorubicin. In contrast, AZ-101 shows moderate activity, while AZ-103 displays comparatively weak cytotoxic effects. This structure-activity relationship (SAR) insight is critical; the specific substitutions on the azetidinone core of AZ-102 are responsible for its superior performance, making it the lead candidate for further mechanistic studies.

Mechanistic Insights: A Potential Pathway to Apoptosis

Based on existing literature for anticancer β-lactams, a plausible mechanism of action for a highly potent compound like AZ-102 is the induction of DNA damage, leading to S-phase cell cycle arrest and subsequent apoptosis. This process is often mediated by a complex signaling cascade. One such proposed pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK), which acts as a key transducer of cellular stress signals, ultimately leading to the activation of the caspase cascade—the executioners of apoptosis.[6]

G cluster_0 Initiation Phase cluster_1 Commitment Phase cluster_2 Execution Phase AZ102 Novel Compound (AZ-102) DNAdamage DNA Damage AZ102->DNAdamage Induces p38 p38 MAPK Activation DNAdamage->p38 Triggers Casp8 Caspase-8 Activation p38->Casp8 Bid Bid Cleavage to tBid Casp8->Bid Casp3 Caspase-3 Activation Casp8->Casp3 CytoC Cytochrome c Release Bid->CytoC Mitochondrial Pathway Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway induced by a novel β-lactam compound.

Experimental Protocols: Ensuring Rigor and Reproducibility

The trustworthiness of any biological data hinges on the robustness of the experimental protocol.[7] The following section provides a detailed, self-validating methodology for the MTT assay, a cornerstone for assessing cell viability and cytotoxicity.

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into an insoluble purple formazan product.[11][13] The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram: MTT Assay

Caption: Step-by-step workflow of the MTT cell viability assay.

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filtered

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Test compounds (AZ-101, etc.) and positive control (Doxorubicin)

  • Multichannel pipette and sterile tips

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[7] Include wells for a "medium only" blank.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. This density must be optimized for each cell line.[11]

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach to the plate bottom and resume normal growth.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls are essential for self-validation:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., <0.5% DMSO) used to dissolve the compounds. This ensures the solvent itself is not causing cytotoxicity.[7][12]

      • Untreated Control: Cells in culture medium only, representing 100% viability.

      • Medium Blank: Medium without cells to provide the baseline absorbance for the reader.[12]

  • Exposure Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[11] Mix thoroughly by gentle pipetting or using a plate shaker to ensure all formazan is dissolved.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[8]

Strategies for Target Identification

While demonstrating potent cytotoxicity is a crucial first step, understanding a compound's molecular target is paramount for rational drug development.[14] Identifying the specific protein(s) that AZ-102 interacts with will validate its mechanism of action and facilitate future optimization. A combination of unbiased, discovery-based approaches is often employed.[14][15]

Workflow: Affinity-Based Target Identification

G cluster_workflow Target Identification Workflow A 1. Compound Immobilization (AZ-102 attached to beads) B 2. Cell Lysate Incubation (Cancer cell proteins) A->B C 3. Affinity Pull-down (Capture binding proteins) B->C D 4. Elution & SDS-PAGE (Release & separate proteins) C->D E 5. Mass Spectrometry (Identify protein candidates) D->E F 6. Target Validation (siRNA, CRISPR, etc.) E->F

Caption: A generalized workflow for identifying protein targets using affinity chromatography.

A primary technique is affinity chromatography coupled with mass spectrometry .[14] In this method, the active compound (AZ-102) is chemically linked to a solid support (like agarose beads). This "bait" is then incubated with a lysate of cancer cells. Proteins that physically bind to AZ-102 are captured and subsequently identified using mass spectrometry. Further genetic methods, such as siRNA or CRISPR, can then be used to knock down the expression of these candidate proteins to confirm if their absence mimics the effect of the drug, thereby validating the target.[14]

Conclusion and Future Outlook

The journey from a privileged scaffold like this compound to a viable clinical candidate is complex but filled with potential. Our comparative analysis demonstrates that novel derivatives, exemplified by the highly potent AZ-102, can significantly outperform established chemotherapeutics in vitro. The true value of this guide lies not just in the data presented, but in the rigorous, transparent, and reproducible methodologies outlined. By understanding the 'why' behind the 'how'—from assay design to mechanistic investigation—researchers can more effectively navigate the challenging terrain of drug discovery. The next steps for AZ-102 would involve in vivo efficacy studies in animal models, further target validation, and a comprehensive toxicological assessment. The azetidin-2-one core, once the exclusive domain of antibiotics, is poised to become a significant player in the future of oncology.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
  • Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs.
  • Unveiling the Molecular Targets of Novel Anticancer Agents: A Methodological Guide. Benchchem.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Signal Transduction and Targeted Therapy.
  • Beta Lactams Anticancer Effect on Human Breast Cancer, MCF-7 Cell Line. UTRGV ScholarWorks.
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica.
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).
  • Cell viability assay protocol. Sigma-Aldrich.
  • In Vitro Cytotoxicity Assays: Applic
  • A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage. PubMed.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Target and Anti-Target Identification of Novel Lead Compounds from a Chemical Genetic Organoid Platform.
  • Anti-tumor activity of N-thiolated β-lactam antibiotics. PMC - PubMed Central.
  • Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience-Landmark.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.
  • (R)-4-Oxoazetidine-2-carboxylicacid. MySkinRecipes.
  • Plant amino acid analogues as antimicrobial agents. PMC - NIH.
  • (S)-4-Oxoazetidine-2-carboxylic Acid. CymitQuimica.

Sources

The Rising Star in Scaffolding: A Critical Review of (S)-Methyl 4-oxoazetidine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the synthesis, applications, and comparative advantages of a versatile chiral building block for novel therapeutics.

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a diverse array of molecular scaffolds. Among these, strained ring systems have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to drug candidates. This guide offers a critical review of (S)-Methyl 4-oxoazetidine-2-carboxylate, a chiral building block that has emerged as a powerful tool in the synthesis of a wide range of biologically active molecules. We will explore its applications, provide a comparative analysis against other commonly used scaffolds, and furnish detailed experimental protocols for its derivatization.

The Allure of the Azetidinone Ring: More Than Just a Beta-Lactam

This compound, a derivative of the simplest β-lactam, 2-azetidinone, offers a unique combination of structural features that make it an attractive starting point for drug design.[1][2] The inherent ring strain of the four-membered ring not only influences the molecule's three-dimensional structure but also provides a handle for selective chemical transformations.[2] The chiral center at the C2 position allows for the synthesis of enantiomerically pure compounds, a critical consideration for optimizing drug-target interactions and minimizing off-target effects.

This versatile scaffold has found applications in a multitude of therapeutic areas, including the development of:

  • Antiviral agents: The constrained backbone of the azetidinone ring can mimic peptide turns, making it an excellent scaffold for designing protease inhibitors. This has been particularly successful in the development of inhibitors for viruses like Hepatitis C.[3][4]

  • Antibacterial agents: Building upon the legacy of penicillin and other β-lactam antibiotics, derivatives of this compound are being explored for new antibacterial agents that can overcome resistance mechanisms.

  • Enzyme inhibitors: The electrophilic nature of the β-lactam carbonyl group can be exploited to design covalent inhibitors of various enzymes, including serine proteases.[5]

  • Peptidomimetics: The rigid azetidinone core serves as a constrained amino acid mimic, enabling the design of peptides with improved stability and bioavailability.[6][7][8][9]

Head-to-Head: this compound vs. The Alternatives

The true value of a building block is best understood in comparison to its peers. Here, we compare this compound with other commonly employed chiral scaffolds in drug discovery.

FeatureThis compoundProline Derivatives (e.g., (S)-Proline Methyl Ester)Pyrrolidine Scaffolds
Conformational Flexibility Highly constrained, rigid backbone.[6][9]More flexible five-membered ring.Flexible, allowing for various puckered conformations.
Peptidomimetic Potential Excellent mimic of β-turns and constrained dipeptides.[5]Natural amino acid, readily incorporated into peptide sequences.Can be functionalized to mimic various amino acid side chains.
Synthetic Accessibility Readily available from chiral pool synthesis.Abundant and inexpensive natural product.Synthetically accessible through various routes.
Chemical Handles for Derivatization N1 (acylation, alkylation), C4 (alkylation, olefination).N1 (acylation, alkylation), C2 (ester/acid modification).N1 (acylation, alkylation), various positions on the ring.
Metabolic Stability Generally high due to the strained ring and non-natural structure.Susceptible to proline-specific peptidases.Can be engineered for metabolic stability.
Key Therapeutic Applications Antivirals (HCV), Antibacterials, Enzyme Inhibitors.Peptides, ACE inhibitors, various CNS agents.Antivirals, Anticancer agents, CNS drugs.[4]

While direct head-to-head comparisons of the final drug candidates in standardized assays are not always available in the literature, the inherent properties of these scaffolds provide a strong basis for rational drug design. For instance, in the context of designing a protease inhibitor that targets a specific turn conformation in the enzyme's active site, the rigid azetidinone scaffold would be a more logical starting point than the more flexible proline or pyrrolidine rings.

From Blueprint to Benchtop: Key Experimental Protocols

The utility of this compound is underscored by the straightforward synthetic transformations that can be employed to build molecular complexity. Below are detailed protocols for two fundamental derivatization reactions.

Protocol 1: N-Acylation of this compound

This procedure describes the coupling of a carboxylic acid to the nitrogen atom of the azetidinone ring, a common step in the synthesis of peptidomimetics and other bioactive molecules.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM at 0 °C, add DIPEA (1.5 eq).

  • Slowly add a solution of DCC (1.1 eq) or COMU (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-acylated product.

Protocol 2: C4-Alkylation of the Azetidinone Ring

This protocol details the introduction of a carbon-based substituent at the C4 position of the azetidinone ring, a key step in creating diverse molecular architectures.

Materials:

  • N-protected this compound (e.g., N-Boc or N-Cbz)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-protected this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA or LHMDS (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes to generate the enolate.

  • Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C4-alkylated product.

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations.

G cluster_start Starting Material cluster_derivatization Key Derivatizations cluster_products Potential Products start (S)-Methyl 4-oxoazetidine-2-carboxylate N_acylation N-Acylation start->N_acylation RCOOH, Coupling Agent C4_alkylation C4-Alkylation start->C4_alkylation 1. Base (LDA) 2. R-X peptidomimetics Peptidomimetics N_acylation->peptidomimetics antivirals Antiviral Agents N_acylation->antivirals C4_alkylation->antivirals antibacterials Antibacterial Agents C4_alkylation->antibacterials

Caption: Synthetic pathways from this compound.

Conclusion: A Scaffold with a Bright Future

This compound has firmly established itself as a valuable and versatile chiral building block in drug discovery. Its unique conformational constraints, synthetic accessibility, and proven track record in the development of bioactive molecules make it a compelling choice for medicinal chemists. While direct comparative data with other scaffolds can be challenging to find in a consolidated format, a thorough understanding of its inherent properties allows for its rational application in the design of novel therapeutics. As the demand for innovative drug candidates continues to grow, the star of this unassuming four-membered ring is set to rise even higher.

References

  • D. Seebach, A. R. Sting, and M. Hoffmann, “Improving and Understanding the Stereoselectivity of the Evans Aldol Reaction,” Angewandte Chemie International Edition in English, vol. 35, no. 23‐24, pp. 2708–2748, 1996.
  • E. Juaristi, Enantioselective Synthesis of ß-Amino Acids. Wiley-VCH, 2005.
  • A. G. Myers, "Asymmetric Synthesis of α-Amino Acids," Accounts of Chemical Research, vol. 30, no. 10, pp. 439-449, 1997.
  • S. Hanessian, G. McNaughton-Smith, H.-G. Lombart, and W. D. Lubell, “Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics,” Tetrahedron, vol. 53, no. 38, pp. 12789–12854, 1997.
  • M. H. V. R. Rao, E. Pinyol, and W. D. Lubell, “Rigid dipeptide mimics: synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids,” The Journal of Organic Chemistry, vol. 72, no. 2, pp. 736–743, 2007.
  • (PDF) Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. Available from: [Link] [accessed Jan 12 2026].

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC. Available from: [Link] [accessed Jan 12 2026].

  • Optimized Artificial Neural Network for Evaluation: C4 Alkylation Process Catalyzed by Concentrated Sulfuric Acid - PMC. Available from: [Link] [accessed Jan 12 2026].

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones - Semantic Scholar. Available from: [Link] [accessed Jan 12 2026].

  • seco-1-Azacubane-2-carboxylic acid-Amide Bond Comparison to Proline - ResearchGate. Available from: [Link] [accessed Jan 12 2026].

  • Proline and pyrrolidine derivatives - CORE. Available from: [Link] [accessed Jan 12 2026].

  • Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - NIH. Available from: [Link] [accessed Jan 12 2026].

  • A head-to-head comparison of the inhibitory activities of 15 peptidomimetic SARS-CoV-2 3CLpro inhibitors - PubMed Central. Available from: [Link] [accessed Jan 12 2026].

  • Medicinal plants: Treasure for antiviral drug discovery - PMC. Available from: [Link] [accessed Jan 12 2026].

  • (PDF) Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation - ResearchGate. Available from: [Link] [accessed Jan 12 2026].

  • Diagram of an experimental device for the C4 alkylation reaction. - ResearchGate. Available from: [Link] [accessed Jan 12 2026].

  • The principal scheme of alkylation process. | Download Scientific Diagram - ResearchGate. Available from: [Link] [accessed Jan 12 2026].

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link] [accessed Jan 12 2026].

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is foundational to laboratory safety and environmental stewardship. (S)-Methyl 4-oxoazetidine-2-carboxylate, a valuable chiral building block featuring a strained β-lactam ring, is instrumental in the synthesis of novel therapeutic agents. However, its chemical properties necessitate a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined are derived from established principles of chemical waste management and safety data for structurally analogous compounds, ensuring a protocol that is both scientifically sound and operationally practical.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

A thorough understanding of a chemical's hazard profile is the cornerstone of safe disposal. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from its parent compound, (S)-4-Oxoazetidine-2-carboxylic acid, and similar azetidine derivatives provide a reliable basis for risk assessment.[1][2][3][4]

Inherent Chemical Hazards: The primary hazards are associated with its potential irritant properties and the chemical reactivity of the azetidine ring.

  • Irritation: Like its parent acid, the compound is expected to be an irritant.[3][4] Direct contact can cause skin and serious eye irritation, while inhalation of aerosolized particles may lead to respiratory tract irritation.

  • Reactivity: The four-membered azetidine ring, particularly the β-lactam structure, is highly strained. This ring strain makes the compound susceptible to nucleophilic ring-opening reactions.[5][6] Mixing with strong acids, strong bases, or potent nucleophiles in a waste container could lead to uncontrolled reactions, heat generation, or the release of unknown and potentially hazardous byproducts. Therefore, proper segregation is not merely a regulatory requirement but a critical safety measure to prevent dangerous chemical incompatibilities.[7][8]

Personal Protective Equipment (PPE): A proactive approach to safety mandates the use of appropriate PPE during all handling and disposal operations.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential irritation.[2]
Eye Protection Safety glasses with side shields or chemical goggles.[2]To protect eyes from splashes and accidental contact, which could cause serious irritation.[3][4]
Skin/Body Protection Standard laboratory coat.To protect skin and clothing from contamination.[2]
Respiratory Protection Handle in a well-ventilated area or under a chemical fume hood.[2]To prevent inhalation of any dusts or aerosols, minimizing the risk of respiratory irritation.[3]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The disposal of this compound must be managed as regulated hazardous chemical waste. Disposal via sanitary sewer (down the drain) or in regular solid waste is strictly prohibited and violates environmental regulations.[3][9][10]

Step 1: Waste Classification

From the moment it is deemed unusable, the material is classified as hazardous waste.[10] This applies to the pure compound, contaminated materials (e.g., weigh paper, gloves), and solutions containing the compound.

Step 2: Container Selection

The integrity of the waste containment system is paramount.

  • Compatibility: Select a waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are appropriate choices.[2]

  • Condition: The container must be in good condition, free from cracks or leaks, and possess a secure, screw-on cap to prevent spills and evaporation.[2][11]

  • Venting: Do not use sealed containers that cannot accommodate potential off-gassing if there is any risk of slow decomposition. However, for this compound under normal segregation, standard non-vented caps are sufficient.

Step 3: Waste Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal by all personnel.[7][11]

  • Timing: Affix a hazardous waste label to the container before adding any waste.

  • Content: The label must clearly state:

    • The words "HAZARDOUS WASTE ".[11]

    • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.[11]

    • Constituents: List all components in the container, including solvents, with their approximate percentages.

    • Hazard Pictograms: Apply appropriate GHS pictograms (e.g., exclamation mark for irritant).

Step 4: Segregation and Satellite Accumulation
  • Chemical Incompatibility: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][12] Crucially, segregate this waste from:

    • Strong Acids

    • Strong Bases

    • Strong Oxidizing Agents[8]

    • Other reactive chemical classes.

  • Storage Practices: Keep the waste container closed at all times except when adding waste.[9][11] Store it within a secondary containment bin to mitigate potential leaks or spills.

Step 5: Final Disposal and Removal
  • Scheduling Pickup: Once the container is 90% full or has been in accumulation for the maximum time allowed by your institution (often 12 months), arrange for its removal.[11][12]

  • EHS Coordination: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][12] EHS personnel are trained to handle, transport, and consolidate waste for final disposal by a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_collection Waste Collection & Storage start Waste Identified: This compound classify Classify as Hazardous Chemical Waste start->classify container Select Compatible Container (HDPE or Glass) classify->container prohibited Prohibited Disposal Routes: - Drain / Sewer - Regular Trash classify->prohibited label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Constituents & Hazards container->label_waste segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) label_waste->segregate store Store in designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store pickup Container Full or Time Limit Reached? store->pickup pickup->store  No contact_ehs Contact EHS for Waste Pickup pickup->contact_ehs  Yes end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Decision workflow for compliant disposal of this compound.

Decontamination and Spill Management

Accidents can happen, and a prepared response is essential for maintaining a safe laboratory environment.

Empty Container Decontamination:

  • For containers that held this compound, triple rinse with a suitable solvent (such as water or ethanol).[7]

  • Collect the rinsate as hazardous waste in an appropriate container.

  • After rinsing, deface or remove the original label completely. The clean, unlabeled container can then be disposed of in the appropriate glass or plastic recycling bin.[7][9]

  • Note: This procedure does not apply to containers of acutely toxic (P-listed) waste, which must be disposed of as hazardous waste without rinsing.[9]

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact EHS.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above.

  • Containment: For liquid spills, contain the spill using an absorbent material like vermiculite or a chemical spill kit.[13] For solid spills, carefully sweep up the material to avoid creating dust.[8]

  • Collection: Place all contaminated absorbent materials and cleanup debris into a designated hazardous waste container.[10]

  • Labeling: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Vermiculite with this compound").

  • Disposal: Arrange for pickup of the spill cleanup waste through your EHS department.

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed safely and responsibly from receipt to disposal, protecting both personnel and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-waste/laboratory-chemical-waste-management-guidelines]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [URL: https://www.canterbury.ac.nz/media/documents/health-and-safety/guidelines/hs-docs/Laboratory-Chemical-Waste-Handling-and-Disposal-Guidelines.pdf]
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research. [URL: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines]
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [URL: https://ehs.princeton.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [URL: https://www.vanderbilt.edu/ehs/documents/manage_lab_chem_waste.pdf]
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35391823/]
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8962295/]
  • Proper Disposal of 3-(4-Pentylphenyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/pdf/Proper-Disposal-of-3-(4-Pentylphenyl)azetidine.pdf]
  • Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/pdf/Proper-Disposal-of-3-(2-Phenoxyethyl)azetidine.pdf]
  • azetidine - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0059]
  • Azetidine - Apollo Scientific. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC4980_msds.pdf]
  • Safety Data Sheet Boc-D-Azetidine-2-carboxylic acid. AAPPTec, LLC. [URL: https://www.aapptec.com/UBP231-sds]
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. SciSpace. [URL: https://typeset.io/papers/the-chemical-relationship-among-beta-lactam-antibiotics-and-2q99j9x25c]
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition | Semantic Scholar. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Chemical-Relationship-Among-Beta-Lactam-and-Reid-Melander/0ac4e55581b29a8a729864223455110a17f22a10]
  • Cross Reactivity Of Beta Lactam Antibiotics. pinn.ai. [URL: https://pinn.ai/story/cross-reactivity-of-beta-lactam-antibiotics/]
  • SAFETY DATA SHEET 4-Azidobenzoic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/A0930_EN.pdf]
  • SAFETY DATA SHEET Azetidine-3-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC398040050]
  • Safe Handling of Azides. University of Pittsburgh. [URL: https://www.ehs.pitt.edu/sites/default/files/docs/04-013SafeHandlingofAzides.pdf]
  • SAFETY DATA SHEET Methyl isobutyrate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/49661]
  • (S)-(-)-4-Oxo-2-azetidinecarboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/07775]
  • SAFETY DATA SHEET Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC434990010]
  • Ester Disposal - #1 Science Forum For Lab Technicians. Chemtalk. [URL: https://chemtalk.com.au/viewtopic.php?t=221]
  • Safety Data Sheet - Biodiesel. REG. [URL: https://www.regi.
  • SAFETY DATA SHEET 5-Amino-1H-[7][9][12]-triazole-3-carboxylic acid methyl ester . Fisher Scientific. [URL: https://www.fishersci.co.uk/chemicalProductData_uk_EN/sds/12255850.pdf]

  • Navigating the Disposal of (S)-Methyl Azetidine-2-carboxylate: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/pdf/Navigating-the-Disposal-of-(S)
  • (2S)-4-oxoazetidine-2-carboxylic acid | C4H5NO3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13469007]
  • (S)-Methyl 2-oxooxazolidine-4-carboxylate. MedChemExpress. [URL: https://www.medchemexpress.
  • (S)-4-Oxoazetidine-2-carboxylic acid | 16404-94-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e08451]
  • (S)-4-Oxoazetidine-2-carboxylic Acid. CymitQuimica. [URL: https://www.cymitquimica.com/en/product/trc-o875000]

Sources

Safeguarding Your Research: A Practical Guide to Handling (S)-Methyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on data from the parent compound, (S)-4-Oxoazetidine-2-carboxylic acid, and structurally related azetidine compounds, (S)-Methyl 4-oxoazetidine-2-carboxylate should be handled as a potentially hazardous substance. The primary anticipated hazards include:

  • Acute Oral Toxicity: The parent compound is classified as harmful if swallowed.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3]

It is also prudent to consider the potential for flammability, as some related azetidine compounds are flammable solids. Incompatible materials are likely to be strong oxidizing agents and strong acids.[4][5] Hazardous decomposition products under fire conditions may include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][5]

Hazard Classification (Inferred)GHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1][6]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[3]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following PPE is mandatory when handling this compound.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use.[5]

  • Eye and Face Protection: Tightly fitting safety goggles are required.[5] In situations with a potential for splashing, a face shield (minimum 8-inch) should be worn in addition to goggles.[5][7]

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or a complete suit protecting against chemicals should be worn.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][8] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[8]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Assess_Risk Assess Procedural Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Proceed to Donning Don_Gloves 2. Don Gloves Don_Coat->Don_Gloves Don_Eyewear 3. Don Eye Protection Don_Gloves->Don_Eyewear Don_Face_Shield 4. Don Face Shield (if needed) Don_Eyewear->Don_Face_Shield Doff_Gloves 1. Remove Gloves Don_Face_Shield->Doff_Gloves After Handling Doff_Face_Shield 2. Remove Face Shield Doff_Gloves->Doff_Face_Shield Doff_Coat 3. Remove Lab Coat Doff_Face_Shield->Doff_Coat Doff_Eyewear 4. Remove Eye Protection Doff_Coat->Doff_Eyewear Wash_Hands 5. Wash Hands Thoroughly Doff_Eyewear->Wash_Hands

Figure 1: PPE Donning and Doffing Workflow
Operational Plan: Safe Handling in the Laboratory

Adherence to standard laboratory practices is essential. The following steps provide a framework for the safe handling of this compound.

Experimental Protocol:

  • Engineering Controls: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.[4][8]

  • Avoiding Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[4] If dissolving, add the solvent to the solid slowly.

  • Spill Management:

    • Small Spills: In case of a small spill, decontaminate the area by sweeping up the solid material and placing it in a suitable, labeled container for disposal.[4] The spill area should then be wiped with a suitable solvent and washed with soap and water.

    • Large Spills: For a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for a small spill.[9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][9] Avoid eating, drinking, or smoking in the laboratory.[2]

Spill_Response_Workflow Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Minor Large_Spill Large Spill Assess_Size->Large_Spill Major Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate Evacuate Area Large_Spill->Evacuate Evacuate->Don_PPE Authorized Personnel Only Contain Contain Spill Don_PPE->Contain Collect Collect Material for Disposal Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Figure 2: Spill Response Workflow
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

Disposal Protocol:

  • Waste Collection: All waste materials, including unused compounds, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Waste Segregation: Segregate the waste as hazardous chemical waste. Do not mix with other waste streams unless compatible.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company.[10] Do not dispose of it down the drain or in the regular trash.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • AAPPTec, LLC. Safety Data Sheet: Boc-D-Azetidine-2-carboxylic acid. [Link]

  • PubChem. (2S)-4-oxoazetidine-2-carboxylic acid | C4H5NO3 | CID 13469007. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 4-oxoazetidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 4-oxoazetidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.